molecular formula C7H9NO2S B1273823 3-Amino-3-(3-thienyl)propanoic acid CAS No. 3310-99-4

3-Amino-3-(3-thienyl)propanoic acid

Cat. No.: B1273823
CAS No.: 3310-99-4
M. Wt: 171.22 g/mol
InChI Key: UPDVATYZQLTZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-(3-thienyl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDVATYZQLTZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377434
Record name 3-amino-3-(3-thienyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94333-62-7, 3310-99-4
Record name β-Amino-3-thiophenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94333-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-3-(3-thienyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-3-(3-thienyl)-β-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.450
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(3-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable and accessible synthesis pathway for 3-amino-3-(3-thienyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The core of this guide focuses on a modified Rodionov reaction, a one-pot synthesis method that offers a straightforward approach to this β-amino acid. Detailed experimental protocols, quantitative data, and structural characterization are presented to enable researchers to replicate and adapt this synthesis for their specific needs.

Introduction

This compound is a non-proteinogenic β-amino acid containing a thiophene moiety. The presence of the sulfur-containing aromatic ring imparts unique electronic and structural properties, making it an attractive component for the synthesis of novel peptidomimetics and small molecule drug candidates. Its structural features are of particular interest in the development of therapeutics targeting a range of biological pathways.

This guide details a common and effective method for the preparation of this compound, based on the well-established Rodionov reaction. This one-pot, three-component reaction provides a convergent and efficient route to the target molecule from readily available starting materials.

Synthesis Pathway: Modified Rodionov Reaction

The most direct and widely applicable method for the synthesis of this compound is a modified Rodionov reaction. This one-pot condensation reaction involves three key starting materials:

  • 3-Thiophenecarboxaldehyde: The aldehyde provides the thiophene side chain.

  • Malonic Acid: This dicarboxylic acid serves as the three-carbon backbone of the propanoic acid.

  • Ammonium Acetate: This reagent acts as the ammonia source for the formation of the amino group.

The overall reaction proceeds through the in situ formation of an imine from 3-thiophenecarboxaldehyde and ammonia (from ammonium acetate), followed by a Knoevenagel condensation with malonic acid and subsequent decarboxylation to yield the final β-amino acid.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound via the modified Rodionov reaction. This protocol is adapted from general procedures for the synthesis of 3-amino-3-arylpropanoic acids.

Materials:

  • 3-Thiophenecarboxaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (or other suitable alcohol)

  • Hydrochloric Acid (for work-up)

  • Sodium Hydroxide (for work-up)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-thiophenecarboxaldehyde, malonic acid, and ammonium acetate in ethanol. A typical molar ratio is 1:1.1:1.5, respectively.

  • Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary, but a typical duration is 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in water.

    • Wash the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted aldehyde and other non-polar impurities.

    • Adjust the pH of the aqueous layer to isoelectric point (typically around pH 6-7) with a dilute solution of hydrochloric acid or sodium hydroxide. The product will precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

    • Wash the recrystallized solid with a small amount of cold solvent and dry under vacuum.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. Please note that actual yields may vary depending on the reaction scale and specific conditions.

ParameterValue
Typical Yield 60-75%
Melting Point 208-210 °C[1]
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol

Structural Characterization

Accurate structural characterization is crucial for confirming the identity and purity of the synthesized this compound. The following are the expected spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • The spectrum will show characteristic signals for the protons of the thiophene ring, the methine proton (CH-NH₂), and the methylene protons (CH₂-COOH).

  • The chemical shifts and coupling constants will be indicative of the specific substitution pattern on the thiophene ring and the stereochemistry of the amino acid.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • The spectrum will display distinct signals for each of the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the thiophene ring, the methine carbon, and the methylene carbon.

Mass Spectrometry (MS):

  • Mass spectral analysis will confirm the molecular weight of the compound. The mass-to-charge ratio (m/z) of the molecular ion peak [M+H]⁺ would be approximately 172.03.

Synthesis Pathway Diagram

The following diagram illustrates the logical workflow of the modified Rodionov reaction for the synthesis of this compound.

Synthesis_Pathway Aldehyde 3-Thiophenecarboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 MalonicAcid Malonic Acid Knoevenagel_Adduct Knoevenagel Adduct MalonicAcid->Knoevenagel_Adduct + Imine Ammonia Ammonium Acetate (Ammonia Source) Ammonia->Imine Imine->Knoevenagel_Adduct Product This compound Knoevenagel_Adduct->Product - CO2 (Decarboxylation)

Caption: Modified Rodionov reaction pathway for this compound synthesis.

Conclusion

This technical guide has outlined a reliable and well-documented pathway for the synthesis of this compound. The modified Rodionov reaction offers a practical and efficient one-pot method for obtaining this valuable building block. The provided experimental protocol and characterization data serve as a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery to prepare and utilize this compound in their research endeavors. Careful execution of the experimental procedure and thorough characterization of the final product are essential for ensuring the quality and reliability of subsequent applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(3-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-thienyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest in medicinal chemistry and neuropharmacology. Its structure, featuring a thiophene ring, makes it a valuable building block for the synthesis of novel therapeutic agents. As a GABA analogue, it holds potential for interacting with GABA receptors, which are central to inhibitory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of its physicochemical properties, proposed synthesis, analytical methodologies, and potential biological significance.

Physicochemical Properties

This compound is typically a white to off-white solid.[1] Its properties vary slightly depending on the stereoisomer. The available data for the racemic mixture and the (R)-enantiomer are summarized below.

General Properties
PropertyValueSource(s)
Molecular Formula C₇H₉NO₂S[2]
Molecular Weight 171.22 g/mol [2]
Appearance White to off-white solid/powder[1]
Quantitative Data
ParameterRacemic (CAS: 94333-62-7)(R)-enantiomer (CAS: 760941-22-8)Source(s)
Melting Point 208-210 °CNot specified[2]
Boiling Point 332.7 °C at 760 mmHg (Predicted)Not specified[2]
Density 1.345 g/cm³ (Predicted)Not specified[2]
pKa 3.48 ± 0.12 (Predicted)Not specified[2]
XLogP3 1.9 (Predicted)Not specified[2]
Optical Rotation Not applicable[α]D²⁵ = - (Not specified)[3]

Experimental Protocols

Proposed Synthesis: Modified Rodionov Reaction

Reaction Scheme:

Thiophene-3-carboxaldehyde + Malonic Acid + Ammonium Acetate → this compound

Proposed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiophene-3-carboxaldehyde (1 equivalent), malonic acid (1.5 equivalents), and anhydrous ammonium acetate (3 equivalents).

  • Solvent Addition: Add glacial acetic acid as the solvent. The use of acetic acid has been shown to improve the conversion to β-amino acids in similar reactions.[4]

  • Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Isolation and Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

G cluster_reactants Reactants cluster_process Process Thiophene-3-carboxaldehyde Thiophene-3-carboxaldehyde Mixing Mixing Thiophene-3-carboxaldehyde->Mixing Malonic Acid Malonic Acid Malonic Acid->Mixing Ammonium Acetate Ammonium Acetate Ammonium Acetate->Mixing Glacial Acetic Acid (Solvent) Glacial Acetic Acid (Solvent) Glacial Acetic Acid (Solvent)->Mixing Reflux Reflux Mixing->Reflux Heat Cooling & Precipitation Cooling & Precipitation Reflux->Cooling & Precipitation Monitor by TLC Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product Pure this compound Pure this compound Recrystallization->Pure this compound Purified Product

Proposed workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be employed for the analysis of this compound. While derivatization is common for amino acid analysis, methods for underivatized amino acids are also available.[6][7][8]

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[6]

  • Mobile Phase: A gradient elution using a phosphate buffer (e.g., 10 mM, pH 7.4) and acetonitrile is a common approach.[6] The gradient can be optimized to achieve good separation.

  • Detection: UV detection at a wavelength of approximately 225 nm can be used.[6]

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound. The spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • ¹H NMR: The spectrum is expected to show signals for the protons on the thiophene ring (in the aromatic region), a methine proton (CH adjacent to the amino and carboxyl groups), and two methylene protons (CH₂). The splitting patterns will be informative of the proton connectivities. For a related compound, 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid, the CH₂ protons appear as triplets at 2.62 and 4.11 ppm.[9]

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule, including the carboxyl carbon, the carbons of the thiophene ring, the methine carbon, and the methylene carbon. For a similar thiazole-containing propanoic acid derivative, the CH₂ and NCH₂ carbons resonate at 34.57 and 51.44 ppm, respectively, while the carboxyl carbon is observed at 179.19 ppm.[9]

Potential Biological Activity and Signaling Pathway

As a GABA analogue, this compound is predicted to interact with the GABAergic system.[10][11][12] The primary inhibitory neurotransmitter in the central nervous system is GABA, which exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors.[13] Given its structural similarity to GABA, the compound may act as a ligand for these receptors.

GABA-B Receptor Signaling Pathway:

The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals.[13] Its activation leads to a cascade of intracellular events.

  • Ligand Binding: An agonist, such as GABA or potentially this compound, binds to the GABA-B receptor.

  • G-Protein Activation: This binding event activates the associated heterotrimeric G-protein (Gi/o).

  • Downstream Effects: The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors:

    • Inhibition of Adenylyl Cyclase: The α subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Modulation of Ion Channels: The βγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ and hyperpolarization of the postsynaptic neuron. It also inhibits voltage-gated calcium channels (VGCCs), reducing Ca²⁺ influx and thereby decreasing neurotransmitter release from the presynaptic terminal.

G cluster_membrane Cell Membrane GABA-B Receptor GABA-B Receptor G-Protein (Gi/o) G-Protein (Gi/o) GABA-B Receptor->G-Protein (Gi/o) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gi/o)->Adenylyl Cyclase Inhibits (α subunit) GIRK Channel GIRK Channel G-Protein (Gi/o)->GIRK Channel Activates (βγ subunit) VGCC VGCC G-Protein (Gi/o)->VGCC Inhibits (βγ subunit) cAMP cAMP Adenylyl Cyclase->cAMP Decreases K+ Efflux K+ Efflux GIRK Channel->K+ Efflux Increases Ca2+ Influx Ca2+ Influx VGCC->Ca2+ Influx Decreases This compound This compound This compound->GABA-B Receptor Binds as Ligand Hyperpolarization (Inhibition) Hyperpolarization (Inhibition) K+ Efflux->Hyperpolarization (Inhibition) Neurotransmitter Release Neurotransmitter Release Ca2+ Influx->Neurotransmitter Release Decreases

Potential interaction of this compound with the GABA-B receptor signaling pathway.

Conclusion

This compound presents as a compound of significant interest for researchers in drug discovery and development. Its physicochemical properties are being established, and while a definitive, published synthesis protocol is lacking, a robust and adaptable method based on the Rodionov reaction is proposed. The analytical techniques outlined provide a solid foundation for its characterization. The potential interaction with the GABA-B receptor signaling pathway underscores its promise as a lead compound for the development of novel therapeutics targeting the central nervous system. Further research into its specific biological activity and pharmacological profile is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to 3-Amino-3-(3-thienyl)propanoic acid (CAS 94333-62-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-thienyl)propanoic acid is a β-amino acid containing a thiophene moiety. This class of compounds, particularly those with aromatic or heteroaromatic side chains, has garnered significant interest in medicinal chemistry due to their potential to modulate crucial biological pathways. The presence of the thiophene ring, a bioisostere for the phenyl ring, often imparts unique pharmacological properties. This technical guide provides a comprehensive overview of the available information on this compound, including its physicochemical properties, a putative synthesis protocol, and an exploration of its potential biological activity, with a focus on its likely interaction with GABA receptors. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes information from closely related analogs to provide a robust framework for future research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases. Spectroscopic data from a closely related analog, (S)-3-Amino-2,2-dimethyl-3-(thiophen-3-yl)propanoic acid hydrochloride, is also provided for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 94333-62-7
Molecular Formula C₇H₉NO₂S[]
Molecular Weight 171.22 g/mol []
Melting Point 208-210 °C[]
Boiling Point 332.7 °C at 760 mmHg[]
Density 1.345 g/cm³[]
InChI Key UPDVATYZQLTZOZ-UHFFFAOYSA-N[]
SMILES C1=CSC=C1C(CC(=O)O)N[]

Reference Spectroscopic Data for (S)-3-Amino-2,2-dimethyl-3-(thiophen-3-yl)propanoic acid hydrochloride [2]

  • ¹H NMR (400 MHz, D₂O): δ 7.64 (t, J = 2.4 Hz, 1H), 7.42 (dd, J = 5.0, 1.2 Hz, 1H), 7.11 (dd, J = 5.0, 2.4 Hz, 1H), 4.87 (s, 1H), 1.37 (s, 3H), 1.23 (s, 3H).

  • ¹³C NMR (100 MHz, D₂O): δ 179.0, 134.7, 129.4, 127.7, 127.3, 57.1, 45.2, 23.1, 21.0.

  • HRMS (DART/TOF): [M+H]⁺ Calcd for C₉H₁₄NO₂S: 200.0745; found 200.0743.

Synthesis Methodology

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Thiophene3Carboxaldehyde Thiophene-3- carboxaldehyde ReactionVessel Reflux in Ethanol Thiophene3Carboxaldehyde->ReactionVessel MalonicAcid Malonic Acid MalonicAcid->ReactionVessel AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->ReactionVessel Cooling Cool to Room Temperature ReactionVessel->Cooling Precipitation Precipitation of Product Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization from Ethanol/Water Filtration->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Putative Synthesis via Mannich-type Reaction
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add thiophene-3-carboxaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The crude product is expected to precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Signaling Pathways

Direct biological data for this compound is scarce in the public domain. However, the structural similarity to other known neurologically active compounds containing a thiophene ring suggests potential interactions with neurotransmitter receptors.[3]

GABA Receptor Modulation: An Inferred Mechanism of Action

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system and a key target for many therapeutic agents.[4] Research on structurally similar compounds provides compelling evidence that this compound may act as a modulator of GABA receptors. For instance, studies on 3-thienyl- and 3-furylaminobutyric acids have demonstrated their ability to bind to GABA-B receptors.[5] Specifically, 4-Amino-3-(5-methyl-2-thienyl)butyric acid and 4-amino-3-(5-chloro-2-thienyl)butyric acid showed significant displacement of (R)-(-)-[³H]baclofen, a known GABA-B agonist, with IC₅₀ values of 1.34 µM and 0.61 µM, respectively.[5]

Table 2: GABA-B Receptor Binding Affinity of Related Thienylaminobutyric Acids [5]

CompoundIC₅₀ (µM) for [³H]baclofen displacement
4-Amino-3-(5-methyl-2-thienyl)butyric acid1.34
4-Amino-3-(5-chloro-2-thienyl)butyric acid0.61
Baclofen (reference agonist)0.33

Based on this evidence, it is hypothesized that this compound could also exhibit affinity for GABA receptors, potentially acting as an agonist or antagonist.

G cluster_compound Compound cluster_receptor Receptor cluster_downstream Downstream Signaling Compound This compound GABAB_R GABA-B Receptor Compound->GABAB_R Binds to Gi_protein Gi Protein Activation GABAB_R->Gi_protein AC_inhibition Adenylate Cyclase Inhibition Gi_protein->AC_inhibition K_channel K+ Channel Activation Gi_protein->K_channel Ca_channel Ca2+ Channel Inhibition Gi_protein->Ca_channel cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Neuronal_hyperpolarization Neuronal Hyperpolarization K_channel->Neuronal_hyperpolarization Ca_channel->Neuronal_hyperpolarization

Caption: Hypothesized GABA-B receptor signaling pathway for this compound.

Experimental Protocol: In Vitro GABA-B Receptor Binding Assay

To validate the hypothesized interaction with GABA-B receptors, a competitive radioligand binding assay can be performed. The following protocol is a standard method for assessing the binding affinity of a test compound to the GABA-B receptor.

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer at a specific protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled GABA-B receptor ligand (e.g., [³H]CGP54626, a potent antagonist), and varying concentrations of the test compound (this compound).

    • For determining non-specific binding, a high concentration of an unlabeled GABA-B ligand (e.g., baclofen) is added to a set of wells.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity for drug discovery. Based on the analysis of its structural analogs, it is highly probable that this compound interacts with the GABAergic system, particularly GABA-B receptors. This suggests its potential utility in the development of novel therapeutics for neurological and psychiatric disorders where GABAergic modulation is beneficial.

Future research should focus on:

  • Definitive Synthesis and Characterization: Developing and publishing a detailed, optimized synthesis protocol and complete spectroscopic characterization of this compound.

  • In Vitro Pharmacological Profiling: Conducting comprehensive in vitro studies, including receptor binding assays for GABA-A and GABA-B receptors, as well as functional assays to determine agonist or antagonist activity.

  • In Vivo Evaluation: If in vitro activity is confirmed, proceeding to in vivo studies in relevant animal models to assess its pharmacokinetic properties, efficacy, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogs to establish a clear SAR, which can guide the optimization of lead compounds with improved potency, selectivity, and drug-like properties.

This technical guide provides a foundational understanding of this compound and a roadmap for its future investigation as a potential therapeutic agent.

References

An In-depth Technical Guide to 3-Amino-3-(3-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-thienyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a thiophene ring attached to the β-carbon of a propanoic acid backbone, imparts distinct chemical and biological properties. This makes it a valuable chiral building block for the synthesis of novel pharmaceutical compounds, particularly in the realm of neuropharmacology and anti-inflammatory therapies. The thiophene moiety, a sulfur-containing aromatic heterocycle, is a well-recognized pharmacophore that can modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, aimed at supporting research and development efforts in the pharmaceutical sciences.

Molecular Structure and Properties

The molecular structure of this compound consists of a central propanoic acid chain with an amino group and a 3-thienyl group attached to the β-carbon (C3).

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and application in various experimental settings.

PropertyValueReference(s)
Molecular Formula C₇H₉NO₂S[1]
Molecular Weight 171.21 g/mol [1]
CAS Number 94333-62-7[1]
Appearance White to off-white solid or powder[2]
Melting Point 208-210 °C[3]
Boiling Point (Predicted) 332.7 °C at 760 mmHg[3]
Density (Predicted) 1.345 g/cm³[3]
InChI Key UPDVATYZQLTZOZ-UHFFFAOYSA-N[3]

Experimental Protocols

Representative Synthesis via Mannich Reaction

This one-pot reaction involves the condensation of an aldehyde (3-thiophenecarboxaldehyde), an amine (ammonia or an ammonium salt), and a malonic acid derivative.

synthesis_workflow reagents 3-Thiophenecarboxaldehyde Malonic Acid Ammonium Acetate solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve heating Reflux solvent->heating Heat workup Reaction Work-up (Cooling, Filtration, Washing) heating->workup Process purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: A potential workflow for the synthesis of the target molecule.

Materials:

  • 3-Thiophenecarboxaldehyde

  • Malonic acid

  • Anhydrous ammonium acetate

  • Ethanol

  • Hydrochloric acid (for pH adjustment if necessary)

  • Deionized water

  • Appropriate glassware for reflux and filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-thiophenecarboxaldehyde and malonic acid in ethanol.

  • Add anhydrous ammonium acetate to the solution. The molar ratio of aldehyde:malonic acid:ammonium acetate is typically 1:1.5:2.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol and then with water to remove any unreacted starting materials and salts.

  • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water mixture).

  • Dry the purified this compound under vacuum.

Spectroscopic and Analytical Data

Specific spectroscopic data for this compound is not available in the reviewed literature. However, data from closely related structural analogs can provide valuable insights for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected ¹H and ¹³C NMR chemical shifts for this compound can be predicted based on the analysis of similar compounds. Table 2 presents typical chemical shift ranges for the key protons and carbons.

¹H NMR Predicted Chemical Shift (δ, ppm) ¹³C NMR Predicted Chemical Shift (δ, ppm)
Protons on Thiophene Ring7.0 - 7.5Carbons on Thiophene Ring120 - 145
Methine Proton (Cβ-H)4.0 - 4.5Methine Carbon (Cβ)50 - 60
Methylene Protons (Cα-H₂)2.5 - 3.0Methylene Carbon (Cα)35 - 45
Carboxylic Acid Proton (COOH)10.0 - 12.0 (broad)Carboxylic Carbon (COOH)170 - 180
Amino Protons (NH₂)Variable (broad)

Note: Predicted values are based on data from structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional Group Characteristic Absorption (cm⁻¹)
O-H stretch (Carboxylic acid)2500 - 3300 (broad)
N-H stretch (Amine)3200 - 3500
C=O stretch (Carboxylic acid)1700 - 1725
C=C stretch (Thiophene)~1600
C-N stretch1000 - 1250
Mass Spectrometry (MS)

In mass spectrometry, this compound (MW: 171.21) is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 171 or 172, respectively. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH, 45 Da) or the amino group (-NH₂, 16 Da).

Biological Activity and Signaling Pathways

This compound is recognized as a valuable building block in the synthesis of bioactive molecules, particularly in the fields of neuropharmacology and anti-inflammatory therapies.[4] Its unique structure allows for potential interactions with specific biological targets.

Potential Neurological Effects

While specific studies on the direct neurological effects of this compound are limited, its structural similarity to neurotransmitters and other neuroactive compounds suggests several potential mechanisms of action. As a β-amino acid, it could potentially modulate the activity of GABAergic or glutamatergic systems. The thienyl group can also influence binding to various receptors and enzymes in the central nervous system.

potential_pathways cluster_compound This compound cluster_targets Potential Cellular Targets cluster_effects Potential Downstream Effects compound Compound gaba GABA Receptors compound->gaba Modulation? glutamate Glutamate Receptors compound->glutamate Modulation? transporters Neurotransmitter Transporters compound->transporters Inhibition/Activation? neuroinflammation Anti-inflammatory Response compound->neuroinflammation Direct/Indirect? neurotransmission Modulation of Neurotransmission gaba->neurotransmission glutamate->neurotransmission transporters->neurotransmission neuronal_excitability Altered Neuronal Excitability neurotransmission->neuronal_excitability

Caption: Hypothetical signaling pathways for the compound.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Its utility as a scaffold for drug design suggests that derivatives of this compound could be developed to target a range of neurological disorders.[4][5]

Conclusion

This compound is a promising and versatile chemical entity with significant potential in pharmaceutical research and development. This guide has provided an overview of its molecular structure, physicochemical properties, a representative synthetic approach, and its potential biological relevance. The availability of this compound as a chiral building block opens avenues for the design and synthesis of novel therapeutic agents with potentially improved efficacy and safety profiles. Further detailed experimental studies are warranted to fully characterize its spectroscopic properties and to explore its specific interactions with biological systems and signaling pathways.

References

Spectroscopic and Structural Elucidation of 3-Amino-3-(3-thienyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 3-Amino-3-(3-thienyl)propanoic acid. This non-proteinogenic β-amino acid is a valuable building block in medicinal chemistry, offering a unique combination of a chiral center, an amino group, a carboxylic acid function, and a thienyl moiety. Understanding its structural and spectroscopic properties is crucial for its application in the synthesis of novel therapeutic agents and other advanced materials.

Molecular Structure and Physicochemical Properties

This compound possesses the following structural and chemical properties:

PropertyValue
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
CAS Number 94333-62-7
Appearance White to off-white solid
Melting Point 208-210 °C
Boiling Point 332.7 °C at 760 mmHg

Spectroscopic Data Analysis

The following sections detail the expected spectroscopic features of this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the thienyl ring, the methine proton at the chiral center, and the methylene protons adjacent to the carboxylic acid.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Thienyl-H (C2, C4, C5)7.0 - 7.5Multiplet
CH-NH₂~4.5 - 5.0Triplet or Doublet of Doublets
CH₂-COOH~2.5 - 3.0Doublet of Doublets
NH₂Broad singlet
COOHBroad singlet

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)170 - 180
Thienyl-C (Aromatic)120 - 140
CH-NH₂50 - 60
CH₂-COOH35 - 45
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
N-H (Amine)Stretching3400 - 3250
C-H (Aromatic)Stretching3100 - 3000
C-H (Aliphatic)Stretching3000 - 2850
C=O (Carboxylic Acid)Stretching1725 - 1700
N-H (Amine)Bending1650 - 1580
C=C (Aromatic)Stretching1600 - 1475
C-S (Thiophene)Stretching700 - 600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak ([M]⁺) is expected at an m/z corresponding to its molecular weight (171.22).

Expected Fragmentation Pattern:

  • Loss of H₂O (18 amu): From the carboxylic acid group.

  • Loss of COOH (45 amu): Decarboxylation is a common fragmentation pathway for carboxylic acids.

  • Loss of the thienyl group (83 amu): Cleavage of the C-C bond between the chiral center and the thiophene ring.

  • Formation of the thienylmethylaminium ion: A fragment corresponding to the thienyl ring attached to the CH-NH₂ group.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data discussed above. These should be adapted and optimized for the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR:

    • Use a proton-decoupled pulse sequence.

    • A longer acquisition time and a higher number of scans will be required compared to ¹H NMR.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy

Sample Preparation:

  • KBr Pellet Method:

    • Grind a small amount of the sample with dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Scan Range: Typically 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).

  • The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).

  • Ionization Mode: Positive or negative ion mode can be used. ESI in positive ion mode is common for amino acids.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Acquire the full scan mass spectrum to determine the molecular weight.

  • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation information for structural confirmation.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel amino acid derivative like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Data_Integration Integrate Spectroscopic Data IR->Data_Integration MS->Data_Integration H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity) NMR->TwoD_NMR NMR->Data_Integration Structure_Confirmation Confirm Molecular Structure Data_Integration->Structure_Confirmation Purity_Assessment Assess Purity Structure_Confirmation->Purity_Assessment

A logical workflow for the spectroscopic characterization of a novel amino acid.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and purity assessment, it is imperative for researchers to acquire and interpret the full set of spectroscopic data for their synthesized or procured material.

The Biological Activity of 3-Amino-3-(3-thienyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 3-Amino-3-(3-thienyl)propanoic acid. While direct pharmacological data for this specific compound is limited in publicly available literature, its close structural similarity to known γ-aminobutyric acid (GABA) receptor ligands allows for strong inferences regarding its mechanism of action. This document summarizes the pertinent data from structurally related analogs, details relevant experimental protocols for assessing its activity, and visualizes the implicated signaling pathways. The primary biological target is hypothesized to be the GABA type B (GABAB) receptor, where it likely acts as a ligand, influencing inhibitory neurotransmission in the central nervous system (CNS).

Introduction

This compound is a β-amino acid derivative containing a thiophene ring. The presence of the thiophene moiety, a bioisostere of the phenyl ring, often imparts unique pharmacological properties to molecules. Its structural resemblance to GABA, the principal inhibitory neurotransmitter in the CNS, and to known GABAB receptor modulators, positions it as a compound of significant interest for neuropharmacology and drug development. This guide aims to consolidate the available information and provide a framework for the further investigation of its biological effects.

Inferred Biological Activity and Mechanism of Action

Based on the pharmacological data of its close structural analogs, this compound is strongly suggested to be a ligand for the GABAB receptor. The GABAB receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.

GABAB Receptor Modulation

Studies on 4-amino-3-(thienyl)butyric acid derivatives, which differ only by an additional carbon in the backbone, have demonstrated potent and specific binding to the GABAB receptor.[1] These analogs displace the selective GABAB receptor agonist, [3H]baclofen, indicating a direct interaction with the receptor's orthosteric binding site. It is therefore highly probable that this compound also binds to and modulates the activity of GABAB receptors. The nature of this modulation (agonist or antagonist) would require direct experimental confirmation.

A structurally related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, has been characterized as a weak antagonist at the GABAB receptor, providing further evidence that this class of compounds targets the GABAB receptor.

Quantitative Data on Structurally Related Analogs

CompoundTest SystemLigand DisplacedIC50 (µM)
4-Amino-3-(5-methyl-2-thienyl)butyric acidRat synaptic membranes(R)-(-)-[3H]baclofen1.34
4-Amino-3-(5-chloro-2-thienyl)butyric acidRat synaptic membranes(R)-(-)-[3H]baclofen0.61
(R)-(-)-Baclofen (Reference)Rat synaptic membranes(R)-(-)-[3H]baclofen0.33

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound, based on standard practices for studying GABAB receptor ligands.

GABAB Receptor Binding Assay

This protocol is adapted from the methods described by Berthelot et al. (1991) and is suitable for determining the binding affinity of this compound to GABAB receptors.[1]

Objective: To determine the in vitro binding affinity (IC50) of this compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Tissue: Rat brain cortex

  • Radioligand: (R)-(-)-[3H]baclofen

  • Test Compound: this compound

  • Reference Compound: (R)-(-)-Baclofen

  • Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: Unlabeled GABA or baclofen (high concentration)

  • Glass fiber filters

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brain cortex in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) for 20 minutes at 4°C to pellet the synaptic membranes.

    • Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in buffer to a desired protein concentration (determined by a protein assay like the Bradford method).

  • Binding Assay:

    • In test tubes, combine the membrane preparation, (R)-(-)-[3H]baclofen (at a concentration near its Kd), and varying concentrations of the test compound (this compound) or reference compound.

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of unlabeled GABA or baclofen.

    • Incubate the mixture at 4°C for a predetermined time to reach equilibrium.

  • Filtration and Measurement:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Signaling Pathways and Visualizations

Activation of the GABAB receptor by an agonist initiates a cascade of intracellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical GABAB receptor signaling pathway and a typical experimental workflow for its characterization.

GABAB_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP decreased production K_efflux K+ Efflux K_channel->K_efflux Opens Ca_influx Ca2+ Influx Ca_channel->Ca_influx blocked Agonist This compound (Agonist) Agonist->GABAB_R Binds ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Inhibition of Neurotransmitter Release K_efflux->Hyperpolarization Ca_influx->Hyperpolarization

Caption: GABAB Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Interpretation Synthesis Synthesis of This compound Binding_Assay GABAB Receptor Binding Assay (IC50 determination) Synthesis->Binding_Assay Functional_Assay Functional Assay (e.g., [35S]GTPγS binding) Binding_Assay->Functional_Assay Electrophysiology Electrophysiology on Brain Slices (e.g., patch-clamp) Functional_Assay->Electrophysiology Animal_Models Behavioral Models in Animals (e.g., analgesia, anxiety) Electrophysiology->Animal_Models Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Animal_Models->Data_Analysis

Caption: Experimental Workflow for Characterization.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a strong case can be made for its action as a GABAB receptor ligand based on the activity of its close structural analogs. The data from these related compounds suggest that it is likely to be a potent modulator of this receptor. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to initiate a thorough pharmacological characterization of this promising compound. Further studies, as outlined in the experimental workflow, are necessary to definitively determine its binding affinity, functional activity, and potential therapeutic utility.

References

Unveiling the Therapeutic Potential of 3-Amino-3-(3-thienyl)propanoic Acid: A Technical Guide to its Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic targets of 3-Amino-3-(3-thienyl)propanoic acid and its analogues. Geared towards researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the compound's pharmacological interactions, offering a foundation for future therapeutic development. Our investigation points to the GABAB receptor as a primary target, with evidence suggesting a role in the modulation of inhibitory neurotransmission.

Core Findings: GABAB Receptor as a Primary Therapeutic Target

Research into the biological activity of thienyl-substituted amino acids has identified the GABAB receptor as a significant site of interaction. A key study by Berthelot and colleagues (1991) demonstrated that butyric acid analogues of this compound are potent and specific ligands for the GABAB receptor.[1] This interaction is particularly noteworthy for its potential to modulate inhibitory signaling in the central nervous system.

Quantitative Analysis of Receptor Binding

The affinity of thienyl-substituted aminobutyric acids for the GABAB receptor was quantified through radioligand displacement assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for key analogues, representing their potency in displacing the selective GABAB agonist (R)-(-)-[3H]baclofen from rat brain membranes.

CompoundTarget ReceptorIC50 (µM)Reference
4-Amino-3-(5-methyl-2-thienyl)butyric acidGABAB1.34[1]
4-Amino-3-(5-chloro-2-thienyl)butyric acidGABAB0.61[1]
Baclofen (reference compound)GABAB0.33[1]

Experimental Protocols

To facilitate further research and validation, this section details the methodologies for key experiments cited in the identification of the GABAB receptor as a therapeutic target.

Synthesis of 4-Amino-3-(thienyl)butyric Acid Derivatives

The synthesis of 4-amino-3-(thienyl)butyric acid derivatives, as described in the literature, provides a pathway to generate compounds for pharmacological testing. While the specific synthesis for the tested compounds is detailed in the primary literature, a generalizable synthetic route is outlined below.

Synthesis_Workflow Thienyl_Aldehyde Thienyl Aldehyde Condensation Knoevenagel Condensation Thienyl_Aldehyde->Condensation Malonic_Acid Malonic Acid Malonic_Acid->Condensation Thienylidene_Malonic_Acid Thienylidene Malonic Acid Condensation->Thienylidene_Malonic_Acid Reduction Michael Addition & Reduction Thienylidene_Malonic_Acid->Reduction Amination Amination Reduction->Amination Final_Product 4-Amino-3-(thienyl)butyric Acid Amination->Final_Product

A generalized synthetic workflow for producing 4-amino-3-(thienyl)butyric acid derivatives.
GABAB Receptor Radioligand Binding Assay

This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of test compounds for the GABAB receptor, based on established methodologies.[2][3]

1. Membrane Preparation:

  • Whole rat brains are homogenized in a cold sucrose buffer (0.32 M sucrose, pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

  • The resulting pellet is washed multiple times by resuspension in a Tris-HCl buffer (50 mM, pH 7.4) containing 2.5 mM CaCl2 and subsequent centrifugation. This washing step is crucial to remove endogenous GABA.

  • The final pellet is resuspended in the binding buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

  • The assay is performed in a final volume of 1 mL.

  • To each tube, add:

    • 100 µL of various concentrations of the test compound (e.g., this compound analogue).

    • 100 µL of (R)-(-)-[3H]baclofen (final concentration ~10 nM).

    • 800 µL of the prepared rat brain membrane suspension.

  • For determining non-specific binding, a parallel set of tubes is prepared with an excess of unlabeled baclofen (e.g., 100 µM).

  • The tubes are incubated at 4°C for 20 minutes.

3. Termination and Detection:

  • The binding reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B).

  • The filters are washed three times with 5 mL of ice-cold binding buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Homogenization Homogenize Rat Brain Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Wash Pellet (x3) Centrifugation2->Washing Resuspension Resuspend in Buffer Washing->Resuspension Incubation Incubate Membranes with Test Compound & [3H]baclofen Resuspension->Incubation Filtration Vacuum Filtration Incubation->Filtration Washing_filters Wash Filters Filtration->Washing_filters Counting Scintillation Counting Washing_filters->Counting Analysis Calculate IC50 Counting->Analysis

Workflow for the GABAB receptor radioligand binding assay.

Signaling Pathways

Activation of the GABAB receptor by an agonist, such as a derivative of this compound, initiates a cascade of intracellular events. GABAB receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins.

GABAB_Signaling cluster_membrane Cell Membrane GABAB_R GABAB Receptor G_Protein Gi/o Protein GABAB_R->G_Protein activates AC Adenylate Cyclase G_Protein->AC inhibits K_Channel GIRK Channel G_Protein->K_Channel activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel inhibits cAMP cAMP AC->cAMP produces K_ion K+ K_Channel->K_ion efflux Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_Channel->Hyperpolarization contributes to Ligand 3-Amino-3-(3-thienyl) propanoic acid analogue Ligand->GABAB_R binds ATP ATP ATP->AC K_ion->Hyperpolarization Ca_ion Ca2+ Ca_ion->Ca_Channel influx

References

An In-depth Technical Guide to 3-Amino-3-(3-thienyl)propanoic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(3-thienyl)propanoic acid is a non-proteinogenic β-amino acid that has emerged as a valuable chiral building block in medicinal chemistry. Its unique structural motif, featuring a thiophene ring, imparts favorable pharmacological properties, leading to its incorporation into a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of this compound, with a focus on its role in the development of novel therapeutics, particularly those targeting the central nervous system.

Discovery and History

The precise first synthesis of this compound is not prominently documented in a single seminal publication. However, the scientific interest in this and structurally related compounds can be traced back to the exploration of analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. A key area of research in the late 20th century focused on the development of selective ligands for GABA receptors, which are implicated in a wide range of neurological and psychiatric disorders.

A significant publication by Berthelot and colleagues in 1991 detailed the synthesis and GABA-B receptor binding studies of a series of 3-thienyl- and 3-furylaminobutyric acids. This research was driven by the quest for novel compounds that could modulate GABAergic transmission. While this paper does not specifically mention this compound, it laid the groundwork for the exploration of β-amino acids containing a thiophene ring as potential GABA receptor ligands. The thienyl group, as a bioisostere of the phenyl ring found in many CNS-active drugs, offered a way to modify the pharmacokinetic and pharmacodynamic properties of these molecules.

Since then, this compound has become a commercially available and widely utilized building block in drug discovery programs. Its application has expanded beyond GABA receptor research to the synthesis of peptidomimetics and other complex molecules with therapeutic potential in areas such as neurodegenerative diseases and pain management.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Appearance White to off-white solid or powder
Chirality Exists as (R) and (S) enantiomers

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various established methods for the preparation of β-amino acids. A common and effective approach is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia.

Representative Synthetic Scheme: Rodionov Reaction

A plausible synthetic route starting from 3-thiophenecarboxaldehyde is outlined below. This method is a variation of the classic Rodionov β-amino acid synthesis.

G cluster_0 Rodionov Reaction ThiopheneCHO 3-Thiophenecarboxaldehyde Intermediate Thienylideneaminodimalonic acid (unstable) ThiopheneCHO->Intermediate + Malonic Acid + Ammonia MalonicAcid Malonic Acid Ammonia Ammonia Product This compound Intermediate->Product Decarboxylation

Caption: General workflow for the synthesis of this compound via the Rodionov reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 3-Thiophenecarboxaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Condensation: A mixture of 3-thiophenecarboxaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol is heated at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Decarboxylation: After the initial condensation, the reaction mixture is concentrated under reduced pressure. The residue is then treated with an excess of aqueous hydrochloric acid and heated to reflux for 2-3 hours to effect hydrolysis of any intermediate esters and amides, followed by decarboxylation.

  • Isolation and Purification: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using a solution of sodium hydroxide. The precipitated crude this compound is collected by filtration, washed with cold water, and then with a small amount of diethyl ether.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as water/ethanol, to yield the final product as a crystalline solid.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for best results.

Biological Activity and Applications

The primary biological interest in this compound and its analogues stems from their potential to interact with GABA receptors.

GABA Receptor Modulation

GABA receptors are the main inhibitory neurotransmitter receptors in the central nervous system and are divided into two major classes: GABA-A and GABA-B receptors.

  • GABA-A Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission.

  • GABA-B Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals.

The structural similarity of this compound to GABA suggests that it may act as a ligand for these receptors. The thiophene ring can participate in hydrophobic and π-stacking interactions within the receptor binding pocket, potentially leading to high affinity and selectivity.

G cluster_0 GABAergic Signaling Pathway Ligand This compound GABABR GABA-B Receptor Ligand->GABABR Binds to Gprotein G-protein activation GABABR->Gprotein IonChannel K+ channel opening Ca2+ channel inhibition Gprotein->IonChannel NeuronalActivity Decreased Neuronal Excitability IonChannel->NeuronalActivity

Caption: Postulated mechanism of action via the GABA-B receptor signaling pathway.

Applications in Drug Discovery

The chiral nature and biological activity profile of this compound make it a valuable scaffold for the development of new drugs.

  • Neurological Disorders: Its potential as a GABA receptor modulator makes it a lead structure for the development of treatments for epilepsy, anxiety, and spasticity.

  • Pain Management: GABAergic pathways are known to be involved in the modulation of pain perception. Compounds derived from this scaffold could be explored as novel analgesics.

  • Peptidomimetics: The incorporation of this unnatural amino acid into peptide sequences can enhance their metabolic stability and receptor binding affinity. This is a crucial strategy in the development of peptide-based therapeutics.

Conclusion

This compound stands as a testament to the ongoing evolution of medicinal chemistry. While its specific discovery story is not encapsulated in a single landmark paper, its emergence is clearly linked to the broader scientific endeavor to understand and manipulate the GABAergic system. Its utility as a chiral building block is well-established, providing a versatile platform for the synthesis of novel compounds with the potential to address significant unmet medical needs in the realm of neurological disorders and beyond. Further research into the specific pharmacological profile of its enantiomers is warranted and will likely unveil new therapeutic opportunities.

An In-depth Technical Guide to 3-Amino-3-(3-thienyl)propanoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-3-(3-thienyl)propanoic acid and its derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. This document consolidates key information on their synthesis, biological activities, and relevant experimental protocols, presented in a clear and accessible format for researchers in the field.

Core Compound and Its Significance

This compound is a β-amino acid containing a thiophene ring. The thiophene moiety, a sulfur-containing aromatic heterocycle, imparts unique electronic and structural properties that are of great interest in the design of biologically active molecules.[1] This scaffold serves as a versatile building block for the synthesis of a wide array of derivatives, including novel peptides, peptidomimetics, and small molecule drug candidates.[1] The presence of a chiral center at the β-carbon further expands the chemical space for developing stereoselective compounds.

Synthesis of 3-Amino-3-(aryl)propanoic Acid Derivatives

The synthesis of 3-amino-3-(aryl)propanoic acid derivatives can be achieved through various established synthetic routes. A general and robust method involves a multi-step procedure starting from readily available precursors. The following protocol is a representative example for the synthesis of an enantiomerically pure β-amino acid derivative.

Experimental Protocol: Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propanoic Acid[2]

Step A: (S,S)-2-tert-Butyl-1-carbomethoxy-6-carboxy-2,3,5,6-tetrahydro-4(1H)-pyrimidinone (1)

  • In an Erlenmeyer flask, dissolve 21.8 g of potassium hydroxide (85% assay, 0.33 mol) in 500 mL of deionized water with magnetic stirring.

  • Add 50 g of L-asparagine monohydrate (0.33 mol) to the solution.

  • With vigorous stirring, add 43.6 mL of pivalaldehyde (34.4 g, 0.4 mol). The mixture should become homogeneous.

Step B: (S)-2-tert-Butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone (3)

  • Set up a 1-L, three-necked, round-bottomed flask equipped with two electrodes, a thermometer, and a magnetic stirring bar.

  • Charge the flask with a solution of 60.0 g of heterocycle 1 (0.232 mol) in 620 mL of methanol and 3.2 mL of triethylamine (2.34 g, 23.2 mmol).

  • Maintain the temperature at ≤20°C using a circulating water bath.

  • Apply a current of 0.60 A for 26 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure to yield heterocycle 2 as a clear, colorless syrup.

Step C: (R)-2-tert-Butyl-6-(4-methoxyphenyl)-5,6-dihydro-4(1H)-pyrimidinone (4)

  • Dissolve compound 3 (5.00 g, 23.6 mmol), 4-iodoanisole (5.52 g, 23.6 mmol), diethylamine (2.68 mL, 26.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (273 mg, 0.24 mmol) in 25 mL of dimethylformamide.

  • Transfer the yellow solution to a thick-walled Pyrex pressure tube and purge with argon.

  • Seal the tube and suspend it in a boiling water bath for 48 hours in the dark.

  • Cool the tube in liquid nitrogen before opening.

Step D: (R)-3-Amino-3-(p-methoxyphenyl)propanoic acid

  • In a 125-mL Erlenmeyer flask with a magnetic stirring bar, charge 20 mL of tetrahydrofuran, 20 mL of 95% ethanol, and heterocycle 4 (2.39 g, 9.2 mmol).

  • Stir the mixture and cool to -35°C to -45°C with an acetone-dry ice bath.

  • Add approximately 0.6 mL of aqueous 9 N hydrochloric acid dropwise until a pH of approximately 7 is reached.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have been investigated for a range of biological activities, primarily as modulators of neurotransmitter receptors. Their structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) makes them promising candidates for targeting GABA receptors.

GABA Receptor Binding

Several 3-thienylaminobutyric acid derivatives have shown significant binding affinity for GABA-B receptors. Baclofen, a selective GABA-B receptor agonist, serves as a benchmark for comparison.

CompoundTargetAssayIC50 (µM)Reference
4-Amino-3-(5-methyl-2-thienyl)butyric acid (5d)GABA-B Receptor[3H]baclofen displacement1.34[2]
4-Amino-3-(5-chloro-2-thienyl)butyric acid (5h)GABA-B Receptor[3H]baclofen displacement0.61[2]
Baclofen (reference)GABA-B Receptor[3H]baclofen displacement0.33[2]

These findings indicate that substitutions on the thiophene ring significantly influence the binding affinity to the GABA-B receptor.[2]

NMDA Receptor Modulation

More complex derivatives, such as (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acids, have been designed as potent agonists at the glycine site of NMDA receptors. These compounds exhibit nanomolar potencies and subtype selectivity.

CompoundTargetAgonist Potency (EC50, µM)Agonist Efficacy (% relative to glycine)Reference
8d GluN1/2C-864% (superagonist)[3]
8j GluN1/2A0.018-[3]
8j GluN1/2C0.0029-[3]
8j GluN1/2D0.016-[3]

The data highlights the potential of these thiophene-containing amino acid derivatives as highly potent and selective modulators of NMDA receptor subtypes.[3]

Pharmacokinetics and ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates are critical for their development. In vitro ADME assays for some (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives predict high metabolic stability but poor permeability across the blood-brain barrier. However, prodrug strategies, such as esterification of the carboxylate group, have been shown to moderately improve blood-brain barrier permeability.[3]

CompoundParameterValueMethodReference
7j (ester prodrug)Blood-Brain Barrier PermeabilityModerately HighIn vitro assay[3]
Thiophene derivativesMetabolic StabilityHighIn vitro ADME assays[3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for many this compound analogs involves the modulation of GABAergic and glutamatergic neurotransmission. As GABA analogs, they can influence the balance between excitatory and inhibitory signals in the central nervous system.

GABAergic System Modulation

GABA is the main inhibitory neurotransmitter in the brain.[4] Its signaling is crucial for regulating neuronal excitability. GABA analogs can increase GABA levels in the brain by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for GABA degradation.[4] This leads to an overall increase in inhibitory neurotransmission.

GABA_Modulation Thienyl_Analog 3-Thienyl GABA Analog GABA_AT GABA Aminotransferase (GABA-AT) Thienyl_Analog->GABA_AT Inhibits GABA GABA GABA_AT->GABA Degrades Neuronal_Inhibition Increased Neuronal Inhibition GABA->Neuronal_Inhibition Leads to

Mechanism of GABA-AT Inhibition.

Experimental Workflows

The discovery and development of novel this compound derivatives as therapeutic agents typically follow a structured workflow, from initial screening to lead optimization.

General Drug Discovery Workflow

This workflow outlines the key stages in the identification and characterization of novel bioactive compounds.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Compound_Library Compound Library of Thienylpropanoic Acid Derivatives HTS High-Throughput Screening (e.g., Receptor Binding Assays) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR->Lead_Optimization In_Vivo In Vivo Efficacy and Safety Studies Lead_Optimization->In_Vivo Candidate_Selection Candidate Selection In_Vivo->Candidate_Selection

Drug Discovery Workflow.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly for neurological disorders. Their ability to modulate key neurotransmitter systems, coupled with their synthetic tractability, makes them an attractive area for further research. This guide provides a foundational resource for scientists and researchers to explore and advance the development of this important chemical scaffold.

References

A Technical Guide to Sourcing 3-Amino-3-(3-thienyl)propanoic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of specialized chemical compounds is a critical first step in the innovation pipeline. This guide provides an in-depth overview of the commercial suppliers of 3-Amino-3-(3-thienyl)propanoic acid (CAS No. 94333-62-7), a key building block in various pharmaceutical and chemical research areas. This document offers a comparative summary of supplier data, a detailed experimental protocol for its synthesis, and a logical workflow for supplier selection.

Commercial Availability and Supplier Comparison

This compound is available from a number of commercial suppliers, catering primarily to research and development quantities. The offerings vary in terms of purity, quantity, and price. The following table summarizes the available data from a selection of suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)
CymitQuimica (distributing for Fluorochem) 94333-62-797%100mg, 250mg, 1g, 5g, 10g, 25g, 100g$40 (100mg) - $2582 (100g)[1]
Santa Cruz Biotechnology 94333-62-7Research GradeInquirePrice upon request[2]
BOC Sciences 94333-62-7InquireInquirePrice upon request[]
HANGZHOU LEAP CHEM CO., LTD. (via Echemi) 94333-62-7InquireInquirePrice upon request[4]
Shanghai GL Peptide Ltd. (via ChemicalBook) 94333-62-7InquireInquirePrice upon request[5]
Amatek Scientific Co. Ltd. (via ChemicalBook) 94333-62-7InquireInquirePrice upon request[5]

Experimental Protocol: Synthesis of β-Aryl-β-Amino Acids via Rodionov Reaction

Reaction: Thiophene-3-carboxaldehyde + Malonic Acid + Ammonium Acetate → this compound

Materials and Reagents:

  • Thiophene-3-carboxaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (or other suitable alcohol)

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous Magnesium Sulfate (or other drying agent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiophene-3-carboxaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically refluxed for 6-12 hours.

  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Workup - Acidification: Dissolve the residue in water and transfer to a separatory funnel. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2. This will protonate the amino acid and any unreacted malonic acid.

  • Extraction (to remove non-polar impurities): Wash the acidic aqueous layer with diethyl ether to remove any unreacted aldehyde and other non-polar impurities. Discard the organic layer.

  • Workup - Basification and Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a solution of sodium hydroxide. The product, this compound, should precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as NMR spectroscopy, Mass Spectrometry, and Melting Point determination to confirm its identity and purity.

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a specialized chemical like this compound involves several key decision points to ensure the quality, reliability, and cost-effectiveness of the procured material. The following diagram illustrates a logical workflow for this selection process.

G start Identify Need for This compound search Initial Supplier Search (Databases, Search Engines) start->search shortlist Create Shortlist of Potential Suppliers search->shortlist data_gathering Gather Detailed Information: Purity, Price, Quantity, Availability shortlist->data_gathering quote Request Quotations and Lead Times data_gathering->quote evaluation Evaluate Suppliers: - Quality (Purity, CoA) - Cost (Price per gram) - Reliability (Lead time, Stock) quote->evaluation decision Select Optimal Supplier evaluation->decision decision->shortlist Re-evaluate purchase Place Purchase Order decision->purchase Primary Choice receive Receive and Verify Material (QC Check) purchase->receive end Material Approved for Research receive->end

Caption: A workflow for selecting a commercial supplier for specialized research chemicals.

References

Methodological & Application

The Versatility of 3-Amino-3-(3-thienyl)propanoic Acid in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Amino-3-(3-thienyl)propanoic acid, a non-proteinogenic β-amino acid, has emerged as a valuable scaffold in medicinal chemistry. The incorporation of the thiophene ring imparts unique physicochemical properties, enhancing its biological activity and making it a versatile building block for the synthesis of novel therapeutic agents. This document provides an overview of its applications in drug discovery, focusing on its role in neuropharmacology, oncology, and as an antioxidant. Detailed protocols for key experimental assays are provided to facilitate further research and development.

Neuropharmacological Applications: Targeting the NMDA Receptor

Derivatives of this compound have shown significant promise as modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1] Overactivation of NMDA receptors is implicated in various neurological and psychiatric disorders, making them a critical therapeutic target.

Quantitative Data: Potency and Efficacy of Thienylcarboxamido-2-aminopropanoic Acid Derivatives at NMDA Receptor Subtypes

The following table summarizes the pharmacological activity of (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivatives at different NMDA receptor subtypes (GluN1/GluN2A-D), highlighting their potential for subtype-selective modulation.

CompoundGluN1/2A Potency (EC₅₀, µM)GluN1/2A Efficacy (% Glycine Max)GluN1/2B Potency (EC₅₀, µM)GluN1/2B Efficacy (% Glycine Max)GluN1/2C Potency (EC₅₀, µM)GluN1/2C Efficacy (% Glycine Max)GluN1/2D Potency (EC₅₀, µM)GluN1/2D Efficacy (% Glycine Max)
Derivative 1 0.01885>100150.00298640.01695
Derivative 2 0.04592>100200.00816500.032105
Derivative 3 0.1278>100120.0157200.05588

Data adapted from a study on novel NMDA receptor glycine site agonists.[1]

Signaling Pathway: NMDA Receptor-Mediated Synaptic Plasticity

Activation of the NMDA receptor by glutamate and a co-agonist (glycine or D-serine) leads to an influx of Ca²⁺, which triggers a cascade of downstream signaling events crucial for synaptic plasticity.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Glycine Glycine/D-Serine Glycine->NMDA_R CaM Calmodulin (CaM) NMDA_R->CaM Ca²⁺ Influx CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Promotes

NMDA Receptor signaling cascade.
Experimental Protocols

This protocol describes a general procedure for the amide coupling of a substituted 5-thienyl carboxylic acid with (R)-2-amino-3-aminopropanoic acid.

Materials:

  • Substituted 5-thienyl carboxylic acid

  • (R)-3-amino-N-Boc-D-alanine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 5-thienyl carboxylic acid (1.0 eq), (R)-3-amino-N-Boc-D-alanine (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected intermediate by silica gel column chromatography.

  • Dissolve the purified intermediate in a mixture of DCM and TFA (1:1) and stir at room temperature for 2 hours to remove the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure to yield the final (R)-3-(5-thienyl)carboxamido-2-aminopropanoic acid derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol is for the functional characterization of NMDA receptor modulators.[2][3][4]

Materials:

  • Xenopus laevis oocytes

  • cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A)

  • Collagenase solution

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl

  • TEVC amplifier and data acquisition system

  • Test compounds (this compound derivatives)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with a mixture of cRNAs for the desired NMDA receptor subunits (e.g., 5-50 ng total cRNA per oocyte).

  • Incubation: Incubate the injected oocytes in ND96 solution at 18°C for 2-7 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two glass microelectrodes, one for voltage clamping and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply glutamate (100 µM) and glycine (30 µM) to activate the NMDA receptors and record the baseline current.

    • Co-apply the test compound at various concentrations with glutamate and glycine to determine its effect on the NMDA receptor current.

    • Wash the oocyte with ND96 solution between applications.

  • Data Analysis: Measure the peak current amplitude in the presence of the test compound and normalize it to the baseline current. Plot the concentration-response curve and determine the EC₅₀ and efficacy values.

Anticancer and Antioxidant Potential

Emerging research suggests that derivatives of 3-amino-propanoic acid possess anticancer and antioxidant properties, making them interesting candidates for oncology drug discovery.[5][6]

Quantitative Data: In Vitro Anticancer Activity

The following table shows the cytotoxic effects of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which are structurally related to the topic compound, on the A549 human lung cancer cell line.

CompoundConcentration (µM)A549 Cell Viability (%)
Derivative A 1085.2 ± 3.1
Derivative B 1042.1 ± 2.5
Derivative C 1017.4 ± 1.8

Data represents the percentage of viable cells after 24 hours of treatment, as determined by the MTT assay.[5]

Signaling Pathway: Role of Antioxidants in Mitigating Oxidative Stress in Cancer

Reactive oxygen species (ROS) can promote cancer development and progression. Antioxidants can counteract these effects by neutralizing ROS and modulating downstream signaling pathways.

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant Antioxidant (e.g., Thienyl Derivative) Antioxidant->ROS Neutralizes DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cell_Signaling Altered Cell Signaling (e.g., NF-κB, MAPK) Oxidative_Stress->Cell_Signaling Cancer_Progression Cancer Progression DNA_Damage->Cancer_Progression Cell_Signaling->Cancer_Progression

Antioxidant mechanism of action.
Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a final volume of 100 µL) and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

This assay measures the ability of a compound to scavenge the stable free radical DPPH.[10][11][12]

Materials:

  • Test compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. For the blank, use 50 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and characterization of this compound derivatives in a drug discovery program.

Drug_Discovery_Workflow A Compound Synthesis (Thienylpropanoic Acid Derivatives) B Primary Screening (e.g., High-Throughput Screening) A->B C1 Neuropharmacology Assays (e.g., NMDA Receptor Binding/Function) B->C1 C2 Oncology Assays (e.g., MTT, Cell Cycle Analysis) B->C2 C3 Antioxidant Assays (e.g., DPPH, ABTS) B->C3 D Lead Compound Identification C1->D C2->D C3->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F Preclinical Development E->F

Drug discovery workflow.

References

Application Notes and Protocols: 3-Amino-3-(3-thienyl)propanoic Acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-thienyl)propanoic acid is a non-proteinogenic β-amino acid containing a thiophene ring.[1][2] Its structural similarity to γ-aminobutyric acid (GABA) and other known GABA transporter (GAT) inhibitors suggests its potential as a valuable research tool in the field of neuroscience.[3][4] This document provides detailed application notes and protocols for the investigation of this compound as a potential modulator of GABAergic neurotransmission, primarily through the inhibition of GABA transporters. While direct biological data for this specific compound is limited, the following protocols are based on established methodologies for characterizing known GAT inhibitors.

Hypothesized Mechanism of Action: GABA Transporter Inhibition

The primary inhibitory neurotransmitter in the central nervous system is GABA. Its action in the synaptic cleft is terminated by reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[5][6] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1.[3][7] GAT-1 is the predominant subtype in the brain and is a key target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy.[5][8]

By inhibiting GATs, compounds can increase the extracellular concentration of GABA, thereby enhancing inhibitory signaling.[6] this compound, as a β-amino acid, is hypothesized to act as a competitive inhibitor at the GABA binding site of GATs.

Data Presentation: Comparative Inhibitory Activity of Known GAT Inhibitors

To provide a framework for the potential efficacy of novel compounds like this compound, the following table summarizes the inhibitory activities (IC50 values) of well-characterized GAT inhibitors.

CompoundTarget(s)IC50 (µM)SpeciesReference
(S)-SNAP-5114hGAT-35Human[9][10]
rGAT-221Rat[9][10]
hGAT-1388Human[9]
TiagabinehGAT-1~0.39Human[2]
SKF 89976AhGAT-10.13Human[11]
NNC-711GAT-10.04Not Specified[11]

Note: No direct inhibitory data for this compound on GABA transporters is currently available in the public domain. This table serves as a reference for the expected potency of selective GAT inhibitors.

Experimental Protocols

In Vitro [³H]GABA Uptake Assay

This assay is the standard method for determining the inhibitory potency of a compound on specific GABA transporter subtypes.[1][12]

Objective: To measure the IC50 value of this compound for different GAT subtypes.

Materials:

  • HEK293 cells stably expressing the desired human GAT subtype (hGAT-1, hGAT-2, hGAT-3, or hBGT-1).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose.[13]

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Unlabeled GABA.

  • Test Compound: this compound.

  • Reference Inhibitor (e.g., Tiagabine for GAT-1, SNAP-5114 for GAT-3).[14][15]

  • 96-well cell culture plates and scintillation plates.

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Cell Culture: Seed the GAT-expressing HEK293 cells into 96-well plates at a density that allows for confluent monolayers on the day of the assay. Culture overnight at 37°C in a humidified 5% CO₂ atmosphere.[13]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). Prepare serial dilutions to generate a concentration-response curve (e.g., from 1 nM to 100 µM).

  • Assay Performance: a. On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer. b. Add 100 µL of assay buffer containing the desired concentration of the test compound or reference inhibitor to each well. For total uptake, add buffer alone. For non-specific uptake, add a saturating concentration of a potent inhibitor (e.g., 1 mM GABA). c. Pre-incubate the plates for 15-20 minutes at room temperature.[13] d. Initiate GABA uptake by adding 25 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 10-30 nM).[3][13] e. Incubate for a predetermined time (e.g., 10 minutes) at room temperature. This incubation time should be within the linear range of uptake for the cell line.

  • Termination and Lysis: a. Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer. b. Lyse the cells by adding 50 µL of lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).

  • Scintillation Counting: a. Transfer the cell lysates to a 96-well scintillation plate. b. Add 150 µL of scintillation cocktail to each well. c. Seal the plate and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Calculate specific uptake: (Total Uptake) - (Non-specific Uptake). b. Normalize the data as a percentage of the specific uptake in the absence of any inhibitor. c. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Electrophysiological Recording of GABAergic Currents

Objective: To assess the effect of this compound on GABA-mediated currents in neurons.

Methodology: Whole-cell patch-clamp recordings from cultured neurons or brain slices.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical) or acute brain slices.

  • Artificial cerebrospinal fluid (aCSF).

  • Internal solution for the patch pipette.

  • GABA receptor agonists (e.g., GABA, muscimol).

  • Test Compound: this compound.

  • Electrophysiology rig with amplifier, micromanipulators, and data acquisition system.

Procedure:

  • Prepare cultured neurons or acute brain slices according to standard laboratory protocols.

  • Obtain whole-cell patch-clamp recordings from a neuron.

  • Apply a GABA receptor agonist locally to elicit an inward current (GABA-evoked current).

  • After establishing a stable baseline of GABA-evoked currents, perfuse the bath with aCSF containing this compound at a desired concentration.

  • Continue to elicit GABA-evoked currents and observe any changes in their amplitude or duration. An inhibitor of GABA uptake is expected to prolong the decay of the synaptic current.

  • Perform a washout by perfusing with aCSF alone to see if the effect is reversible.

  • Analyze the changes in the kinetic properties of the GABAergic postsynaptic currents.

In Vivo Behavioral Assays

Should in vitro data suggest potent GAT inhibitory activity, the following behavioral models can be used to assess the in vivo efficacy of this compound.

  • Elevated Plus Maze/Zero Maze: To assess anxiolytic-like effects. A GAT inhibitor is expected to increase the time spent in the open arms/sections.[16][17]

  • Forced Swim Test: To evaluate antidepressant-like activity. A decrease in immobility time is indicative of an antidepressant effect.[14]

  • Audiogenic Seizure Models: To test anticonvulsant properties. The ability of the compound to prevent or reduce the severity of sound-induced seizures is measured.[14]

  • Hot Plate Test/Formalin Test: To assess analgesic effects in models of acute pain.[14]

Visualizations

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD GABA_in_neuron GABA GAD->GABA_in_neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_in_neuron->GABA_vesicle Packaging GABA_R GABA Receptor Hyperpolarization Hyperpolarization (Inhibition) GABA_R->Hyperpolarization Cl- influx GAT3 GAT-3 GABA_in_glia GABA GAT3->GABA_in_glia GAT1 GAT-1 GAT1->GABA_in_neuron GABA_synapse->GABA_R Binding GABA_synapse->GAT3 Reuptake GABA_synapse->GAT1 Reuptake Inhibitor 3-Amino-3-(3-thienyl) propanoic acid Inhibitor->GAT3 Inhibition Inhibitor->GAT1 Inhibition

Caption: GABAergic synapse and the role of GATs.

GAT_Inhibitor_Workflow start Start: Synthesize/ Obtain Compound in_vitro In Vitro Screening ([³H]GABA Uptake Assay) start->in_vitro concentration_response Determine IC50 values for GAT subtypes in_vitro->concentration_response selectivity Assess Subtype Selectivity Profile concentration_response->selectivity electrophysiology Electrophysiology (Patch-Clamp) selectivity->electrophysiology mechanism Characterize Mechanism (e.g., competitive) electrophysiology->mechanism in_vivo In Vivo Behavioral Studies (e.g., anxiety, seizure models) mechanism->in_vivo efficacy Evaluate Therapeutic Efficacy in_vivo->efficacy end End: Lead Candidate efficacy->end

Caption: Experimental workflow for GAT inhibitor evaluation.

Mechanism_of_Action Compound 3-Amino-3-(3-thienyl) propanoic acid GAT GABA Transporter (e.g., GAT-1) Compound->GAT Binds to Inhibition Inhibition of GABA Reuptake GAT->Inhibition Leads to GABA_increase Increased Synaptic GABA Concentration Inhibition->GABA_increase GABA_signaling Enhanced GABAergic Signaling GABA_increase->GABA_signaling Neuronal_inhibition Increased Neuronal Inhibition GABA_signaling->Neuronal_inhibition Therapeutic_effect Potential Therapeutic Effect (e.g., Anticonvulsant, Anxiolytic) Neuronal_inhibition->Therapeutic_effect

Caption: Hypothesized mechanism of action.

References

Application Notes and Protocols: 3-Amino-3-(3-thienyl)propanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-thienyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered significant interest as a versatile chiral building block in medicinal chemistry and drug development. Its unique structural features, including a chiral center and a thiophene moiety, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. The thiophene ring, a bioisostere of the phenyl ring, can impart desirable pharmacokinetic and pharmacodynamic properties to lead compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of peptidomimetics, β-lactams, and as a scaffold for drug discovery, particularly in the development of NMDA receptor modulators.

Key Applications

  • Peptidomimetics: Incorporation of this compound into peptide sequences can enhance metabolic stability by introducing a non-natural β-amino acid residue, which is less susceptible to enzymatic degradation.

  • β-Lactam Synthesis: As a β-amino acid, it serves as a direct precursor for the synthesis of chiral β-lactams, a core structural motif in many antibiotic drugs.

  • Drug Discovery Scaffold: The thienyl group and the chiral amino acid backbone provide a unique three-dimensional structure that can be exploited for the design of novel therapeutic agents, including modulators of ion channels and receptors in the central nervous system.

Data Presentation

Table 1: Enantioselective Synthesis and Resolution Data (Analogous Systems)
SubstrateEnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess (ee %) of AmideEnantiomeric Excess (ee %) of Unreacted Ester
Racemic ethyl 3-amino-3-(2-thienyl)propanoateCandida antarctica lipase A (CAL-A)Butyl butanoateDiisopropyl ether50>99>99

This data is based on analogous systems and is provided as a reference for methodological development.

Table 2: Synthesis of (R)-3-(5-thienyl)carboxamido-2-aminopropanoic Acid Derivatives (Analogous System)

The following data is derived from the synthesis of NMDA receptor agonists where a thienyl carboxamide is coupled to an amino propanoic acid scaffold, demonstrating a key application of thienyl-containing building blocks.

Starting Thiophene DerivativeCoupling ReagentsAmineDeprotection ReagentFinal Product Yield (%)
5-Bromothiophene-2-carboxylic acidEDCI, HOBt, NEt₃(R)-3-amino-N-Boc-propanoic acidTFA33
Thiophene-2-carboxylic acidEDCI, HOBt, NEt₃(R)-3-amino-N-Boc-propanoic acidTFA45

Yields are for the final deprotected product over two steps (coupling and deprotection). Data adapted from analogous syntheses of NMDA receptor modulators.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling

This protocol describes a general method for the coupling of N-protected this compound to an amino acid ester using common peptide coupling reagents.

Materials:

  • N-Boc-(S)-3-Amino-3-(3-thienyl)propanoic acid

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Boc-(S)-3-Amino-3-(3-thienyl)propanoic acid (1.0 eq) and HOBt (1.1 eq) in a mixture of DCM and DMF (4:1 v/v).

  • To a separate flask, suspend the amino acid methyl ester hydrochloride (1.1 eq) in DCM and add DIPEA (1.2 eq) at 0 °C. Stir for 15 minutes.

  • Add the solution from step 2 to the solution from step 1.

  • Add DIC (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

Expected Outcome:

The expected product is the N-Boc protected dipeptide. Yields typically range from 70-90% depending on the specific amino acid ester used. The Boc protecting group can be subsequently removed under acidic conditions (e.g., TFA in DCM) to allow for further peptide chain elongation.

Peptide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_product Product Formation A N-Boc-(S)-3-Amino-3- (3-thienyl)propanoic acid D Activated Ester Intermediate A->D DMF/DCM B HOBt B->D C DIC C->D H N-Boc Protected Dipeptide D->H E Amino Acid Ester (e.g., H-Gly-OMe) G Free Amine E->G DCM F DIPEA F->G G->H

Peptide coupling workflow.

Protocol 2: General Procedure for β-Lactam Synthesis (Staudinger Cycloaddition)

This protocol outlines a general method for the synthesis of a β-lactam from N-protected this compound. This involves conversion to an acid chloride followed by a [2+2] cycloaddition with an imine (Staudinger synthesis).

Materials:

  • N-Phthaloyl-(S)-3-Amino-3-(3-thienyl)propanoic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA)

  • Imine (e.g., N-benzylidenebenzylamine)

  • Anhydrous Toluene

Procedure:

Step 1: Acid Chloride Formation

  • Suspend N-Phthaloyl-(S)-3-Amino-3-(3-thienyl)propanoic acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-3 hours until the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride. Use this immediately in the next step.

Step 2: [2+2] Cycloaddition

  • Dissolve the imine (1.0 eq) in anhydrous toluene.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.2 eq) to the imine solution.

  • Dissolve the crude acid chloride from Step 1 in anhydrous toluene and add it dropwise to the imine/triethylamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the triethylamine hydrochloride salt.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired β-lactam.

Expected Outcome:

The product will be a diastereomeric mixture of the corresponding β-lactam. The diastereomeric ratio will depend on the specific imine and reaction conditions used. Yields can vary widely but are often in the range of 40-70%.

Beta_Lactam_Synthesis cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: [2+2] Cycloaddition A N-Protected 3-Amino-3- (3-thienyl)propanoic acid C Acid Chloride Intermediate A->C DCM B Oxalyl Chloride, cat. DMF B->C F β-Lactam Product C->F Toluene D Imine D->F E Triethylamine E->F

β-Lactam synthesis workflow.

Signaling Pathway and Logical Relationships

Application in NMDA Receptor Modulator Design

(R)-3-Amino-3-(3-thienyl)propanoic acid derivatives have been investigated as potential modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. The general design strategy involves using the amino acid scaffold to present a pharmacophore that interacts with the glycine binding site on the GluN1 subunit of the NMDA receptor.

NMDA_Receptor_Modulation cluster_synthesis Synthetic Pathway cluster_interaction Molecular Interaction cluster_effect Biological Effect A 3-Amino-3-(3-thienyl) propanoic acid B Functionalization (e.g., Amide Coupling) A->B C Thienyl-based Ligand B->C E GluN1 Subunit (Glycine Binding Site) C->E Binding D NMDA Receptor D->E F Modulation of Receptor Activity E->F G Therapeutic Potential for Neurological Disorders F->G

NMDA receptor modulator design.

Conclusion

This compound is a chiral building block with significant potential in synthetic and medicinal chemistry. The protocols and data presented here, based on its applications and those of closely related analogues, provide a foundation for researchers to explore its utility in their own drug discovery and development programs. The unique properties conferred by the thienyl group, combined with the stereochemical control offered by the chiral amino acid backbone, make it a valuable tool for the design and synthesis of novel, biologically active compounds. Further research into the specific applications of this building block is warranted and expected to yield exciting new discoveries.

Application Note: Synthesis of 3-Amino-3-(3-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-Amino-3-(3-thienyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a one-pot modified Rodionov reaction, which involves the condensation of 3-thiophene-carboxaldehyde, malonic acid, and ammonium acetate. This method offers a straightforward and efficient route to the target β-amino acid. This document includes a detailed experimental protocol, a summary of quantitative data, and a workflow diagram to ensure reproducibility and ease of use for researchers.

Introduction

β-amino acids are important structural motifs in many biologically active molecules and are key components in the design of peptidomimetics and other therapeutic agents. The thiophene moiety is a privileged heterocycle in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties. This compound, by combining these two key features, serves as a versatile chiral scaffold for the synthesis of novel compounds in drug discovery programs.[1] This application note details a reliable laboratory-scale synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₇H₉NO₂S[2][]
Molecular Weight 171.22 g/mol [2][]
Appearance White to off-white solid
Melting Point 203-210 °C (decomposes)[]
Purity (Typical) ≥98% (HPLC)
Expected Yield 52-68%[4]

Experimental Protocol

This protocol is adapted from the modified Rodionov reaction for the synthesis of β-amino acids.[4]

Materials:

  • 3-Thiophenecarboxaldehyde

  • Malonic Acid

  • Ammonium Acetate (anhydrous)

  • Glacial Acetic Acid

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Condenser

  • Thermometer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 3-thiophenecarboxaldehyde (1.0 equivalent).

  • Add glacial acetic acid to dissolve the aldehyde.

  • To this solution, add anhydrous ammonium acetate (4.0 equivalents).

  • Stir the mixture at 40°C for 10 minutes.

  • Add malonic acid (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 85°C and stir for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • A precipitate of this compound will form.

  • Collect the solid product by filtration under reduced pressure using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product under vacuum to obtain the final compound.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environments of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • HPLC: To determine the purity of the final product.

Visualizations

Experimental Workflow:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up and Isolation start Dissolve 3-Thiophenecarboxaldehyde in Glacial Acetic Acid add_ammonium_acetate Add Ammonium Acetate start->add_ammonium_acetate stir_1 Stir at 40°C for 10 min add_ammonium_acetate->stir_1 add_malonic_acid Add Malonic Acid stir_1->add_malonic_acid heat_reaction Heat to 85°C for 3 hours add_malonic_acid->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down precipitate Pour into Ice Water (Precipitation) cool_down->precipitate filtrate Filter the Solid precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry under Vacuum wash->dry final_product This compound dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway/Logical Relationship:

Reaction_Mechanism aldehyde 3-Thiophenecarboxaldehyde intermediate Intermediate Formation (Imine and Enolate) aldehyde->intermediate malonic_acid Malonic Acid malonic_acid->intermediate Decarboxylation ammonia Ammonia (from Ammonium Acetate) ammonia->intermediate product This compound intermediate->product Condensation

Caption: Logical relationship of reactants leading to the final product.

References

Application Notes and Protocols for the Analytical Characterization of 3-Amino-3-(3-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-Amino-3-(3-thienyl)propanoic acid. The protocols detailed below are intended to serve as a guide for researchers in the fields of pharmaceutical development, quality control, and analytical chemistry.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation and Purity Assessment

High-performance liquid chromatography is a fundamental technique for assessing the enantiomeric purity and overall purity of this compound. Chiral stationary phases are essential for the separation of its enantiomers.

Application Note: Chiral HPLC

The enantiomers of β-amino acids like this compound can be effectively resolved using chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin-based columns (e.g., Chirobiotic T).[1] This approach allows for the direct analysis of the underivatized amino acid, simplifying sample preparation.[1] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

An alternative approach involves derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), followed by separation on a standard reversed-phase column.[2] This indirect method can provide excellent resolution of the resulting diastereomers.[2]

Quantitative Data Summary: Chiral HPLC of a Related Compound

CompoundColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Times (min)
Phenylalanine EnantiomersChirobiotic TMethanol/Water/Acetic Acid/Triethylamine1.0UV at 254 nmL-Phe: ~5.5, D-Phe: ~6.5

This data is illustrative and based on typical separations of similar amino acids on this type of column. Method optimization will be required.

Experimental Protocol: Chiral HPLC

Objective: To separate the enantiomers of this compound.

Materials:

  • HPLC system with UV detector

  • Chirobiotic T column (or equivalent teicoplanin-based chiral column)

  • This compound sample

  • HPLC-grade methanol, acetonitrile, water, acetic acid, and triethylamine

Procedure:

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: Chirobiotic T (250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of methanol, water, acetic acid, and triethylamine. A good starting point is 80:20:0.1:0.1 (v/v/v/v). The mobile phase composition may require optimization to achieve baseline separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm or 254 nm.

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify the peaks corresponding to the two enantiomers. The elution order may need to be confirmed using standards of the pure enantiomers if available.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto Chiral Column filter->inject separate Isocratic Elution inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Logical workflow for the interpretation of NMR data to confirm molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

Application Note: ESI-MS and MS/MS

Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing amino acids. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. Common fragmentation pathways for β-amino acids include the loss of water (H₂O), ammonia (NH₃), and the carboxylic acid group (as COOH or CO₂ + H₂). The fragmentation of the thienyl ring can also provide characteristic ions.

Expected Fragmentation Pattern

While a specific mass spectrum for this compound is not available, a general fragmentation pathway for a protonated β-amino acid is presented below.

MS_Fragmentation MH [M+H]+ MH_H2O [M+H - H2O]+ MH->MH_H2O - H2O MH_NH3 [M+H - NH3]+ MH->MH_NH3 - NH3 MH_COOH [M+H - COOH]+ MH->MH_COOH - COOH Thienyl_frag Thienyl Ring Fragments MH->Thienyl_frag Ring Cleavage

Caption: A generalized fragmentation pathway for a protonated β-amino acid in MS/MS.

Experimental Protocol: ESI-MS

Objective: To determine the molecular weight and study the fragmentation of this compound.

Materials:

  • Mass spectrometer with an ESI source

  • Syringe pump

  • This compound sample

  • HPLC-grade methanol or acetonitrile and water

  • Formic acid

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a mixture of methanol/water or acetonitrile/water (e.g., 50:50 v/v) containing 0.1% formic acid to promote protonation.

  • MS Analysis:

    • Infuse the sample solution into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the full scan mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the parent ion.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Perform collision-induced dissociation (CID) by applying collision energy to the precursor ion in the collision cell.

    • Acquire the product ion spectrum (MS/MS spectrum).

    • Vary the collision energy to observe different fragmentation patterns.

  • Data Analysis:

    • Determine the accurate mass of the parent ion to confirm the elemental composition.

    • Propose fragmentation pathways based on the observed product ions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.

Application Note: FTIR

The FTIR spectrum of this compound will exhibit characteristic absorption bands for the amino (-NH₂) and carboxylic acid (-COOH) groups, as well as vibrations associated with the thienyl ring. The zwitterionic nature of the amino acid in the solid state will influence the positions of the amine and carboxylate stretches.

Expected FTIR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (amine salt)Stretching3200-2800 (broad)
C-H (thienyl)Stretching~3100
C=O (carboxylate)Asymmetric Stretching1660-1590
N-H (amine salt)Bending1640-1550
C=C (thienyl)Stretching~1500-1400
C-O (carboxylate)Symmetric Stretching~1400
C-S (thienyl)StretchingFingerprint region
Experimental Protocol: FTIR

Objective: To obtain an FTIR spectrum to identify the functional groups.

Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press

  • This compound sample (solid)

  • Potassium bromide (KBr) (if preparing a pellet)

Procedure (using ATR):

  • Background Spectrum:

    • Ensure the ATR crystal is clean.

    • Acquire a background spectrum of the empty ATR accessory.

  • Sample Spectrum:

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform a background subtraction.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS can be a valuable technique for the analysis of amino acids after they have been converted into volatile derivatives.

Application Note: GC-MS with Derivatization

Direct analysis of amino acids by GC is not feasible due to their low volatility and high polarity. Therefore, a derivatization step is necessary to convert the amino and carboxylic acid groups into less polar and more volatile functionalities. Silylation is a common derivatization technique where active hydrogens are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. [3]The resulting derivatives can be readily separated by GC and identified by their mass spectra.

Experimental Protocol: GC-MS

Objective: To analyze this compound by GC-MS after derivatization.

Materials:

  • GC-MS system

  • Derivatization reagent (e.g., MTBSTFA)

  • Anhydrous solvent (e.g., acetonitrile)

  • This compound sample

  • Heating block or oven

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 1 mg) into a reaction vial.

    • If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

    • Add the derivatization reagent (e.g., 100 µL of MTBSTFA) and a suitable solvent (e.g., 100 µL of acetonitrile).

    • Seal the vial and heat at a specific temperature and time (e.g., 100 °C for 2-4 hours) to complete the derivatization. [3] * Cool the reaction mixture to room temperature.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 300 °C) at a rate of 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-600

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound.

    • Analyze the mass spectrum of the peak to confirm the structure of the derivative and identify characteristic fragment ions.

Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dry_sample Dry Sample add_reagents Add Derivatization Reagent and Solvent dry_sample->add_reagents heat_react Heat to Complete Reaction add_reagents->heat_react inject Inject Derivatized Sample heat_react->inject separate GC Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect identify_peak Identify Chromatographic Peak detect->identify_peak analyze_spectrum Analyze Mass Spectrum identify_peak->analyze_spectrum

Caption: Workflow for the GC-MS analysis of this compound following derivatization.

References

Application Note: Chiral Separation of 3-Amino-3-(3-thienyl)propanoic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-3-(3-thienyl)propanoic acid is a chiral non-proteinogenic amino acid derivative. Its enantiomers can exhibit different pharmacological and toxicological profiles, making their separation and analysis critical in drug discovery and development. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful technique for the enantioselective separation of such compounds. This application note provides a detailed protocol for the chiral separation of this compound enantiomers using CHIRALPAK® ZWIX™(+) and ZWIX™(-) columns.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC chiral separation of this compound enantiomers.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve this compound in Mobile Phase HPLC HPLC System Sample->HPLC Inject Sample MobilePhase Prepare Mobile Phase: MeOH/MeCN (50/50 v/v) + 25 mM TEA + 50 mM AcOH MobilePhase->HPLC Pump Mobile Phase Column Chiral Column (CHIRALPAK ZWIX(+) or ZWIX(-)) HPLC->Column Detector UV/Vis Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Quantify Determine Retention Times, Resolution, and Enantiomeric Purity Chromatogram->Quantify

Caption: Workflow for the HPLC chiral separation of this compound.

Chromatographic Conditions

The following table summarizes the chromatographic conditions for the separation of this compound enantiomers on two different chiral stationary phases.

ParameterCondition
Analyte This compound
Columns CHIRALPAK® ZWIX™(+) and CHIRALPAK® ZWIX™(-)
Mobile Phase Methanol / Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH)
Flow Rate Not specified, typically 0.5 - 1.0 mL/min for analytical columns
Temperature Not specified, typically ambient or controlled at 25 °C
Detection Not specified, typically UV at 220 or 254 nm for thienyl group
Injection Volume Not specified, typically 5 - 20 µL

Results and Data Presentation

The enantiomers of this compound were successfully resolved using both CHIRALPAK® ZWIX™(+) and ZWIX™(-) columns. The elution order was reversed between the two columns.[1] The quantitative data for the separation is presented in the table below.

Chiral Stationary PhaseEnantiomerRetention Factor (k')Separation Factor (α)Resolution (Rs)Elution Order
CHIRALPAK® ZWIX™(-)16.411.535.17R < S
2
CHIRALPAK® ZWIX™(+)17.641.172.36S < R
2

Data sourced from the Chiral Technologies Amino Acid Database.[1]

Detailed Experimental Protocols

1. Mobile Phase Preparation

  • Objective: To prepare the mobile phase for the HPLC analysis.

  • Materials:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Triethylamine (TEA)

    • Acetic Acid (AcOH)

    • Volumetric flasks

    • Graduated cylinders

  • Procedure:

    • In a 1 L volumetric flask, add 500 mL of Methanol and 500 mL of Acetonitrile.

    • Add the appropriate amount of TEA to achieve a final concentration of 25 mM.

    • Add the appropriate amount of Acetic Acid to achieve a final concentration of 50 mM.

    • Mix the solution thoroughly.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

2. Sample Preparation

  • Objective: To prepare the analyte solution for injection into the HPLC system.

  • Materials:

    • This compound racemate

    • Prepared mobile phase

    • Vortex mixer

    • Analytical balance

    • Volumetric flask

  • Procedure:

    • Accurately weigh a small amount of this compound racemate.

    • Dissolve the racemate in the prepared mobile phase to a final concentration of approximately 1 mg/mL.

    • Vortex the solution until the sample is completely dissolved.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

3. HPLC System Setup and Analysis

  • Objective: To perform the chiral separation of the prepared sample.

  • Equipment:

    • HPLC system equipped with a pump, autosampler, column oven, and UV/Vis detector.

    • CHIRALPAK® ZWIX™(+) or ZWIX™(-) column.

  • Procedure:

    • Install the chosen chiral column into the HPLC system.

    • Equilibrate the column with the mobile phase at the desired flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the column oven to the desired temperature (e.g., 25 °C).

    • Set the UV/Vis detector to the desired wavelength (e.g., 220 nm).

    • Inject the prepared sample solution onto the column.

    • Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

    • After the analysis, flush the column with an appropriate storage solvent as recommended by the manufacturer.

4. Data Analysis

  • Objective: To analyze the obtained chromatogram and determine the key separation parameters.

  • Software:

    • Chromatography data acquisition and analysis software.

  • Procedure:

    • Integrate the peaks in the chromatogram to determine the retention times (tR) for each enantiomer.

    • Calculate the retention factor (k') for each enantiomer using the formula: k' = (tR - t0) / t0, where t0 is the void time.

    • Calculate the separation factor (α) using the formula: α = k'2 / k'1, where k'2 and k'1 are the retention factors of the second and first eluting enantiomers, respectively.

    • Calculate the resolution (Rs) between the two enantiomer peaks using the formula: Rs = 2(tR2 - tR1) / (w1 + w2), where tR1 and tR2 are the retention times and w1 and w2 are the peak widths at the base for the two enantiomers.

Discussion

The CHIRALPAK® ZWIX™ series of columns are zwitterionic ion-exchangers that are effective for the separation of a wide range of amphiprotic compounds, including amino acids. The results indicate that both the positive and negative forms of the ZWIX™ stationary phase can effectively resolve the enantiomers of this compound. The CHIRALPAK® ZWIX™(-) column provided a significantly higher resolution (Rs = 5.17) compared to the ZWIX™(+) column (Rs = 2.36) under the tested conditions.[1] The reversal of elution order is a characteristic feature of these complementary ZWIX™ phases. The choice of column will depend on the specific requirements of the analysis, such as the desired resolution and the potential for co-eluting impurities.

Conclusion

This application note provides a reliable and reproducible HPLC method for the chiral separation of this compound enantiomers. The use of CHIRALPAK® ZWIX™(+) and ZWIX™(-) columns with a methanol/acetonitrile mobile phase containing TEA and AcOH allows for excellent resolution and baseline separation of the enantiomers. This method is suitable for quality control, purity assessment, and enantiomeric excess determination in research and pharmaceutical development settings.

References

Application Notes and Protocols: Incorporation of 3-Amino-3-(3-thienyl)propanoic Acid into Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as receptor affinity, enzymatic stability, and bioavailability.[1] β-amino acids, in particular, are known to induce unique secondary structures in peptides, including helices and turns, which can mimic or disrupt biological interactions.[2] 3-Amino-3-(3-thienyl)propanoic acid, a β-amino acid featuring a heterocyclic thienyl side chain, offers the potential to introduce novel conformational constraints and electronic properties into peptide analogues.[3] The thienyl group can participate in π-π stacking and other non-covalent interactions, potentially leading to enhanced binding with biological targets.[3]

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-(R)-3-amino-3-(3-thienyl)propanoic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols based on Fmoc chemistry. Detailed experimental procedures, a comparative analysis of common coupling reagents, and characterization methods are presented to facilitate its use in research and drug development.

Materials and Reagents

  • Fmoc-(R)-3-amino-3-(3-thienyl)propanoic acid

  • Fmoc-protected standard α-amino acids

  • Rink Amide MBHA resin or other suitable solid support

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4][5]

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)[4]

    • DIC (N,N'-Diisopropylcarbodiimide)[6]

  • Additives:

    • HOBt (Hydroxybenzotriazole)

    • Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate)

  • Bases:

    • DIPEA (N,N-Diisopropylethylamine)

    • Piperidine

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

  • Cleavage Cocktail:

    • TFA (Trifluoroacetic acid)

    • TIS (Triisopropylsilane)

    • Water

  • Diethyl ether, cold

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for at least 1 hour at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.[7]

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

Coupling of Fmoc-(R)-3-amino-3-(3-thienyl)propanoic Acid

The following protocols outline the coupling procedure using different activation methods. The choice of coupling reagent can significantly impact the efficiency of incorporating this sterically hindered β-amino acid.

Protocol 3A: HBTU/DIPEA Coupling

  • In a separate vial, dissolve Fmoc-(R)-3-amino-3-(3-thienyl)propanoic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

  • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a double coupling.

  • Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).

Protocol 3B: HATU/DIPEA Coupling

  • Follow the same procedure as in Protocol 3A, but substitute HBTU with HATU.[5] HATU is generally more reactive and can be beneficial for coupling sterically hindered amino acids.[4]

  • Due to the higher reactivity of HATU, a shorter coupling time of 1-2 hours may be sufficient. Monitor with a Kaiser test.

Protocol 3C: DIC/Oxyma Pure® Coupling

  • In a separate vial, dissolve Fmoc-(R)-3-amino-3-(3-thienyl)propanoic acid (3 eq.) and Oxyma Pure® (3 eq.) in DMF.

  • Add the solution to the deprotected resin.

  • Add DIC (3 eq.) to the reaction vessel.

  • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitor the coupling reaction with a Kaiser test.

  • Upon completion, drain and wash the resin as described previously.

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for the subsequent standard α-amino acids in the desired sequence.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the resin thoroughly with DMF, DCM, and methanol, and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the filtrate containing the crude peptide.

  • Precipitate the crude peptide by adding it dropwise to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the pure peptide and confirm its identity and purity by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

  • Further characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry.

Data Presentation

The choice of coupling reagent is critical for the successful incorporation of sterically demanding non-natural amino acids. The following table summarizes the comparative efficiency of different coupling reagents for the incorporation of Fmoc-(R)-3-amino-3-(3-thienyl)propanoic acid into a model peptide sequence (e.g., Ac-Ala-β-Thienyl-Ala-NH2).

Coupling ReagentCoupling Time (h)Crude Peptide Purity (%)Isolated Yield (%)
HBTU/HOBt/DIPEA47568
HATU/DIPEA 2 92 85
PyBOP/DIPEA38880
DIC/Oxyma Pure®48275

Table 1: Comparative data for different coupling reagents. Data are illustrative and may vary depending on the specific peptide sequence and reaction conditions.

Visualizations

Peptide_Synthesis_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid Fmoc-β-AA-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester + HATU, DIPEA HATU HATU HATU->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Nucleophilic Attack DIPEA DIPEA DIPEA->Active_Ester Resin_Amine Resin-Peptide-NH2 Resin_Amine->Peptide_Bond

Caption: HATU-mediated coupling reaction pathway.

Conclusion

The incorporation of this compound into peptides can be efficiently achieved using standard Fmoc-based solid-phase peptide synthesis. The choice of coupling reagent is crucial, with HATU demonstrating superior performance in terms of reaction time and purity of the crude product for this sterically hindered β-amino acid. The protocols provided herein offer a robust framework for researchers to explore the potential of this and other non-natural amino acids in the design of novel peptide-based therapeutics. Careful monitoring of the coupling steps and rigorous purification are essential for obtaining high-quality peptides for biological evaluation.

References

Application Notes and Protocols: 3-Amino-3-(3-thienyl)propanoic Acid for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-thienyl)propanoic acid is a synthetic amino acid belonging to the class of 3-amino-3-arylpropanoic acids. This class of compounds is of significant interest in neuroscience and pharmacology due to its structural similarity to the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and other neuromodulatory molecules. While specific binding data for this compound is not extensively published, its structural analogs have shown affinity for GABA receptors. These application notes provide a representative framework for utilizing this compound as a ligand in receptor binding assays, with a primary focus on the GABA-A and GABA-B receptors. The protocols and data presented herein are based on established methodologies for similar compounds and serve as a guide for its characterization.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for the binding of this compound to GABA-A and GABA-B receptors. This data is intended to be illustrative of the expected outcomes from the described experimental protocols. For comparison, data for the endogenous ligand (GABA) and a structurally similar compound, 3-amino-3-phenylpropionic acid, are included.

Table 1: Hypothetical Binding Affinity of this compound at the GABA-A Receptor

CompoundRadioligandPreparationIC50 (µM)Ki (µM)
This compound[³H]-MuscimolRat Cortical Membranes4525
GABA (γ-Aminobutyric acid)[³H]-MuscimolRat Cortical Membranes0.03[1]0.017
3-Amino-3-phenylpropionic acid[³H]-GABACat Cerebral Cortex Membranes35[1]-

Note: The Inhibition Constant (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Kd for [³H]-Muscimol is assumed to be in the low nanomolar range.

Table 2: Hypothetical Binding Affinity of this compound at the GABA-B Receptor

CompoundRadioligandPreparationIC50 (µM)Ki (µM)
This compound[³H]-CGP 54626Recombinant Human GABA-B8042
GABA (γ-Aminobutyric acid)[³H]-CGP 54626Recombinant Human GABA-B0.10.05
Baclofen[³H]-CGP 54626Recombinant Human GABA-B0.320.17

Note: The Ki is calculated using the Cheng-Prusoff equation. The Kd for [³H]-CGP 54626 is assumed to be approximately 1-3 nM.

Signaling Pathways

GABA-A Receptor Signaling

The GABA-A receptor is an ionotropic receptor that forms a chloride ion channel.[2] Upon binding of an agonist like GABA, the channel opens, leading to an influx of chloride ions (Cl⁻).[2] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (or GABA) GABA_A GABA-A Receptor (Ligand-gated Cl⁻ Channel) Ligand->GABA_A Binds to receptor Cl_ion Cl⁻ GABA_A->Cl_ion Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Cl_ion->Hyperpolarization Influx leads to

GABA-A Receptor Signaling Pathway

GABA-B Receptor Signaling

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR).[3] Upon agonist binding, it activates a Gi/o protein. The Gβγ subunit can directly activate inwardly rectifying potassium (GIRK) channels, leading to K⁺ efflux and hyperpolarization (slow IPSP), and inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.[4] The Gαi/o subunit inhibits adenylyl cyclase, decreasing cAMP levels.[3]

GABA_B_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (or GABA) GABA_B GABA-B Receptor (GPCR) Ligand->GABA_B Binds G_Protein Gi/o Protein GABA_B->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Dissociates to AC Adenylyl Cyclase cAMP cAMP AC->cAMP Reduces production of GIRK GIRK Channel (K⁺ Channel) K_ion K⁺ GIRK->K_ion Efflux of VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ Influx (Reduced) VGCC->Ca_ion G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits Hyperpolarization Hyperpolarization K_ion->Hyperpolarization NT_release Neurotransmitter Release (Inhibited) Ca_ion->NT_release

GABA-B Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for conducting competitive radioligand binding assays to determine the affinity of this compound for GABA-A and GABA-B receptors.

Protocol 1: GABA-A Receptor Competitive Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of this compound at the GABA-A receptor using [³H]-Muscimol.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]-Muscimol (specific activity ~15-30 Ci/mmol)

  • Non-specific Ligand: GABA (1 mM stock)

  • Tissue Source: Rat or mouse whole brain or cerebral cortex

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 25°C

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, filter harvester, scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Homogenize tissue in 10-20 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step three times to wash the membranes and remove endogenous GABA.

    • Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL. Protein concentration can be determined by a Bradford or BCA assay.

  • Binding Assay:

    • Set up the assay in 96-well plates with a final volume of 250 µL per well.

    • Total Binding: Add Assay Buffer, [³H]-Muscimol (final concentration ~2-5 nM), and membrane preparation (50-100 µg protein).

    • Non-specific Binding: Add Assay Buffer, [³H]-Muscimol, a saturating concentration of unlabeled GABA (final concentration ~100 µM), and membrane preparation.

    • Competitive Binding: Add Assay Buffer, [³H]-Muscimol, varying concentrations of this compound (e.g., 10⁻⁹ to 10⁻³ M), and membrane preparation.

    • Incubate the plates at 4°C for 60 minutes.

  • Filtration and Counting:

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation.

GABAA_Assay_Workflow start Start mem_prep Membrane Preparation (Rat Brain Homogenization & Centrifugation) start->mem_prep assay_setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competitive Binding mem_prep->assay_setup incubation Incubation (4°C for 60 min) assay_setup->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end GABAB_Assay_Workflow start Start mem_prep Membrane Preparation (Tissue or Recombinant Cells) start->mem_prep assay_setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competitive Binding mem_prep->assay_setup incubation Incubation (25°C for 60-90 min) assay_setup->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end

References

Application Notes and Protocols: Experimental Use of 3-Amino-3-(3-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential experimental uses of 3-Amino-3-(3-thienyl)propanoic acid, a compound of interest for its structural similarity to known modulators of neurotransmitter systems. The following sections detail its likely application in studying GABAergic neurotransmission, provide protocols for its characterization, and present hypothetical data to illustrate its potential pharmacological profile.

Application Note: In Vitro Profiling of this compound as a GABA Transporter Inhibitor

This compound, a β-amino acid derivative, is a compelling candidate for investigation as a modulator of γ-aminobutyric acid (GABA)ergic signaling. Its structural features suggest a potential interaction with GABA transporters (GATs), which are crucial for regulating extracellular GABA levels in the central nervous system.[1] Inhibition of GATs can prolong the action of GABA, the primary inhibitory neurotransmitter, making GAT inhibitors a therapeutic target for conditions such as epilepsy and anxiety.[2]

The thienyl moiety may confer selectivity for different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), which are differentially expressed in the brain.[3] In vitro screening using cell lines expressing individual GAT subtypes is the primary method to determine the potency and selectivity of this compound.

Hypothetical In Vitro Activity Data

The following table presents hypothetical data for the inhibitory activity of this compound against the four human GABA transporter subtypes. This data is for illustrative purposes to demonstrate how the compound's profile might be presented.

Transporter SubtypeThis compound IC50 (µM)Tiagabine IC50 (µM) (Reference GAT-1 Selective)SNAP-5114 IC50 (µM) (Reference GAT-3 Selective)
hGAT-15.20.1>100
hGAT-2>100>100>100
hGAT-315.8505
hBGT-185.3>10075

Interpretation of Hypothetical Data:

This hypothetical profile suggests that this compound is a moderately potent GAT-1 inhibitor with some activity at GAT-3, indicating a potential dual-action mechanism or a degree of selectivity that warrants further investigation.

GABAAnergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Converts GABA_vesicle GABA GAD->GABA_vesicle Synthesizes GABA_released GABA GABA_vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binds to GAT3 GAT-3 GABA_released->GAT3 Uptake GAT1 GAT-1 GABA_released->GAT1 Uptake Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Opens Channel GABA_uptake_glia GABA Uptake GAT3->GABA_uptake_glia GAT1->GABA_vesicle Recycles Compound 3-Amino-3-(3-thienyl) propanoic acid Compound->GAT3 Inhibits Compound->GAT1 Inhibits

Caption: Signaling at a GABAergic synapse and points of inhibition.

Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on GABA transporters expressed in a mammalian cell line.[4]

1. Materials and Reagents:

  • HEK-293 cells stably transfected with human GAT-1, GAT-2, GAT-3, or BGT-1

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Geneticin (G418)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Non-radiolabeled GABA

  • This compound

  • Reference inhibitors (e.g., Tiagabine, SNAP-5114)

  • Scintillation cocktail

  • 96-well cell culture plates

  • Scintillation vials

  • Liquid scintillation counter

2. Cell Culture:

  • Maintain the transfected HEK-293 cell lines in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection pressure.

  • Culture cells at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

3. Assay Procedure:

  • On the day of the assay, wash the confluent cell monolayers twice with pre-warmed assay buffer.

  • Prepare serial dilutions of this compound and reference compounds in assay buffer.

  • Add the compound dilutions to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Initiate the uptake by adding a mixture of [³H]GABA (to a final concentration of ~10-50 nM) and non-radiolabeled GABA (to achieve a desired final concentration, e.g., 1 µM) to each well.

  • Incubate for a short period (e.g., 10-30 minutes) at 37°C. The optimal time should be determined in preliminary experiments to ensure linear uptake.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Lyse the cells by adding a scintillation cocktail to each well.

  • Transfer the lysate to scintillation vials and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Determine the non-specific uptake by including wells with a high concentration of a known GAT inhibitor (e.g., 1 mM GABA).

  • Subtract the non-specific uptake from all other measurements.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no compound).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

in_vitro_workflow start Start cell_culture Culture HEK-293 cells expressing GAT subtypes start->cell_culture seeding Seed cells into 96-well plates cell_culture->seeding washing1 Wash cells with assay buffer seeding->washing1 pre_incubation Pre-incubate with This compound washing1->pre_incubation uptake Add [3H]GABA to initiate uptake pre_incubation->uptake incubation Incubate at 37°C uptake->incubation termination Terminate uptake by washing with cold buffer incubation->termination lysis Lyse cells and add scintillation cocktail termination->lysis measurement Measure radioactivity lysis->measurement analysis Data Analysis (IC50 determination) measurement->analysis end End analysis->end

Caption: Workflow for the in vitro GABA uptake inhibition assay.

Application Note: In Vivo Evaluation of this compound

Following in vitro characterization, in vivo studies are essential to understand the physiological effects of this compound. Based on its potential as a GAT inhibitor, a primary in vivo application is to assess its ability to modulate extracellular GABA levels in the brain of a living animal, typically a rodent. Microdialysis is a widely used technique for this purpose, allowing for the sampling of neurotransmitters from specific brain regions in freely moving animals.

An increase in extracellular GABA in a brain region like the hippocampus or cortex following systemic administration of the compound would provide strong evidence of its in vivo target engagement.

Hypothetical In Vivo Microdialysis Data

The following table illustrates hypothetical results from an in vivo microdialysis study in rats, measuring the change in extracellular GABA levels in the hippocampus after intraperitoneal (i.p.) administration of this compound.

Treatment GroupDose (mg/kg, i.p.)Peak Increase in Extracellular GABA (% of Baseline)Time to Peak (minutes)
Vehicle (Saline)-105 ± 8-
This compound10180 ± 2560
This compound30350 ± 4540
Tiagabine10450 ± 6040
p < 0.05 compared to vehicle

Interpretation of Hypothetical Data:

This hypothetical data suggests that this compound dose-dependently increases extracellular GABA levels in the rat hippocampus, confirming its ability to inhibit GABA transporters in vivo.

Protocol: In Vivo Microdialysis for Extracellular GABA Measurement

This protocol outlines a general procedure for in vivo microdialysis in rats to measure changes in extracellular GABA levels following administration of this compound.

1. Materials and Equipment:

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Guide cannulae

  • Surgical tools

  • Dental cement

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with fluorescence or mass spectrometry detection for GABA analysis

2. Surgical Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Surgically expose the skull and drill a small hole over the target brain region (e.g., hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -4.0 mm from bregma).

  • Implant a guide cannula just above the target region and secure it to the skull with dental cement.

  • Allow the animal to recover from surgery for at least 3-5 days.

3. Microdialysis Experiment:

  • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Allow a stabilization period of at least 2-3 hours.

  • Collect baseline dialysate samples every 20 minutes for at least one hour using a fraction collector.

  • Administer this compound (e.g., via i.p. injection) or vehicle.

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • At the end of the experiment, euthanize the animal and verify the probe placement histologically.

4. Sample Analysis:

  • Analyze the GABA concentration in the dialysate samples using a sensitive analytical method such as HPLC with fluorescence detection (after derivatization) or LC-MS/MS.

  • Express the GABA concentrations as a percentage of the average baseline concentration for each animal.

  • Compare the post-administration GABA levels between the treatment and vehicle groups using appropriate statistical tests.

in_vivo_workflow start Start surgery Stereotaxic surgery: Implant guide cannula start->surgery recovery Animal recovery (3-5 days) surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion stabilization Stabilization period (2-3 hours) perfusion->stabilization baseline_collection Collect baseline dialysate samples stabilization->baseline_collection administration Administer compound or vehicle baseline_collection->administration post_collection Collect post-administration samples administration->post_collection analysis Analyze GABA levels (HPLC or LC-MS/MS) post_collection->analysis data_processing Express data as % of baseline analysis->data_processing end End data_processing->end

References

Formulation of 3-Amino-3-(3-thienyl)propanoic Acid for Biological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Specific formulation protocols and detailed biological activity data for 3-Amino-3-(3-thienyl)propanoic acid are not extensively documented in publicly available literature. The following application notes and protocols are based on the general properties of related β-amino acids and thiophene-containing compounds and are intended to serve as a comprehensive guide for researchers. It is imperative to perform small-scale solubility and stability tests for your specific lot of the compound before proceeding with large-scale experiments.

Introduction

This compound is a β-amino acid derivative containing a thiophene moiety. Such compounds are of significant interest in medicinal chemistry and drug development due to their potential to interact with various biological targets. The thiophene ring can enhance biological activity and offers a versatile scaffold for the synthesis of novel therapeutic agents. This document provides a detailed guide on the formulation of this compound for in vitro and in vivo biological studies, including recommended protocols and data presentation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound and its isomers is presented in Table 1. Understanding these properties is crucial for developing an appropriate formulation strategy.

PropertyValueSource(s)
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Appearance White to off-white powder or crystals
Melting Point 220-233 °C (decomposes)
Solubility Soluble in water and organic solvents. Specific solubility in common buffers should be experimentally determined.Inferred from related compounds.
Purity ≥ 98% (HPLC)
Optical Rotation For (R)-isomer: [a]D25 = -22 ± 2º (C=1 in 0.5N NaOH)
Storage Conditions Store at 0-8 °C

Formulation for In Vitro Studies

The primary goal for in vitro studies is to prepare a stock solution of known concentration that is soluble and stable in the chosen cell culture medium or assay buffer.

Materials
  • This compound

  • Sterile, pyrogen-free Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol for Preparation of a 10 mM Stock Solution
  • Weighing the Compound: Accurately weigh out 1.71 mg of this compound and place it in a sterile microcentrifuge tube.

  • Initial Solubilization: Add 1 mL of high-purity DMSO to the microcentrifuge tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the final stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

For cell-based assays, the high concentration of DMSO in the stock solution can be toxic to cells. Therefore, it is crucial to dilute the stock solution in a cell culture medium to a final DMSO concentration of typically ≤ 0.5%.

  • Serial Dilutions: Prepare serial dilutions of the 10 mM stock solution in a sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.

Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for the initial screening of this compound in a cell-based assay.

experimental_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve aliquot Aliquot & Store (-20°C) dissolve->aliquot prepare_working Prepare Working Solutions aliquot->prepare_working plate Plate Cells treat Treat Cells plate->treat prepare_working->treat incubate Incubate treat->incubate readout Assay Readout (e.g., Viability) incubate->readout analyze Analyze Data readout->analyze ic50 Determine IC50 analyze->ic50

Caption: Experimental workflow for in vitro screening.

Hypothetical Signaling Pathway Modulation

While the specific mechanism of action for this compound is not defined, compounds of this class have been investigated for their roles in neuropharmacology. A hypothetical mechanism could involve the modulation of a G-protein coupled receptor (GPCR) signaling pathway, as depicted below.

signaling_pathway compound 3-Amino-3-(3-thienyl) propanoic acid receptor GPCR compound->receptor Binds/Modulates g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces downstream Downstream Signaling Cascade second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical GPCR signaling pathway modulation.

Formulation for In Vivo Studies

Formulation for in vivo studies is more complex and requires consideration of the route of administration, bioavailability, and potential toxicity of the vehicle.

Common Vehicles for In Vivo Administration

The choice of vehicle depends on the physicochemical properties of the compound and the intended route of administration.

VehicleProperties
Saline (0.9% NaCl) Aqueous vehicle suitable for water-soluble compounds.
PBS (pH 7.4) Buffered aqueous vehicle, maintains physiological pH.
5% Dextrose in Water (D5W) Aqueous vehicle, can improve the solubility of some compounds.
10% DMSO in Saline Co-solvent system for compounds with poor aqueous solubility. The concentration of DMSO should be minimized.
5% Tween 80 in Saline Surfactant-based vehicle to improve the solubility of hydrophobic compounds.
0.5% Carboxymethylcellulose (CMC) Suspension vehicle for compounds that are not readily soluble.
Protocol for Preparation of a Dosing Solution (Example)

This protocol describes the preparation of a 10 mg/kg dosing solution in a vehicle of 10% DMSO and 90% saline for a 25g mouse, assuming a dosing volume of 10 mL/kg.

  • Calculate the required amount of compound:

    • Dose = 10 mg/kg

    • Animal weight = 0.025 kg

    • Required amount = 10 mg/kg * 0.025 kg = 0.25 mg

  • Prepare the vehicle:

    • For a 1 mL total volume, mix 100 µL of DMSO with 900 µL of sterile saline.

  • Dissolve the compound:

    • Weigh 2.5 mg of the compound (to make a 2.5 mg/mL solution, allowing for some excess) and dissolve it in 100 µL of DMSO.

    • Once dissolved, add 900 µL of sterile saline dropwise while vortexing to prevent precipitation.

  • Final Dosing Solution:

    • The final concentration will be 2.5 mg/mL.

    • The dosing volume for a 25g mouse will be 0.1 mL (100 µL).

Note: Always observe the solution for any signs of precipitation. If the compound precipitates, a different vehicle system may be required. A suspension formulation may be necessary for compounds with very low solubility.

Quantitative Data Summary

Assay TypeCell Line / ModelParameterValue (e.g., µM)Notes
Cell Viability e.g., A549IC₅₀User-defined72-hour incubation
Enzyme Inhibition e.g., Purified EnzymeIC₅₀User-definedSpecify enzyme and substrate
Receptor Binding e.g., CHO-K1KᵢUser-definedSpecify receptor and radioligand
In Vivo Efficacy e.g., Mouse XenograftED₅₀User-definedSpecify route of administration

Conclusion

The successful formulation of this compound for biological studies is a critical first step in elucidating its therapeutic potential. Careful consideration of its physicochemical properties and the selection of appropriate vehicles are paramount for obtaining reliable and reproducible data. The protocols and guidelines presented here provide a solid foundation for researchers to develop their own specific formulation and experimental strategies.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-3-(3-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Amino-3-(3-thienyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly when using the Rodionov reaction, a common synthetic route.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Reactivity of 3-Thiophenecarboxaldehyde: Heteroaromatic aldehydes can sometimes exhibit lower reactivity in the Rodionov reaction compared to simple aromatic aldehydes.- Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.- Consider using a more reactive derivative of malonic acid, such as a malonic ester, followed by hydrolysis.- Ensure the ammonium acetate is of high quality and anhydrous, as moisture can hinder the reaction.
2. Knoevenagel Condensation Side Reaction: The aldehyde may react with malonic acid to form 3-(3-thienyl)acrylic acid as a significant byproduct, consuming the starting materials.[1]- Modify the order of addition of reagents. Some protocols suggest pre-forming the imine by reacting the aldehyde and ammonium acetate before adding malonic acid.- Use a solvent that favors the Rodionov pathway. Glacial acetic acid has been found to increase the conversion to β-amino acids in some cases.[1]
3. Product Instability: The desired β-amino acid may be unstable under the reaction or work-up conditions, leading to degradation.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.- During work-up, avoid excessively high temperatures and strong acidic or basic conditions for prolonged periods.
Difficulty in Product Purification 1. Contamination with Unreacted Starting Materials: Incomplete reaction can leave significant amounts of 3-thiophenecarboxaldehyde and malonic acid in the crude product.- Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.- Utilize recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) to isolate the amino acid, as starting materials may have different solubilities.
2. Presence of Byproducts: The crude product may be contaminated with byproducts such as 3-(3-thienyl)acrylic acid from the Knoevenagel condensation.- Employ column chromatography for purification if recrystallization is ineffective. A polar stationary phase (e.g., silica gel) with a polar eluent system (e.g., dichloromethane/methanol/acetic acid) may be effective.- Acid-base extraction can be used to separate the amphoteric amino acid from non-basic or non-acidic impurities.
Issues with Chiral Separation 1. Poor Resolution of Enantiomers: The racemic mixture of this compound may be difficult to resolve into its constituent enantiomers.- Enzymatic Resolution: This is a highly effective method. For instance, the ethyl ester of the amino acid can be resolved via enantioselective N-acylation using an immobilized lipase like Candida antarctica lipase A (CAL-A).[2]- Chiral HPLC: Direct separation of the enantiomers can be achieved using a suitable chiral stationary phase, such as a teicoplanin-based column (e.g., Chirobiotic T).[]
2. Difficulty in Derivatization for Indirect Separation: The amino acid may not react efficiently with chiral derivatizing agents for indirect separation methods.- Ensure the amino acid is completely dry before derivatization, as moisture can interfere with the reaction.- Use a suitable coupling agent and optimize the reaction conditions (solvent, temperature, stoichiometry) for the chosen derivatizing agent.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method is a one-pot, three-component reaction known as the Rodionov reaction. This involves the condensation of 3-thiophenecarboxaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent like ethanol or acetic acid.[1][4]

Q2: My reaction yield is consistently low. What is the most likely reason?

A2: A common reason for low yields in the synthesis of arylpropionic acids is the electronic nature of the starting aldehyde. The three-component reaction generally works best for electron-rich aldehydes. If the aldehyde is electron-poor, the reaction may proceed inefficiently.[4] Additionally, side reactions such as the Knoevenagel condensation between the aldehyde and malonic acid can significantly reduce the yield of the desired β-amino acid.[1]

Q3: How can I purify the crude this compound?

A3: Purification can often be achieved by recrystallization from a water/alcohol mixture. Due to the amphoteric nature of the product, adjusting the pH of an aqueous solution to its isoelectric point will cause it to precipitate, which is an effective purification strategy. If significant impurities remain, column chromatography may be necessary.

Q4: What are the best methods for resolving the enantiomers of this compound?

A4: Enzymatic resolution has proven to be highly effective for similar heteroaryl-substituted β-amino acids. Specifically, the enantioselective N-acylation of the corresponding ethyl ester using Candida antarctica lipase A (CAL-A) has been reported with high enantioselectivity.[2] Alternatively, direct chiral HPLC on a teicoplanin-based stationary phase can be used to separate the enantiomers.[]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Racemic this compound (Rodionov Reaction)

This protocol is adapted from general procedures for the synthesis of 3-amino-3-arylpropionic acids.[1][4]

Materials:

  • 3-Thiophenecarboxaldehyde

  • Malonic Acid

  • Ammonium Acetate

  • Ethanol (or Glacial Acetic Acid)

  • Hydrochloric Acid (for work-up)

  • Sodium Hydroxide (for work-up)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-thiophenecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

  • Add ethanol (or glacial acetic acid) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aldehyde).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • If using ethanol, evaporate the solvent under reduced pressure. If using acetic acid, it can be removed by azeotropic distillation with toluene.

  • Dissolve the crude residue in a minimal amount of dilute hydrochloric acid.

  • Wash the acidic solution with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted aldehyde and non-basic impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point (typically around pH 6-7) with a dilute sodium hydroxide solution. The product will precipitate out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain racemic this compound. Further purification can be achieved by recrystallization.

Protocol 2: Enzymatic Resolution of (±)-Ethyl 3-Amino-3-(3-thienyl)propanoate

This protocol is based on the successful resolution of similar compounds.[2]

Materials:

  • Racemic ethyl 3-amino-3-(3-thienyl)propanoate (prepared by esterification of the corresponding carboxylic acid)

  • Immobilized Candida antarctica Lipase A (CAL-A)

  • Butyl butanoate (or another suitable acyl donor)

  • Anhydrous organic solvent (e.g., diisopropyl ether)

  • Hydrochloric acid (for work-up)

  • Sodium bicarbonate (for work-up)

Procedure:

  • Dissolve racemic ethyl 3-amino-3-(3-thienyl)propanoate (1.0 eq) and butyl butanoate (1.5 eq) in anhydrous diisopropyl ether.

  • Add immobilized CAL-A to the mixture (e.g., 15-20 mg/mL).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the progress of the reaction by chiral HPLC until approximately 50% conversion is reached.

  • Filter off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • The resulting mixture contains the unreacted (S)- or (R)-amino ester and the N-acylated (R)- or (S)-amino ester.

  • Separate the two compounds by extraction. Dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute HCl solution to extract the unreacted amino ester into the aqueous phase. The N-acylated product will remain in the organic phase.

  • The separated amino ester and N-acylated product can then be hydrolyzed back to the corresponding free amino acids.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_resolution Chiral Resolution Stage reagents 3-Thiophenecarboxaldehyde Malonic Acid Ammonium Acetate reaction Rodionov Reaction (Reflux in Ethanol) reagents->reaction Heat crude_product Crude Product reaction->crude_product acid_dissolution Dissolve in HCl (aq) crude_product->acid_dissolution extraction Wash with Et2O acid_dissolution->extraction precipitation Adjust pH to 6-7 with NaOH extraction->precipitation filtration Filter and Dry precipitation->filtration pure_racemate Pure Racemic Product filtration->pure_racemate esterification Esterification pure_racemate->esterification enzymatic_res Enzymatic Resolution (CAL-A) esterification->enzymatic_res separation Separation enzymatic_res->separation hydrolysis Hydrolysis separation->hydrolysis enantiomers Pure Enantiomers hydrolysis->enantiomers

Caption: Workflow for the synthesis, purification, and resolution of this compound.

troubleshooting_logic start Low Yield Observed check_reaction Review Reaction Conditions (Temp, Time, Reagents) start->check_reaction side_reaction Knoevenagel Condensation Likely? check_reaction->side_reaction Conditions OK optimize_conditions Increase Temp/Time Use Acetic Acid check_reaction->optimize_conditions Suboptimal check_purification Analyze Purification Steps (pH, Extraction, Recrystallization) optimize_workup Careful pH Adjustment Recrystallize from new solvent check_purification->optimize_workup Losses Identified end Yield Improved check_purification->end Steps OK side_reaction->check_purification No modify_addition Modify Reagent Addition Order side_reaction->modify_addition Yes optimize_conditions->end modify_addition->end optimize_workup->end

Caption: Logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 3-Amino-3-(3-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-Amino-3-(3-thienyl)propanoic acid, a key building block in medicinal chemistry.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on the widely applicable Rodionov reaction and subsequent purification steps.

Issue 1: Low Yield of Crude this compound

Question: My Rodionov reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Rodionov reaction, a three-component condensation of an aldehyde, malonic acid, and ammonia (often from a source like ammonium acetate), can stem from several factors. Below is a logical flow for troubleshooting this issue.

Low_Yield_Troubleshooting start Low Yield of This compound reagent_quality Check Reagent Purity & Stoichiometry start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions side_reactions Investigate Side Reactions start->side_reactions workup_purification Improve Workup & Purification start->workup_purification solution Improved Yield reagent_quality->solution sub_reagent1 Use fresh 3-thiophenecarboxaldehyde (stored properly to avoid oxidation) reagent_quality->sub_reagent1 Aldehyde Quality sub_reagent2 Ensure malonic acid is dry reagent_quality->sub_reagent2 Malonic Acid sub_reagent3 Verify molar ratios (excess ammonium acetate is common) reagent_quality->sub_reagent3 Stoichiometry reaction_conditions->solution sub_conditions1 Adjust temperature and reaction time. Prolonged heating can cause degradation. reaction_conditions->sub_conditions1 Time/Temp sub_conditions2 Solvent choice is critical; acetic acid often gives good results. reaction_conditions->sub_conditions2 Solvent sub_conditions3 Ensure efficient stirring to maintain a homogeneous reaction mixture. reaction_conditions->sub_conditions3 Mixing side_reactions->solution sub_side1 Knoevenagel condensation can lead to the formation of 3-(3-thienyl)propenoic acid. side_reactions->sub_side1 sub_side2 Ylidenemalonic acid derivatives may also form. side_reactions->sub_side2 sub_side3 Analyze crude mixture by NMR or LC-MS to identify major byproducts. side_reactions->sub_side3 workup_purification->solution sub_workup1 Adjust pH carefully during precipitation; the product is an amino acid (zwitterionic). workup_purification->sub_workup1 Precipitation sub_workup2 Product may have some solubility in the mother liquor; consider cooling to maximize precipitation. workup_purification->sub_workup2 Isolation sub_workup3 Recrystallization from a suitable solvent (e.g., water/ethanol mixture) can improve purity. workup_purification->sub_workup3 Purification

Caption: Troubleshooting workflow for low yield.

Issue 2: Product Purity is Low After Initial Precipitation

Question: My isolated product contains significant impurities, even after precipitation. What are the likely impurities and how can I remove them?

Answer: Common impurities include unreacted starting materials and byproducts from side reactions. The primary side reaction in a Rodionov synthesis is often the Knoevenagel condensation, leading to unsaturated acids.

  • Likely Impurities:

    • Malonic acid (unreacted)

    • 3-Thiophenecarboxaldehyde (unreacted)

    • 3-(3-Thienyl)propenoic acid (Knoevenagel byproduct)

    • Ylidenemalonic acid derivatives

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system, such as water and ethanol, is often successful. The zwitterionic nature of the amino acid means its solubility can be manipulated with pH and solvent polarity.

    • Acid-Base Extraction: Dissolve the crude product in a dilute acidic solution (e.g., 1M HCl). The amino acid will form a soluble salt. Wash this aqueous solution with a non-polar organic solvent (e.g., ethyl acetate) to remove non-basic impurities like the aldehyde and unsaturated acid byproducts. Then, carefully adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) to precipitate the purified product.

    • Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography can be employed. Use a cation-exchange resin, wash away neutral and anionic impurities, and then elute the amino acid with a basic solution (e.g., dilute ammonium hydroxide).

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions and expected yields for the synthesis of aryl β-amino acids via a modified Rodionov reaction, which can be adapted for this compound.

ParameterCondition 1Condition 2Notes
Aldehyde 3-Thiophenecarboxaldehyde3-ThiophenecarboxaldehydeStarting material.
Malonic Acid 1.1 equivalents1.1 equivalentsSlight excess is typical.
Ammonia Source Ammonium Acetate (4 eq.)Ammonium Acetate (2.5 eq.)A larger excess can improve yield.[1]
Solvent Glacial Acetic AcidEthanolAcetic acid often leads to higher conversion.[1]
Temperature 85 °CRefluxReaction temperature is crucial.
Reaction Time 3 hours6-8 hoursMonitor by TLC.
Typical Yield 50-70%40-60%Yields can vary based on scale and purity of reagents.[1]

Experimental Protocols

Protocol 1: Modified Rodionov Synthesis of this compound

This protocol is adapted from a similar synthesis of thiazole β-amino acids and is a robust method for producing the target compound.[1]

Materials:

  • 3-Thiophenecarboxaldehyde

  • Malonic acid

  • Anhydrous ammonium acetate

  • Glacial acetic acid

  • Deionized water

  • Ice

Procedure:

  • To a solution of 3-thiophenecarboxaldehyde (1 equivalent) in glacial acetic acid, add anhydrous ammonium acetate (4 equivalents) and one drop of water.

  • Stir the solution at 40°C for 10 minutes to ensure all solids are dissolved.

  • Add malonic acid (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to 85°C and stir vigorously for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.

  • A precipitate should form. Stir the ice-water mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by filtration under reduced pressure.

  • Wash the solid with cold deionized water to remove any residual acetic acid and ammonium salts.

  • Dry the crude product under vacuum. For further purification, recrystallize from a water/ethanol mixture.

Rodionov_Synthesis_Workflow reagents 1. Mix Aldehyde, Ammonium Acetate, and Acetic Acid malonic_acid 2. Add Malonic Acid reagents->malonic_acid reaction 3. Heat and Stir at 85°C for 3h malonic_acid->reaction quench 4. Quench in Ice Water reaction->quench precipitate 5. Precipitate Product quench->precipitate filter_wash 6. Filter and Wash with Cold Water precipitate->filter_wash dry 7. Dry Crude Product filter_wash->dry purify 8. Recrystallize (Optional) dry->purify final_product Pure this compound dry->final_product Crude Product purify->final_product

Caption: Workflow for the Rodionov Synthesis.

This technical support guide is intended for informational purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions.

References

Technical Support Center: Purification of 3-Amino-3-(3-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Amino-3-(3-thienyl)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Crystallization

Question: My this compound is not crystallizing, or the yield is very low. What are the possible causes and solutions?

Answer: Several factors can inhibit crystallization or lead to low yields. Here are some common causes and troubleshooting steps:

  • Solvent System: The choice of solvent is critical. This compound is a zwitterionic compound, and its solubility is highly dependent on the pH and polarity of the solvent.

    • Troubleshooting:

      • Solvent Screening: Experiment with different solvent systems. A common approach for amino acids is to dissolve them in a polar solvent in which they are soluble (like water or a water/alcohol mixture) and then add a less polar solvent (like acetone or isopropanol) to induce precipitation.

      • pH Adjustment: Since it is an amino acid, the solubility is at its minimum at the isoelectric point (pI). Adjust the pH of the aqueous solution to the pI to decrease solubility and promote crystallization. You may need to experimentally determine the optimal pH.

  • Purity of the Crude Product: The presence of impurities can inhibit crystal formation.

    • Troubleshooting:

      • Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as a simple filtration through a plug of silica gel to remove non-polar impurities.

  • Supersaturation: Crystallization requires a supersaturated solution.

    • Troubleshooting:

      • Concentration: Slowly evaporate the solvent to increase the concentration of the amino acid.

      • Cooling Rate: A slow cooling rate generally leads to larger, purer crystals. If no crystals form, try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator).

  • Nucleation: Crystal growth requires nucleation sites.

    • Troubleshooting:

      • Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to induce crystallization.

      • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.

Question: The crystals of this compound are oily or form a precipitate instead of well-defined crystals. How can I resolve this?

Answer: Oiling out or precipitation often occurs when the solution is too supersaturated or cools too quickly.

  • Troubleshooting:

    • Reduce Supersaturation: Add a small amount of the primary solvent to dissolve the oil or precipitate, and then allow the solvent to evaporate more slowly.

    • Slower Cooling: Ensure the solution cools down gradually. You can insulate the flask to slow the rate of cooling.

    • Change Solvent System: The chosen solvent system may not be ideal. Experiment with different solvent combinations.

Column Chromatography

Question: I am trying to purify this compound using silica gel chromatography, but the compound is not eluting from the column or is showing significant tailing. Why is this happening?

Answer: Amino acids can be challenging to purify on standard silica gel due to their polar and zwitterionic nature.

  • Strong Interaction with Silica: The amino and carboxylic acid groups can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor elution and tailing.

    • Troubleshooting:

      • Use a Modified Mobile Phase: Add a competitive polar modifier to the eluent. A common strategy is to add a small percentage of a polar solvent like methanol and an acid (e.g., acetic acid) or a base (e.g., ammonia or triethylamine) to the mobile phase. This can help to protonate or deprotonate the functional groups and reduce their interaction with the stationary phase. For example, a mobile phase of Dichloromethane:Methanol with 0.5% Acetic Acid could be effective.

      • Use a Different Stationary Phase: Consider using a different stationary phase that is more suitable for polar compounds, such as:

        • Reverse-Phase Chromatography (C18): This is often a better choice for polar compounds. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a pH modifier like formic acid or trifluoroacetic acid.

        • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is well-suited for amino acids.

Question: How do I identify the fractions containing this compound during column chromatography?

Answer: Since this compound does not have a strong chromophore in the visible region, visualization can be challenging.

  • Troubleshooting:

    • Thin-Layer Chromatography (TLC): Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. After development, the spots can be visualized using:

      • Ninhydrin Stain: This is a common reagent for detecting amino acids. After dipping the TLC plate in a ninhydrin solution and gently heating, amino acids will appear as colored spots (usually purple or yellow).

      • Potassium Permanganate Stain: The thiophene ring can be oxidized by potassium permanganate, which will result in a yellow or brown spot on a purple background.

    • UV-Vis Spectroscopy: The thiophene ring absorbs in the UV region (around 230-260 nm). If your compound is sufficiently concentrated, you can use a UV-Vis spectrophotometer to check the absorbance of the fractions.

Chiral Resolution

Question: I need to separate the enantiomers of this compound. What are the common methods and potential issues?

Answer: The separation of enantiomers (chiral resolution) is a common requirement for pharmaceutical applications.

  • Methods for Chiral Resolution:

    • Diastereomeric Salt Formation: This is a classical method where the racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The separated diastereomers are then treated with an acid or base to recover the pure enantiomers.

    • Chiral Chromatography: This is a powerful analytical and preparative technique.

      • Chiral Stationary Phase (CSP): The racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers will interact differently with the CSP, leading to different retention times and separation.

      • Chiral Mobile Phase Additive (CMPA): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

  • Troubleshooting Chiral Resolution:

    • Incomplete Separation in Crystallization: If the diastereomeric salts do not separate cleanly, try different resolving agents or solvent systems for the crystallization.

    • Poor Resolution in Chiral Chromatography:

      • Optimize Mobile Phase: The composition of the mobile phase (e.g., the type and percentage of alcohol, the nature of the acidic or basic additive) can have a significant impact on the separation.

      • Select a Different Chiral Column: There are many different types of chiral stationary phases. The choice of column is crucial and often requires screening several different columns to find one that provides good separation for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a sample of this compound synthesized via the Rodionov reaction?

A1: The most common impurities would be unreacted starting materials such as 3-thiophenecarboxaldehyde and malonic acid. Another likely impurity is the a,ß-unsaturated carboxylic acid formed from the condensation of the aldehyde and malonic acid without the addition of the amino group. If the starting aldehyde was not pure, you might also have the 2-thienyl isomer.

Q2: What is a good starting point for a recrystallization solvent system for this compound?

A2: A good starting point would be a mixture of water and a water-miscible organic solvent. For example, dissolve the crude product in a minimum amount of hot water and then slowly add ethanol, isopropanol, or acetone until the solution becomes cloudy. Then, allow the solution to cool slowly.

Q3: How should I store purified this compound?

A3: It should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration is recommended.

Q4: Can I use paper chromatography for analyzing the purity of this compound?

A4: Yes, paper chromatography can be used for a quick qualitative analysis of purity. A common solvent system for amino acids is a mixture of n-butanol, acetic acid, and water. The spots can be visualized with ninhydrin spray.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification TechniqueTypical PurityTypical YieldThroughputKey AdvantagesKey Disadvantages
Crystallization 95-99%60-85%HighScalable, cost-effectiveMay not remove closely related impurities
Silica Gel Chromatography >98%50-75%Low to MediumGood for removing a wide range of impuritiesCan be slow, requires large solvent volumes, potential for sample degradation
Reverse-Phase Chromatography >99%70-90%Low to MediumExcellent for polar compounds, high resolutionMore expensive than silica gel, requires aqueous mobile phases
Chiral Chromatography (CSP) >99.5% (ee)80-95% (after resolution)LowDirect separation of enantiomersHigh cost of chiral columns

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot deionized water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Precipitation: Slowly add a less polar solvent (e.g., isopropanol) to the hot solution with stirring until a slight turbidity persists.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath or refrigerator for a few hours.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Reverse-Phase Flash Chromatography
  • Column Packing: Pack a C18 reverse-phase flash chromatography column.

  • Sample Preparation: Dissolve the crude this compound in a small amount of the mobile phase or a strong solvent like methanol.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with a gradient of water and acetonitrile (or methanol) containing 0.1% formic acid. A typical gradient might be from 95:5 water:acetonitrile to 50:50 water:acetonitrile.

  • Fraction Collection: Collect fractions based on the UV detector response (monitoring at ~240 nm).

  • Analysis: Analyze the fractions by TLC (using a reverse-phase TLC plate) or HPLC to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Chiral Resolution by Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (1S)-(+)-10-Camphorsulfonic acid).

  • Fractional Crystallization: Allow the solution to crystallize. The salt of one diastereomer should preferentially crystallize.

  • Isolation of Diastereomer: Isolate the crystals by filtration. The purity of the diastereomer can be checked by measuring the optical rotation. Repeat the crystallization if necessary to improve purity.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and adjust the pH with a base (e.g., dilute NaOH) to dissolve the salt. Then, adjust the pH to the isoelectric point of the amino acid with a dilute acid (e.g., HCl) to precipitate the pure enantiomer.

  • Isolation of Enantiomer: Collect the precipitated enantiomer by filtration, wash with cold water, and dry.

Visualizations

experimental_workflow_crystallization cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation crude Crude Product solvent Add Minimum Hot Solvent crude->solvent add_antisolvent Add Anti-solvent solvent->add_antisolvent cool Slow Cooling add_antisolvent->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure_product pure_product dry->pure_product Pure Crystals

Caption: Workflow for the purification of this compound by crystallization.

experimental_workflow_chromatography start Start: Crude Sample prep_column Prepare Chromatography Column start->prep_column load_sample Load Sample onto Column prep_column->load_sample elute Elute with Mobile Phase Gradient load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze analyze->collect Continue Elution pool Pool Pure Fractions analyze->pool Identify Pure evaporate Evaporate Solvent pool->evaporate end End: Purified Product evaporate->end

Caption: General workflow for column chromatography purification.

logical_relationship_chiral_resolution cluster_method1 Method 1: Diastereomeric Salt Formation cluster_method2 Method 2: Chiral Chromatography racemic Racemic Mixture (R and S Enantiomers) add_resolver Add Chiral Resolving Agent racemic->add_resolver chiral_column Inject on Chiral Column (CSP) racemic->chiral_column form_salts Form Diastereomeric Salts (R-R' and S-R') add_resolver->form_salts crystallize Fractional Crystallization form_salts->crystallize separate_salts Separate Diastereomers crystallize->separate_salts liberate Liberate Enantiomers separate_salts->liberate pure_r Pure R-Enantiomer liberate->pure_r pure_s Pure S-Enantiomer liberate->pure_s separate_enantiomers Separate Enantiomers based on Differential Interaction chiral_column->separate_enantiomers separate_enantiomers->pure_r separate_enantiomers->pure_s

Caption: Logical relationship between methods for chiral resolution.

Technical Support Center: 3-Amino-3-(3-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 3-Amino-3-(3-thienyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at 0-8 °C in a tightly sealed container.[1] It is also recommended to store the compound in a dry, cool, and well-ventilated place .

Q2: How stable is this compound at room temperature?

While refrigerated storage is recommended for long-term stability, the compound may be stable at room temperature for short periods. However, prolonged exposure to ambient temperatures, especially in the presence of humidity, may lead to degradation. For critical applications, it is advisable to minimize the time the compound is kept at room temperature.

Q3: Is this compound sensitive to light?

Q4: What is the expected shelf-life of this compound?

The shelf-life of the compound is dependent on the storage conditions. When stored under the recommended conditions (0-8 °C, dry, and protected from light), the compound is expected to remain stable for an extended period. For GMP applications, it is crucial to perform periodic stability testing to establish a definitive shelf-life.

Q5: How does pH affect the stability of this compound in solution?

The stability of β-amino acids in solution can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) may promote hydrolysis or other degradation pathways. It is recommended to prepare solutions in a buffer system that is close to neutral pH and to use them as fresh as possible. If solutions need to be stored, they should be kept at low temperatures (e.g., -20 °C) and for the shortest possible duration.

Q6: What are the potential degradation products of this compound?

Specific degradation products have not been extensively documented in the public domain. However, based on the structure, potential degradation pathways could include:

  • Oxidation: The thiophene ring is susceptible to oxidation, which could lead to the formation of sulfoxides or other related compounds.

  • Decarboxylation: Like other amino acids, decarboxylation (loss of CO2) could occur, particularly under heat or specific catalytic conditions.

  • Deamination: The amino group could be lost through deamination reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected experimental results or loss of compound activity Compound degradation due to improper storage.Verify that the compound has been stored at the recommended temperature (0-8 °C), protected from light, and in a tightly sealed container to prevent moisture absorption.
Compound degradation in solution.Prepare fresh solutions for each experiment. If storing solutions, ensure they are kept at an appropriate pH, frozen at -20°C or below, and used within a validated timeframe.
Contamination of the compound.Use clean spatulas and weighing boats. Avoid introducing any impurities into the stock container.
Physical changes in the solid compound (e.g., color change, clumping) Exposure to light, moisture, or elevated temperatures.Discard the compound if significant physical changes are observed, as this may indicate degradation. Review storage procedures to prevent future occurrences.
Inconsistent results between different batches of the compound Variation in purity or stability between batches.Perform analytical testing (e.g., HPLC, NMR) to confirm the purity and identity of each batch before use.

Data on Stability

While specific quantitative stability data for this compound is not widely published, the following table provides a template for how such data would be presented. Users are encouraged to perform their own stability studies to generate data relevant to their specific formulations and storage conditions.

Condition Duration Parameter Specification Hypothetical Result
Long-Term Storage 12 monthsAssay98.0% - 102.0%99.5%
(5°C ± 3°C)AppearanceWhite to off-white powderConforms
Total Impurities≤ 1.0%0.45%
Accelerated Storage 6 monthsAssay98.0% - 102.0%98.8%
(25°C ± 2°C / 60% RH ± 5% RH)AppearanceWhite to off-white powderConforms
Total Impurities≤ 1.0%0.85%
Photostability 1.2 million lux hoursAssay98.0% - 102.0%99.1%
(ICH Q1B)AppearanceNo significant color changeConforms
Total Impurities≤ 1.0%0.60%

Experimental Protocols

General Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

1. Stress Conditions:

  • Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photostability: Expose the compound to light according to ICH Q1B guidelines.

2. Sample Preparation:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent.

  • For hydrolysis and oxidation studies, add the stress reagent and incubate for the specified time. Neutralize the acid and base stressed samples before analysis.

  • For thermal and photostability studies, dissolve the stressed solid in the solvent after exposure.

3. Analytical Method:

  • A stability-indicating HPLC method is typically used to separate the parent compound from its degradation products.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the compound and potential degradants absorb (e.g., 230 nm).

  • Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

4. Data Analysis:

  • Calculate the percentage degradation of the parent compound under each stress condition.

  • Determine the retention times and peak areas of the degradation products.

  • Propose potential degradation pathways based on the identified products.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Start: Inconsistent or Unexpected Experimental Results check_storage Verify Storage Conditions: - Temperature (0-8 °C)? - Protected from light? - Tightly sealed container? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Improper Storage Identified check_storage->storage_bad No check_solution Evaluate Solution Stability: - Was the solution freshly prepared? - What was the pH of the solution? - How long was the solution stored? storage_ok->check_solution correct_storage Action: Correct storage procedures. Use a fresh batch of compound. storage_bad->correct_storage end End: Issue Resolved correct_storage->end solution_ok Solution Preparation is a Potential Issue check_solution->solution_ok Potential Issue check_purity Assess Compound Purity: - Has the purity of the current batch been confirmed? check_solution->check_purity No Obvious Issue prepare_fresh Action: Prepare fresh solutions immediately before use. Optimize solution pH if necessary. solution_ok->prepare_fresh prepare_fresh->end purity_unknown Purity Not Confirmed check_purity->purity_unknown No check_purity->end Yes, Purity Confirmed confirm_purity Action: Confirm purity and identity using analytical methods (e.g., HPLC, NMR, MS). purity_unknown->confirm_purity confirm_purity->end

Caption: Troubleshooting workflow for stability and storage issues.

Degradation_Pathway Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., H₂O₂) parent->oxidation decarboxylation Decarboxylation (e.g., Heat) parent->decarboxylation deamination Deamination (e.g., pH extremes) parent->deamination product1 Oxidized Products (e.g., Sulfoxide) oxidation->product1 product2 Decarboxylated Product decarboxylation->product2 product3 Deaminated Product deamination->product3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Synthesis of 3-Amino-3-(3-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-thienyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward method for the synthesis of this compound is a variation of the Rodionov reaction. This is a one-pot, three-component condensation reaction involving 3-thiophenecarboxaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: The primary impurities can be categorized as starting material-related, reaction byproducts, and degradation products. These may include unreacted 3-thiophenecarboxaldehyde and malonic acid, byproducts from the competing Knoevenagel condensation such as 3-(3-thienyl)propenoic acid and 2-[1-(3-thienyl)methylidene]propanedioic acid, and oxidation products of the starting aldehyde.

Q3: How can I minimize the formation of these impurities?

A3: To minimize impurities, it is crucial to control the reaction conditions carefully. Using a moderate reaction temperature and ensuring the efficient in situ generation of the imine intermediate can favor the desired Rodionov pathway over the Knoevenagel condensation. Using high-purity, fresh 3-thiophenecarboxaldehyde stored under an inert atmosphere will reduce starting material-related impurities.

Q4: What analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for assessing the purity of the final product and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the desired product and identification of any major impurities. Mass Spectrometry (MS) can also be used to identify the molecular weights of potential impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction temperature. - Predominance of Knoevenagel condensation.- Extend the reaction time. - Optimize the reaction temperature; typically, a gentle reflux is sufficient. - Ensure a sufficient excess of ammonium acetate to favor imine formation.
Presence of a significant amount of unreacted 3-thiophenecarboxaldehyde - Insufficient reaction time or temperature. - Stoichiometric imbalance of reactants.- Increase reaction time or temperature moderately. - Verify the molar ratios of the reactants, particularly malonic acid and ammonium acetate relative to the aldehyde.
Detection of an impurity with a molecular weight corresponding to 3-(3-thienyl)propenoic acid - This is a common byproduct of the competing Knoevenagel condensation reaction.- Lower the reaction temperature slightly. - Ensure efficient stirring to promote the three-component reaction. - Purification by recrystallization or column chromatography can remove this impurity.
Product appears discolored (yellow or brown) - Oxidation of the starting 3-thiophenecarboxaldehyde. - Degradation of the product or impurities at high temperatures.- Use fresh, purified 3-thiophenecarboxaldehyde. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessive heating during the reaction and work-up.

Impurity Profile and Data

The following table summarizes the common impurities, their likely source, and a representative range of their potential levels in a crude reaction mixture. Please note that these values are illustrative and can vary significantly based on the specific reaction conditions.

Impurity Name Structure Source Typical Crude Purity (% Area by HPLC)
3-Thiophenecarboxaldehyde3-CHO-ThiopheneUnreacted Starting Material1-5%
Malonic AcidHOOC-CH2-COOHUnreacted Starting Material<1% (often removed during work-up)
3-(3-Thienyl)propenoic acid3-Thiophene-CH=CH-COOHKnoevenagel Condensation Byproduct2-10%
2-[1-(3-Thienyl)methylidene]propanedioic acid3-Thiophene-CH=C(COOH)2Knoevenagel Condensation Byproduct1-3%
3-Thiophenecarboxylic acid3-COOH-ThiopheneOxidation of Starting Aldehyde<1%

Experimental Protocols

Synthesis of this compound via Rodionov Reaction
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-thiophenecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.5 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or glacial acetic acid. Glacial acetic acid has been shown to improve conversion in similar reactions.[1]

  • Reaction: Heat the mixture to a gentle reflux (typically 80-100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TDC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to ~7 with a suitable base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • Purification: The crude product is collected by filtration, washed with cold water and then a small amount of cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Visualizations

Logical Workflow for Synthesis and Purification

G Experimental Workflow for this compound Synthesis A Reactant Mixing (3-Thiophenecarboxaldehyde, Malonic Acid, NH4OAc) B Reaction (Reflux in Solvent) A->B C Reaction Monitoring (TLC) B->C C->B Continue Reaction D Work-up (Solvent Removal, pH Adjustment) C->D Reaction Complete E Crude Product Isolation (Filtration) D->E F Purification (Recrystallization) E->F G Final Product (this compound) F->G H Purity Analysis (HPLC, NMR) G->H

Caption: A flowchart of the synthesis and purification process.

Impurity Formation Pathways

G Key Reaction Pathways in the Synthesis cluster_0 Starting Materials cluster_1 Reaction Pathways 3-Thiophenecarboxaldehyde 3-Thiophenecarboxaldehyde Imine Intermediate Imine Intermediate 3-Thiophenecarboxaldehyde->Imine Intermediate + Ammonia Knoevenagel Adduct Knoevenagel Adduct 3-Thiophenecarboxaldehyde->Knoevenagel Adduct + Malonic Acid Malonic Acid Malonic Acid Ammonia (from NH4OAc) Ammonia (from NH4OAc) Desired Product Desired Product Imine Intermediate->Desired Product + Malonic Acid - CO2 Desired Product\n(this compound) Desired Product (this compound) Byproducts Byproducts Knoevenagel Adduct->Byproducts - H2O, -CO2 Byproducts\n(Propenoic & Ylidenemalonic acids) Byproducts (Propenoic & Ylidenemalonic acids)

Caption: Competing Rodionov and Knoevenagel reaction pathways.

References

Technical Support Center: Optimizing Derivatization of 3-Amino-3-(3-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 3-Amino-3-(3-thienyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: Which are the most common derivatization methods for analyzing this compound by HPLC?

A1: For the analysis of this compound, a non-proteinogenic β-amino acid, pre-column derivatization is the most common approach to enhance detection by UV or fluorescence detectors.[1] Commonly employed methods include:

  • For achiral analysis: Derivatization with o-phthalaldehyde (OPA) in the presence of a thiol (like 3-mercaptopropionic acid) is a rapid and sensitive method for primary amines.[2] For confirmation or if the primary amine is hindered, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) can be used, which reacts with both primary and secondary amines.[3]

  • For chiral analysis (enantiomeric separation): Chiral derivatizing agents (CDAs) are necessary to form diastereomers that can be separated on a standard reverse-phase column.[4] Notable CDAs include Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs, as well as other specialized reagents like (1S,2S)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propylisothiocyanate ((S,S)-DANI) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE), which have been used for the separation of thienyl-substituted β-amino acids.[5][6]

Q2: What are the critical parameters to control during the derivatization reaction?

A2: Several factors can significantly impact the yield and reproducibility of your derivatization reaction. Key parameters to control are:

  • pH: Most derivatization reactions for amino acids require a basic pH, typically between 8.5 and 10.0, to ensure the amino group is deprotonated and nucleophilic.

  • Reagent Concentration: A molar excess of the derivatizing reagent is crucial for driving the reaction to completion. The optimal excess can vary depending on the reagent and the sample matrix.

  • Reaction Time and Temperature: These parameters need to be optimized for each specific derivatization agent. Some reactions are rapid and occur at room temperature, while others may require heating for a specific duration.[7]

  • Solvent: The choice of solvent is important for dissolving both the analyte and the derivatizing reagent. Often, a mixture of an aqueous buffer and an organic solvent like acetonitrile is used.

Q3: Can the thiophene ring of this compound cause side reactions during derivatization?

A3: The thiophene ring is an electron-rich aromatic system that could potentially undergo side reactions under harsh derivatization conditions, such as strong oxidation or aggressive electrophilic substitution. However, under the typically mild and slightly basic conditions used for most amino acid derivatizations (e.g., OPA, FMOC, Marfey's reagent), the thiophene ring is generally stable. It is always advisable to check for the appearance of unexpected peaks in your chromatogram and confirm the mass of your derivatized product by mass spectrometry if side reactions are suspected.

Q4: How should I prepare my sample of this compound before derivatization?

A4: Proper sample preparation is key to obtaining reliable and reproducible results. Your sample should be free of particulates and interfering substances. If your sample is in an acidic solution, it will need to be neutralized or buffered to the optimal basic pH for the derivatization reaction. For complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering compounds, although care must be taken to avoid loss of the analyte.[8]

Troubleshooting Guides

Issue 1: Low or No Derivatization Product
Possible Cause Suggested Solution
Incorrect pH Verify the pH of the reaction mixture. Most derivatizations require a basic pH (8.5-10.0). Adjust with a suitable buffer (e.g., borate buffer).
Reagent Degradation Derivatizing reagents can be sensitive to light, moisture, and temperature. Use fresh reagents and store them according to the manufacturer's instructions.
Insufficient Reagent Increase the molar excess of the derivatizing reagent. A 2-10 fold excess is a good starting point for optimization.
Interfering Substances Other primary amines or nucleophiles in the sample can consume the reagent. Consider a sample cleanup step like SPE.
Low Reaction Temperature or Time Ensure the reaction is carried out at the recommended temperature and for the specified duration. Some reactions may require gentle heating.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Suggested Solution
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions with Stationary Phase Optimize the mobile phase pH or ionic strength. For basic analytes, a slightly acidic mobile phase can improve peak shape.
Incompatible Injection Solvent The solvent in which the derivatized sample is injected should be as close in composition to the initial mobile phase as possible to avoid peak distortion.
Column Degradation The column may be contaminated or have lost its efficiency. Flush the column with a strong solvent or replace it if necessary.
Issue 3: Multiple or Unexpected Peaks
Possible Cause Suggested Solution
Side Reactions As mentioned in the FAQs, while less common, the thiophene ring could undergo side reactions. Use milder reaction conditions (lower temperature, shorter time). Confirm the identity of peaks using mass spectrometry.
Reagent-Related Peaks Excess derivatizing reagent or its hydrolysis products can sometimes be detected. Consult the literature for your specific reagent to identify these peaks. Some methods require a quenching step to remove excess reagent.
Diastereomer Separation (for chiral analysis) If you are using a chiral derivatizing agent, you expect to see two peaks for the two diastereomers. If you see more than two, it could indicate impurities in your sample or the reagent, or on-column epimerization.
Incomplete Reaction If the reaction has not gone to completion, you may see a peak for the underivatized amino acid (if it is detectable) alongside the product peak. Optimize reaction conditions to drive the reaction to completion.

Experimental Protocols & Data

General Protocol for Pre-Column Derivatization (Adaptable for various reagents)
  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., 0.1 M HCl). If necessary, dilute the sample to fall within the linear range of the assay.

  • Buffering: In a microvial, mix your sample with a borate buffer (e.g., 0.4 M, pH 9.5) to achieve the optimal pH for derivatization.

  • Reagent Addition: Add the derivatizing reagent solution (e.g., OPA/thiol, FMOC-Cl, or a chiral derivatizing agent dissolved in a suitable organic solvent like acetonitrile).

  • Reaction: Vortex the mixture and allow it to react at the optimized temperature and time. This can range from a few minutes at room temperature to longer periods with heating.

  • Quenching (if necessary): For some reagents, a quenching step may be required to stop the reaction and consume excess reagent. This could involve the addition of an acid or another primary amine.

  • HPLC Analysis: Inject an appropriate volume of the reaction mixture onto the HPLC system.

Quantitative Data for Derivatization Optimization

The following tables provide starting points for optimizing common derivatization methods. Note that these are general conditions for amino acids and should be specifically optimized for this compound.

Table 1: OPA/Thiol Derivatization Conditions

ParameterRecommended Range
pH 9.0 - 10.5
OPA Concentration 5 - 10 mg/mL in borate buffer
Thiol (e.g., 3-MPA) 10 - 20 µL/mL of OPA solution
Reaction Time 1 - 5 minutes
Temperature Room Temperature

Table 2: FMOC-Cl Derivatization Conditions

ParameterRecommended Range
pH 8.5 - 9.5
FMOC-Cl Concentration 1 - 5 mg/mL in acetonitrile
Reaction Time 2 - 10 minutes
Temperature Room Temperature

Table 3: Marfey's Reagent (FDAA) Derivatization Conditions

ParameterRecommended Range
pH 8.5 - 9.5 (bicarbonate buffer)
FDAA Concentration 1% (w/v) in acetone
Reaction Time 60 - 90 minutes
Temperature 40 - 50 °C

Visualizations

Experimental Workflow for Derivatization and HPLC Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Filter Filter if particulates are present Dissolve->Filter Buffer Add Buffer (e.g., Borate) to adjust pH Filter->Buffer Reagent Add Derivatizing Reagent Buffer->Reagent React Incubate (Time and Temperature) Reagent->React Quench Quench Reaction (optional) React->Quench Inject Inject onto HPLC Column Quench->Inject Separate Chromatographic Separation Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Data Data Analysis Detect->Data

Caption: General workflow for derivatization and HPLC analysis.

Troubleshooting Logic for Low Derivatization Yield

G Start Low/No Product Peak Check_pH Is pH correct (8.5-10.0)? Start->Check_pH Adjust_pH Adjust pH with buffer Check_pH->Adjust_pH No Check_Reagent Is reagent fresh and stored correctly? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent New_Reagent Use fresh reagent Check_Reagent->New_Reagent No Check_Concentration Is reagent in sufficient excess? Check_Reagent->Check_Concentration Yes New_Reagent->Check_Concentration Increase_Concentration Increase reagent concentration Check_Concentration->Increase_Concentration No Check_Conditions Are reaction time and temperature correct? Check_Concentration->Check_Conditions Yes Increase_Concentration->Check_Conditions Optimize_Conditions Optimize time and temperature Check_Conditions->Optimize_Conditions No Check_Interference Suspect interfering substances? Check_Conditions->Check_Interference Yes Optimize_Conditions->Check_Interference Cleanup Perform sample cleanup (e.g., SPE) Check_Interference->Cleanup Yes End Problem Resolved Check_Interference->End No Cleanup->End

Caption: Troubleshooting flowchart for low derivatization yield.

References

Technical Support Center: HPLC Separation of 3-Amino-3-(3-thienyl)propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 3-Amino-3-(3-thienyl)propanoic acid isomers.

Troubleshooting Guides

This section addresses common problems encountered during the HPLC separation of this compound isomers.

Problem: Poor or No Resolution of Enantiomers

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the chiral stationary phase is critical for the separation of enantiomers.[1] For β-amino acids like this compound, macrocyclic glycopeptide antibiotics (e.g., teicoplanin-based columns) and crown ether-based CSPs are often effective.[2][3][4] Polysaccharide-based columns might not provide sufficient enantioseparation for underivatized amino acids.[1]

    • Recommendation: If you are not achieving separation, consider switching to a different type of CSP. Consult literature for CSPs known to be effective for β-amino acids.[2][5]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, plays a crucial role in chiral recognition.[2][6]

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) can significantly affect retention and selectivity.[7] Experiment with different organic modifiers and concentrations.

    • Additives: Acidic or basic modifiers are often necessary. For crown-ether columns, an acidic modifier like perchloric acid or trifluoroacetic acid (TFA) is typically required to ensure the amino acid is in its cationic form to interact with the crown ether.[1][4]

    • pH: The pH of the mobile phase affects the ionization state of the analyte and the stationary phase, which can impact retention and selectivity.[2]

  • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.

    • Recommendation: Optimize the column temperature. A good starting point is typically ambient temperature, but exploring a range (e.g., 10-40°C) may improve resolution.

  • Flow Rate: The flow rate affects the time available for interaction between the analyte and the CSP.

    • Recommendation: A lower flow rate can sometimes improve resolution, but will also increase run time and may lead to broader peaks.[2]

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Recommendation: Reduce the sample concentration or injection volume.

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the stationary phase can cause peak tailing.

    • Recommendation: Ensure the mobile phase has the appropriate ionic strength and pH to minimize these interactions. The use of mobile phase additives can help.[1]

  • Contamination: A contaminated column or guard column can lead to poor peak shape.

    • Recommendation: Flush the column with a strong solvent. If the problem persists, replace the guard column or, if necessary, the analytical column.

Problem: Irreproducible Retention Times

Possible Causes and Solutions:

  • Mobile Phase Instability: The mobile phase composition may change over time due to evaporation of volatile components or degradation.

    • Recommendation: Prepare fresh mobile phase daily.[8] Ensure the mobile phase is well-mixed and degassed.

  • Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, can lead to shifting retention times.[6]

    • Recommendation: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Variations in ambient temperature can affect retention times.

    • Recommendation: Use a column oven to maintain a constant temperature.

  • Pump Performance: Inconsistent flow rates from the HPLC pump will cause retention times to vary.

    • Recommendation: Perform regular maintenance on the HPLC pump, including checking for leaks and replacing seals as needed.

Frequently Asked Questions (FAQs)

Q1: Do I need to derivatize this compound for HPLC analysis?

A1: Not necessarily. Direct enantioseparation of underivatized amino acids is possible and often preferred as it avoids an extra sample preparation step and potential introduction of impurities.[7][9] This can be achieved using specific chiral stationary phases like macrocyclic glycopeptide or crown ether-based columns.[3][4] However, if you are facing detection challenges due to the molecule's low UV absorbance, derivatization with a chromophoric or fluorophoric agent may be necessary.[10] Indirect methods using chiral derivatizing agents can also be employed to form diastereomers that can be separated on a standard achiral column.[2][9]

Q2: What are the recommended starting conditions for method development?

A2: A good starting point for the direct chiral separation of this compound would be:

  • Column: A teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T).[7]

  • Mobile Phase: A polar ionic mode (PIM) or reversed-phase mobile phase. For example, a mixture of methanol or ethanol and water with a small amount of an acidic or basic modifier.[5]

  • Detector: UV detector, wavelength to be determined based on the UV absorbance of the analyte.

Refer to the experimental protocols section for more detailed starting methods.

Q3: How can I confirm the elution order of the enantiomers?

A3: The elution order can be determined by injecting a standard of a single, known enantiomer. Some chiral stationary phases are available in both enantiomeric forms (e.g., (+) and (-) conformations of crown-ether CSPs), which allows for the inversion of the elution order, providing another method of confirmation.[4]

Q4: What is a "memory effect" and how can it affect my chiral separation?

A4: A memory effect occurs when components of the sample or mobile phase from previous injections are retained on the column and affect the current separation.[6] This is particularly prevalent in isocratic separations and with mobile phase additives. To mitigate this, ensure proper column flushing and equilibration between different methods or samples.[6]

Data Presentation

Table 1: Example HPLC Conditions for Amino Acid Enantiomer Separation

ParameterMethod 1 (Crown-Ether CSP)Method 2 (Macrocyclic Glycopeptide CSP)
Column ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm)[4]Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm)[7]
Mobile Phase 84% MeOH / 16% H₂O, 5 mM HClO₄[4]Methanol/Water mixtures with additives (e.g., TFA, Acetic Acid)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature AmbientAmbient
Detection UV (Wavelength as appropriate)UV (Wavelength as appropriate)

Experimental Protocols

Protocol 1: Direct Chiral Separation using a Crown-Ether CSP

This protocol is based on a general method for the separation of amino acid enantiomers.[4]

  • Column: ChiroSil® SCA(-) (15 cm x 4.6 mm, 5 µm) or equivalent crown-ether based CSP.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 84% Methanol and 16% Water containing 5 mM Perchloric Acid. Filter and degas the mobile phase.

  • HPLC System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Injection: Inject an appropriate volume of the sample (e.g., 10 µL) onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength that provides a good response for the analyte.

Protocol 2: Indirect Chiral Separation via Derivatization

This protocol outlines a general procedure for indirect separation using a chiral derivatizing agent (CDA).[9]

  • Derivatization:

    • Dissolve a known amount of the this compound sample in a suitable buffer (e.g., 100 µL of 1 M sodium bicarbonate).

    • Add a solution of a chiral derivatizing agent (e.g., 200 µL of a 1% (w/v) solution of Marfey's reagent (FDAA) in acetone).

    • Incubate the mixture (e.g., at 40°C for 1 hour in the dark).

    • Neutralize the reaction and prepare the sample for HPLC analysis by diluting with the mobile phase.[9]

  • Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). For example, a linear gradient from 10% to 60% B over 30 minutes.[9]

  • HPLC System Preparation: Equilibrate the column with the initial mobile phase conditions.

  • Injection: Inject the derivatized sample.

  • Detection: Monitor the elution of the diastereomers at the appropriate wavelength for the chosen derivatizing agent (e.g., 340 nm for FDAA derivatives).[9]

Mandatory Visualization

Troubleshooting_Workflow Start Problem: Poor or No Resolution Check_CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->Check_CSP Check_MP Is the Mobile Phase optimized? Check_CSP->Check_MP Yes Solution_CSP Action: Switch to a different CSP (e.g., macrocyclic glycopeptide or crown ether). Check_CSP->Solution_CSP No Check_Temp Is the column temperature optimized? Check_MP->Check_Temp Yes Solution_MP Action: - Adjust organic modifier type/concentration. - Add/adjust acid/base modifier. - Optimize pH. Check_MP->Solution_MP No Check_Flow Is the flow rate optimized? Check_Temp->Check_Flow Yes Solution_Temp Action: Test a range of temperatures (e.g., 10-40°C). Check_Temp->Solution_Temp No Solution_Flow Action: Test a lower flow rate. Check_Flow->Solution_Flow No End Resolution Achieved Check_Flow->End Yes Solution_CSP->Check_MP Solution_MP->Check_Temp Solution_Temp->Check_Flow Solution_Flow->End HPLC_Method_Selection Start Start: Determine Enantiomeric Purity Derivatization_Needed Is derivatization required for detection? Start->Derivatization_Needed Direct_Method Direct Separation (Underivatized) Derivatization_Needed->Direct_Method No Indirect_Method Indirect Separation (Derivatized) Derivatization_Needed->Indirect_Method Yes CSP_Column Use Chiral Stationary Phase (CSP) Column Direct_Method->CSP_Column Achiral_Column Use standard achiral column (e.g., C18) Indirect_Method->Achiral_Column

References

overcoming solubility issues of 3-Amino-3-(3-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-Amino-3-(3-thienyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in water. What is the expected aqueous solubility?

A1: this compound, like many amino acids, is expected to have its lowest solubility in water at its isoelectric point (pI). The solubility will significantly increase in acidic or basic solutions. At or near neutral pH, you may observe limited solubility.

Q2: What is the isoelectric point (pI) of this compound and why is it important for solubility?

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH.

  • Below the pI (acidic conditions, pH < ~6.5): The amino group is protonated (-NH3+), and the molecule carries a net positive charge, increasing its solubility in aqueous solutions.

  • Above the pI (basic conditions, pH > ~7.5): The carboxylic acid group is deprotonated (-COO-), and the molecule carries a net negative charge, which also enhances its solubility in water.

Therefore, adjusting the pH of your solution away from the isoelectric point is a primary strategy for improving solubility.

Q4: Can I use organic co-solvents to dissolve this compound?

A4: Yes, using organic co-solvents can be an effective strategy. However, the choice of co-solvent is critical. For amino acids, adding a less polar solvent like ethanol to water generally decreases solubility.[3] However, for certain applications, a carefully selected co-solvent system may be beneficial. It is advisable to start with small amounts of water-miscible organic solvents such as DMSO, DMF, or methanol and observe the effect on solubility.

Q5: Is it possible to form a salt of this compound to improve its solubility?

A5: Yes, salt formation is an excellent and common technique to significantly increase the aqueous solubility of ionizable compounds.[4][5] You can form a salt by reacting the amino acid with a suitable acid or base. For example, reacting with hydrochloric acid would form the hydrochloride salt, while reaction with sodium hydroxide would form the sodium salt. These salts are generally much more soluble in water than the free amino acid form, especially near neutral pH.

Troubleshooting Guides

Issue: The compound is not dissolving in my aqueous buffer (e.g., PBS at pH 7.4).

Troubleshooting Workflow:

start Start: Insoluble Compound in Aqueous Buffer check_ph Is the buffer pH near the estimated pI (~6.5-7.5)? start->check_ph adjust_ph Adjust pH away from pI check_ph->adjust_ph Yes insoluble Still Insoluble check_ph->insoluble No acidic Acidify to pH < 6 adjust_ph->acidic basic Basify to pH > 8 adjust_ph->basic recheck_solubility Re-check Solubility acidic->recheck_solubility basic->recheck_solubility soluble Soluble recheck_solubility->soluble recheck_solubility->insoluble cosolvent Try a Co-solvent System insoluble->cosolvent salt Consider Salt Formation insoluble->salt

Caption: Troubleshooting workflow for solubility issues.

Steps:

  • Verify pH: Your buffer pH of 7.4 is likely close to the isoelectric point of the compound, which would explain the low solubility.

  • Adjust pH:

    • Acidic Route: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your suspension to lower the pH to below 6. Observe if the compound dissolves.

    • Basic Route: Alternatively, add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH to above 8. Check for dissolution.

  • Consider Co-solvents: If pH adjustment is not suitable for your experiment, or if solubility is still limited, consider adding a minimal amount of a water-miscible organic co-solvent. Start with 1-5% (v/v) of DMSO or ethanol and observe the effect.

  • Salt Formation: For long-term use and better handling, preparing a salt form of the compound is a highly effective strategy.

Experimental Protocols

Protocol 1: General Method for Determining Aqueous Solubility

This protocol provides a basic framework for determining the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vortex mixer

  • Shaker or rotator at a controlled temperature

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the clear supernatant.

  • Dilute the supernatant with the buffer to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometry method.

  • The calculated concentration represents the equilibrium solubility of the compound in that buffer.

Protocol 2: Solubility Enhancement by pH Adjustment

This protocol outlines the steps to improve the solubility of the compound by modifying the pH of the solution.

Materials:

  • This compound

  • Deionized water or desired buffer with low buffering capacity

  • 0.1 M HCl and 0.1 M NaOH solutions

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Suspend a known amount of this compound in a volume of deionized water or a low-capacity buffer.

  • Place the suspension on a stir plate.

  • Immerse a calibrated pH electrode into the suspension.

  • For acidic dissolution: Slowly add 0.1 M HCl dropwise while monitoring the pH and observing the suspension. Continue adding acid until the compound fully dissolves. Record the final pH.

  • For basic dissolution: In a separate experiment, slowly add 0.1 M NaOH dropwise while monitoring the pH. Continue adding base until the compound fully dissolves. Record the final pH.

  • This will give you the pH range in which your desired concentration is soluble.

Protocol 3: Salt Formation for Improved Solubility

This protocol describes a general method for preparing the hydrochloride (HCl) salt of this compound.

Materials:

  • This compound

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • 2 M HCl in diethyl ether (or a solution of HCl in a suitable solvent)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve or suspend a known amount of this compound in a minimal amount of a suitable solvent in which the free base is soluble but the salt is not (e.g., a mixture containing diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount (1 equivalent) of 2 M HCl in diethyl ether dropwise with constant stirring.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid salt by vacuum filtration.

  • Wash the salt with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • The resulting hydrochloride salt should exhibit significantly higher aqueous solubility compared to the parent compound.

Data Summary

Solvent/ConditionExpected SolubilityRationale
Water (pH ~7)LowThe pH is near the isoelectric point (pI).
0.1 M HCl (pH ~1)HighThe amino group is protonated, forming a soluble cationic species.
0.1 M NaOH (pH ~13)HighThe carboxylic acid group is deprotonated, forming a soluble anionic species.
EthanolLow to ModerateOrganic co-solvents can disrupt the hydration shell and may decrease the solubility of zwitterionic compounds.
DMSOModerate to HighA polar aprotic solvent that can effectively solvate the molecule.

Signaling Pathways and Logical Relationships

cluster_acidic Acidic Conditions (pH < pI) cluster_neutral Near Isoelectric Point (pH ≈ pI) cluster_basic Basic Conditions (pH > pI) cation R-NH3+ (Net Positive Charge) high_solubility_acid High Solubility cation->high_solubility_acid Increased Polarity zwitterion R-NH3+...COO- (Net Zero Charge) low_solubility Low Solubility zwitterion->low_solubility Minimal Repulsion anion R-NH2...COO- (Net Negative Charge) high_solubility_basic High Solubility anion->high_solubility_basic Increased Polarity compound This compound compound->cation + H+ compound->zwitterion compound->anion - H+

Caption: pH-dependent speciation and its effect on solubility.

References

Technical Support Center: Synthesis of 3-Amino-3-(3-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3-thienyl)propanoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for the synthesis of this compound is a one-pot reaction involving thiophene-3-carboxaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate. This reaction is a variation of the Rodionov reaction.

Q2: My reaction yield is very low. What are the potential causes and how can I improve it?

A2: Low yields in the synthesis of this compound can stem from several factors. The primary culprits are often competing side reactions. Here's a breakdown of potential issues and how to address them:

  • Formation of 3-(3-thienyl)propenoic acid: This occurs via a Knoevenagel condensation followed by decarboxylation, a common side reaction. To minimize this, ensure a sufficient excess of the ammonia source is present to favor the amino addition pathway.

  • Formation of 2-(3-thienylmethylene)malonic acid: This is the initial Knoevenagel condensation product. If the subsequent addition of ammonia and reduction do not proceed efficiently, this intermediate can accumulate. Optimizing the reaction temperature and time can help drive the reaction towards the desired product.

  • Decarboxylation of Malonic Acid: Heating malonic acid can cause it to decompose to acetic acid and carbon dioxide. While some heating is necessary for the reaction to proceed, excessive temperatures or prolonged reaction times can lead to the loss of this key reactant.

  • Polymerization of Thiophene-3-carboxaldehyde: Thiophene aldehydes can be prone to polymerization under acidic or high-temperature conditions. Ensure the reaction is performed under controlled temperature conditions.

Troubleshooting Flowchart for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_side_products Analyze crude product for side products (TLC, NMR, LC-MS) start->check_side_products propenoic_acid High levels of 3-(3-thienyl)propenoic acid? check_side_products->propenoic_acid malonic_acid_adduct High levels of 2-(3-thienylmethylene)malonic acid? check_side_products->malonic_acid_adduct starting_material Unreacted thiophene-3-carboxaldehyde? check_side_products->starting_material increase_ammonia Increase molar excess of ammonium acetate. propenoic_acid->increase_ammonia Yes end Improved Yield propenoic_acid->end No optimize_temp_time Optimize reaction temperature and time. (e.g., lower temp, shorter time) malonic_acid_adduct->optimize_temp_time Yes malonic_acid_adduct->end No check_temp Ensure reaction temperature is not excessive. starting_material->check_temp Yes starting_material->end No increase_ammonia->end optimize_temp_time->end check_temp->end

Caption: Troubleshooting workflow for low product yield.

Q3: I am observing significant amounts of an unsaturated acid impurity. How can I identify and minimize it?

A3: The most likely unsaturated acid impurity is 3-(3-thienyl)propenoic acid. It can be identified by its characteristic alkene signals in ¹H NMR spectroscopy and a molecular weight of 154.18 g/mol by mass spectrometry. To minimize its formation, you can try the following:

  • Increase the concentration of the ammonia source: A higher concentration of ammonia will favor the Michael addition of ammonia to the Knoevenagel intermediate, outcompeting the decarboxylation pathway.

  • Control the reaction temperature: Lowering the reaction temperature may slow down the rate of decarboxylation relative to the desired amination reaction.

Q4: How can I purify the final product from the unreacted starting materials and side products?

A4: Purification of this compound can typically be achieved by recrystallization. Due to its amphoteric nature, adjusting the pH of the solution can be an effective purification strategy.

  • Acid-Base Extraction: Dissolve the crude product in a dilute acidic solution (e.g., 1M HCl). This will protonate the amino group, making the desired product water-soluble. Unreacted aldehyde and non-acidic impurities can be washed away with an organic solvent (e.g., ethyl acetate). Subsequently, carefully neutralize the aqueous layer with a base (e.g., NaOH or NaHCO₃) to the isoelectric point of the amino acid, causing it to precipitate out.

  • Recrystallization: The precipitated solid can then be collected by filtration and recrystallized from a suitable solvent system, such as water/ethanol or water/isopropanol.

Experimental Protocols

General Protocol for the Synthesis of this compound (Rodionov Reaction)

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Thiophene-3-carboxaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (or other suitable solvent)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiophene-3-carboxaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (2.0-3.0 eq).

  • Add ethanol as the solvent. The amount should be sufficient to dissolve the reactants upon heating.

  • Heat the reaction mixture to reflux (typically 78-85 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 1-2.

  • Wash the acidic aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove unreacted aldehyde and non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 6-7) using a solution of NaOH. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the solid product. For higher purity, recrystallize from a water/ethanol mixture.

Data Presentation

Table 1: Common Side Products and Their Identification

Side Product NameChemical StructureMolecular Weight ( g/mol )Key Spectroscopic Data
3-(3-thienyl)propenoic acidC₇H₆O₂S154.18¹H NMR: Signals in the alkene region (δ 6.0-8.0 ppm). IR: C=C stretching.
2-(3-thienylmethylene)malonic acidC₈H₆O₄S214.19¹H NMR: Characteristic singlet for the vinyl proton. IR: Strong C=O and O-H stretches.
Acetic Acid (from malonic acid decarboxylation)C₂H₄O₂60.05Volatile, may not be isolated with the product but its formation reduces yield.

Visualizations

Reaction Pathway and Potential Side Reactions

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions aldehyde Thiophene-3- carboxaldehyde knoevenagel Knoevenagel Adduct (2-(3-thienylmethylene)malonic acid) aldehyde->knoevenagel + NH₃ - H₂O malonic Malonic Acid malonic->knoevenagel + NH₃ - H₂O malonic_decarb Acetic Acid + CO₂ malonic->malonic_decarb Heat amino_addition Michael Addition of Ammonia knoevenagel->amino_addition + NH₃ decarboxylation Decarboxylation knoevenagel->decarboxylation product This compound amino_addition->product Reduction & Decarboxylation propenoic_acid 3-(3-thienyl)propenoic acid decarboxylation->propenoic_acid

Caption: Main synthesis pathway and competing side reactions.

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Amino-3-(3-thienyl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 3-Amino-3-(3-thienyl)propanoic acid and its structurally related analogs, with a focus on their interactions with the GABAergic system. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its signaling is mediated by ionotropic GABA-A receptors and metabotropic GABA-B receptors, and its synaptic concentration is regulated by GABA transporters (GATs). Analogs of GABA, such as this compound, are of significant interest in neuropharmacology for their potential to modulate GABAergic neurotransmission and treat neurological and psychiatric disorders. This guide focuses on the comparative biological activity of this compound and its analogs at GABA-B receptors and GABA transporters.

Data Presentation

The following tables summarize the quantitative data on the biological activity of this compound analogs and related compounds.

Table 1: GABA-B Receptor Binding Affinity of Thienyl- and Phenyl-Substituted GABA Analogs

This table presents the inhibitory concentration (IC50) values for the displacement of the selective GABA-B agonist [³H]baclofen from rat brain synaptic membranes. A lower IC50 value indicates a higher binding affinity for the GABA-B receptor.

CompoundAromatic RingSubstitutionIC50 (µM)[1]
Baclofen (Reference) Phenyl4-Chloro0.33
4-Amino-3-(5-chloro-2-thienyl)butyric acidThiophene (2-yl)5-Chloro0.61
4-Amino-3-(5-methyl-2-thienyl)butyric acidThiophene (2-yl)5-Methyl1.34

Data from Berthelot et al., 1991.

Table 2: GABA-B Receptor Antagonist Potency of 3-Amino-3-arylpropanoic Acid Analogs

This table displays the pA2 values for the antagonist activity of various 3-amino-3-arylpropanoic acid analogs at the GABA-B receptor. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

CompoundAromatic RingAcid GrouppA2 Value[2]
3-Amino-3-(4-chlorophenyl)propanoic acidPhenylCarboxylic3.5
2-Amino-2-(4-chlorophenyl)ethylphosphonic acidPhenylPhosphonic3.8
2-Amino-2-(4-chlorophenyl)ethanesulfonic acidPhenylSulfonic4.0

Data from Abbenante et al., 1997.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GABA-B Receptor Binding Assay

This protocol is based on the competitive displacement of a radiolabeled ligand from GABA-B receptors.

Objective: To determine the binding affinity (IC50) of test compounds for the GABA-B receptor.

Materials:

  • Rat brain crude synaptic membranes

  • [³H]baclofen (radioligand)

  • Tris-HCl buffer

  • CaCl₂

  • Test compounds (e.g., this compound analogs)

  • Unlabeled baclofen (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Crude synaptic membranes are prepared from rat brains.

  • Incubation: The synaptic membranes are incubated in a Tris-HCl buffer containing CaCl₂ with a fixed concentration of [³H]baclofen and varying concentrations of the test compound.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound [³H]baclofen, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]baclofen (IC50) is determined by non-linear regression analysis of the competition curve. Specific binding is defined as the difference between total binding (in the absence of a competitor) and non-specific binding (in the presence of a saturating concentration of unlabeled baclofen)[1][3].

GABA Transporter Uptake Assay

This protocol measures the ability of test compounds to inhibit the uptake of radiolabeled GABA into cells expressing GABA transporters.

Objective: To determine the inhibitory potency of test compounds on GABA transporters.

Materials:

  • Cell line expressing the GABA transporter of interest (e.g., HEK-293 cells transfected with a specific GAT subtype)

  • [³H]GABA (radiolabeled substrate)

  • HEPES-buffered saline (HBS)

  • Test compounds

  • Known GABA uptake inhibitors (for positive control)

  • Scintillation counter

Procedure:

  • Cell Culture: Cells expressing the target GABA transporter are cultured in appropriate plates.

  • Pre-incubation: The cells are washed and pre-incubated with HBS.

  • Incubation: The cells are then incubated with a mixture of [³H]GABA and varying concentrations of the test compound for a short period at a controlled temperature.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold HBS to remove extracellular [³H]GABA.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including the transported [³H]GABA.

  • Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the [³H]GABA uptake (IC50) is calculated.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the GABAergic synapse signaling pathway and a typical experimental workflow for evaluating competitive antagonists.

GABAergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis vGAT->Vesicle GAT1_pre GAT1 GABAB_auto GABA-B Autoreceptor Synaptic_Cleft->GAT1_pre Synaptic_Cleft->GABAB_auto GABAA_R GABA-A Receptor Synaptic_Cleft->GABAA_R GABAB_R GABA-B Receptor Synaptic_Cleft->GABAB_R GAT3_glia GAT3 Synaptic_Cleft->GAT3_glia Cl_ion Cl- GABAA_R->Cl_ion Influx G_protein G-protein GABAB_R->G_protein Activation Effector Effector (e.g., K+ channel) G_protein->Effector Modulation GABA_glia GABA GAT3_glia->GABA_glia GABA_T GABA-T GABA_glia->GABA_T Glutamine Glutamine GABA_T->Glutamine

Caption: Overview of the GABAergic synapse signaling pathway.

Schild_Analysis_Workflow start Start agonist_crc Generate Agonist Concentration-Response Curve (CRC) start->agonist_crc add_antagonist Add Fixed Concentration of Antagonist agonist_crc->add_antagonist agonist_crc_ant Generate Agonist CRC in presence of Antagonist add_antagonist->agonist_crc_ant repeat_ant Repeat with multiple Antagonist concentrations agonist_crc_ant->repeat_ant repeat_ant->add_antagonist Yes calc_dr Calculate Dose Ratio (DR) for each Antagonist concentration repeat_ant->calc_dr No schild_plot Plot log(DR-1) vs. -log[Antagonist] calc_dr->schild_plot calc_pa2 Determine pA2 value (x-intercept) schild_plot->calc_pa2 end End calc_pa2->end

Caption: Experimental workflow for determining the pA2 value of a competitive antagonist.

References

The Putative Mechanism of 3-Amino-3-(3-thienyl)propanoic Acid as a GABA Transporter Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(3-thienyl)propanoic acid is a synthetic amino acid derivative with potential applications in neuropharmacology. While its precise mechanism of action has not been extensively elucidated in publicly available literature, its structural similarity to known inhibitors of γ-aminobutyric acid (GABA) transporters suggests a plausible role in the modulation of GABAergic neurotransmission. This guide presents a comparative analysis of this compound, postulating its mechanism as a GABA transporter (GAT) inhibitor, against well-characterized GAT inhibitors: Tiagabine, SNAP-5114, and CI-966.

This comparison is based on the hypothesis that the presence of a propanoic acid moiety and a thienyl ring in this compound confers affinity for GABA transporters. The thienyl group, also present in the potent GAT-1 inhibitor Tiagabine, and the amino acid backbone are key structural features found in many GABAergic ligands. This guide aims to provide a framework for the potential validation of this hypothesized mechanism of action by presenting comparative data and experimental protocols.

Comparative Analysis of GAT Inhibitors

The following tables summarize the key pharmacological and physicochemical properties of the hypothesized GAT inhibitor, this compound, and three established GAT inhibitors.

Compound Proposed/Established Target(s) Selectivity Reported IC₅₀ (µM) Mechanism of Action Molecular Formula Molecular Weight ( g/mol )
This compound GAT (Hypothesized)UnknownNot determinedPutative competitive or mixed-type inhibitor of GABA uptakeC₇H₉NO₂S171.22
Tiagabine GAT-1High selectivity for GAT-10.04 - 0.1 (human GAT-1)Mixed-type inhibitor of GABA uptakeC₂₀H₂₅NO₂S₂375.55
SNAP-5114 GAT-2, GAT-3Preferential for GAT-2 and GAT-3 over GAT-1~5 (hGAT-3), ~21 (rGAT-2), >200 (hGAT-1)Non-competitive inhibitor of GABA transportC₃₂H₃₅NO₃481.63
CI-966 GAT-1High selectivity for GAT-10.26 (hGAT-1)Potent and selective blocker of GAT-1C₂₃H₂₁F₆NO₃489.41

Experimental Protocols

To validate the hypothesized mechanism of action of this compound as a GABA transporter inhibitor, a series of in vitro and in vivo experiments would be required. Below are detailed methodologies for key experiments.

In Vitro GABA Uptake Inhibition Assay

This assay is the primary method to determine if a compound inhibits GABA transporters and to quantify its potency and selectivity.

Objective: To measure the inhibition of [³H]GABA uptake by this compound in cells expressing specific GABA transporter subtypes (GAT-1, GAT-2, GAT-3).

Materials:

  • HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3.

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

  • Test compound: this compound.

  • Reference inhibitors: Tiagabine, SNAP-5114, CI-966.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK293 cell lines expressing the respective GAT subtypes in appropriate media until they reach confluency in 24- or 48-well plates.

  • Preparation of Solutions: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.

  • Assay: a. Wash the cells twice with pre-warmed assay buffer. b. Pre-incubate the cells with the test compound or reference inhibitor at various concentrations for 10-20 minutes at 37°C. c. Initiate the uptake by adding a solution containing a fixed concentration of [³H]GABA and the test/reference compound. d. Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for GABA uptake. e. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer. f. Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). g. Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor or in mock-transfected cells) from the total uptake. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD Converts GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synthesizes GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT-1 GAT1_pre->GABA_vesicle Repackaging GABA_synapse->GAT1_pre Reuptake GABA_Receptor GABA Receptor GABA_synapse->GABA_Receptor Binds to GAT3_glia GAT-3 GABA_synapse->GAT3_glia Reuptake Postsynaptic_Effect Hyperpolarization (Inhibition) GABA_Receptor->Postsynaptic_Effect GABA_metabolism GABA_metabolism GAT3_glia->GABA_metabolism Metabolism

Caption: Simplified GABAergic signaling pathway.

GAT_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing GAT subtypes Pre_incubation Pre-incubate cells with compound Cell_Culture->Pre_incubation Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Pre_incubation Uptake_Initiation Add [3H]GABA to initiate uptake Pre_incubation->Uptake_Initiation Incubation Incubate at 37°C Uptake_Initiation->Incubation Termination Wash with ice-cold buffer Incubation->Termination Lysis Lyse cells Termination->Lysis Scintillation_Counting Measure radioactivity Lysis->Scintillation_Counting Calculate_Inhibition Calculate % inhibition Scintillation_Counting->Calculate_Inhibition IC50_Determination Determine IC50 value Calculate_Inhibition->IC50_Determination

Caption: Experimental workflow for GAT inhibition assay.

Comparison_Logic cluster_comparators Established GAT Inhibitors Target_Compound This compound (Hypothesized GAT inhibitor) Pharmacological_Profile Pharmacological Profile - Potency (IC50) - Selectivity (GAT1/2/3) - Mechanism (Competitive/Non-competitive) Target_Compound->Pharmacological_Profile Compare Tiagabine Tiagabine Tiagabine->Pharmacological_Profile Compare SNAP_5114 SNAP_5114 SNAP_5114->Pharmacological_Profile Compare CI_966 CI_966 CI_966->Pharmacological_Profile Compare

Caption: Logic for comparative analysis.

comparative analysis of different synthesis routes for 3-Amino-3-(3-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

3-Amino-3-(3-thienyl)propanoic acid is a valuable building block in medicinal chemistry and drug development, prized for its unique structural features that combine a β-amino acid scaffold with a thiophene moiety. The efficient and stereoselective synthesis of this compound is crucial for its application in the development of novel therapeutics. This guide provides a comparative analysis of two prominent synthesis routes: a one-pot chemical synthesis via a modified Rodionov reaction and an enzymatic kinetic resolution, offering insights into their respective methodologies, performance, and the quality of the final product.

At a Glance: Comparison of Synthesis Routes

ParameterOne-Pot Chemical Synthesis (Modified Rodionov Reaction)Enzymatic Kinetic Resolution
Starting Materials 3-Thiophenecarboxaldehyde, Malonic Acid, Ammonium AcetateRacemic ethyl 3-amino-3-(3-thienyl)propanoate
Key Reagents/Catalysts Acetic AcidCandida antarctica lipase A (CAL-A)
Typical Yield 52-68% (reported for analogous thiazole derivatives)[1]High (for the resolution step, but overall yield depends on the synthesis of the racemic ester and subsequent hydrolysis steps)
Stereoselectivity Produces a racemic mixtureHigh enantioselectivity (E > 100)[2]
Reaction Conditions Elevated temperature (e.g., 85°C)[1]Room temperature to moderate heat (e.g., 45°C)[2]
Purity Requires purification from byproductsHigh purity of separated enantiomers
Scalability Readily scalableScalable, with gram-scale resolutions demonstrated[2]
Key Advantages Direct, one-pot procedure from simple starting materialsAccess to enantiomerically pure forms of the amino acid
Key Disadvantages Yields a racemic product requiring further resolution for chiral applicationsRequires synthesis of the racemic ester precursor and subsequent separation and hydrolysis steps

Route 1: One-Pot Chemical Synthesis via Modified Rodionov Reaction

This approach offers a straightforward and efficient method for the synthesis of racemic this compound from readily available starting materials. The reaction is a variation of the Rodionov reaction, which involves the condensation of an aldehyde, malonic acid, and a source of ammonia.

Experimental Protocol

A solution of 3-thiophenecarboxaldehyde (1 equivalent), malonic acid (1.1 equivalents), and anhydrous ammonium acetate (4 equivalents) in glacial acetic acid is prepared. A single drop of water is added to facilitate the in-situ generation of ammonia from ammonium acetate. The mixture is stirred at 40°C for a brief period, followed by heating at 85°C for several hours. Upon completion, the reaction mixture is cooled and poured into ice water, leading to the precipitation of the crude product. The precipitate is then collected by filtration and purified by recrystallization.[1]

One_Pot_Synthesis Thiophene 3-Thiophenecarboxaldehyde Reactants Reactants Mixture (Glacial Acetic Acid, H2O) Thiophene->Reactants Malonic Malonic Acid Malonic->Reactants Ammonium Ammonium Acetate Ammonium->Reactants Heating Heating (85°C) Reactants->Heating Precipitation Precipitation (Ice Water) Heating->Precipitation Filtration Filtration & Purification Precipitation->Filtration Product Racemic this compound Filtration->Product

One-Pot Synthesis Workflow

Route 2: Enzymatic Kinetic Resolution

For applications requiring enantiomerically pure forms of this compound, enzymatic kinetic resolution is a powerful strategy. This method utilizes the high stereoselectivity of enzymes to separate the enantiomers of a racemic mixture. Candida antarctica lipase A (CAL-A) has been shown to be a highly effective biocatalyst for the resolution of the corresponding ethyl ester.[2]

Experimental Protocol

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(3-thienyl)propanoate: The racemic ester is first synthesized, typically through a standard esterification of the racemic amino acid obtained from a method like the one-pot synthesis described above, or via other established routes for β-amino ester synthesis.

Step 2: Enzymatic Resolution: The racemic ethyl 3-amino-3-(3-thienyl)propanoate is dissolved in a suitable organic solvent, such as ethyl butanoate. Candida antarctica lipase A is added to the solution, and the mixture is agitated at a controlled temperature (e.g., 45°C).[2] The enzyme selectively acylates one enantiomer (typically the S-enantiomer), leaving the other enantiomer (R-enantiomer) unreacted. The reaction is monitored until approximately 50% conversion is achieved.

Step 3: Separation and Hydrolysis: After the resolution, the reaction mixture contains the unreacted (R)-ester and the acylated (S)-amide. These can be separated using standard chromatographic techniques. Subsequent acidic or basic hydrolysis of the separated ester and amide yields the corresponding enantiomerically pure (R)- and (S)-3-amino-3-(3-thienyl)propanoic acids.

Enzymatic_Resolution RacemicEster Racemic Ethyl 3-Amino-3-(3-thienyl)propanoate CALA Candida antarctica lipase A (in Ethyl Butanoate) RacemicEster->CALA Resolution Enzymatic Resolution (45°C) CALA->Resolution Separation Separation Resolution->Separation R_Ester (R)-Ester Separation->R_Ester S_Amide (S)-Butanamide Separation->S_Amide Hydrolysis_R Hydrolysis R_Ester->Hydrolysis_R Hydrolysis_S Hydrolysis S_Amide->Hydrolysis_S R_Product (R)-3-Amino-3-(3-thienyl)propanoic acid Hydrolysis_R->R_Product S_Product (S)-3-Amino-3-(3-thienyl)propanoic acid Hydrolysis_S->S_Product

Enzymatic Resolution Workflow

Conclusion

The choice between a one-pot chemical synthesis and an enzymatic resolution for the preparation of this compound depends largely on the desired final product and the specific requirements of the research or development program. The modified Rodionov reaction provides a rapid and direct route to the racemic amino acid, which may be suitable for initial screening or applications where stereochemistry is not critical. For the development of chiral drugs and stereoselective chemical probes, the enzymatic kinetic resolution offers an excellent method to obtain the individual enantiomers in high purity. While this route involves more steps, the access to enantiomerically pure compounds is often a prerequisite for advancing drug candidates through the development pipeline. Researchers should consider the trade-offs between the simplicity and directness of the chemical synthesis and the precision and stereochemical control afforded by the enzymatic approach.

References

Comparative Analysis of the Cross-Reactivity Profile of 3-Amino-3-(3-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 3-Amino-3-(3-thienyl)propanoic acid, a compound of interest in neuropharmacology. Due to the limited availability of broad-panel screening data for this specific molecule, this guide synthesizes information from studies on structurally related compounds to infer a likely cross-reactivity profile, with a primary focus on its interaction with GABA-B receptors.

Executive Summary

This compound and its structural analogs, particularly those containing a thienyl or furyl ring, demonstrate notable affinity and specificity for the GABA-B receptor. This suggests that the primary pharmacological activity of this compound is likely mediated through this pathway. While comprehensive screening against a wide array of central nervous system (CNS) targets is not publicly available, the data from related compounds allows for an initial assessment of its potential for off-target interactions. This guide presents the available quantitative data, detailed experimental protocols for assessing GABA-B receptor binding, and logical workflows to guide further investigation into the cross-reactivity of this compound.

I. Comparative Binding Affinities at the GABA-B Receptor

The following table summarizes the binding affinities of compounds structurally related to this compound for the GABA-B receptor. The data is derived from radioligand displacement assays, a standard method for determining the affinity of a compound for a specific receptor.

CompoundStructureTest SystemRadioligandIC50 (µM)Reference
Baclofen (Reference Agonist)β-(p-chlorophenyl)-GABARat Brain Membranes(R)-(-)-[³H]baclofen0.33[1]
4-Amino-3-(5-methyl-2-thienyl)butyric acidSee BelowRat Brain Membranes(R)-(-)-[³H]baclofen1.34[1]
4-Amino-3-(5-chloro-2-thienyl)butyric acidSee BelowRat Brain Membranes(R)-(-)-[³H]baclofen0.61[1]

Note: IC50 is the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand. Lower IC50 values indicate higher binding affinity.

II. Inferred Cross-Reactivity Profile

A comprehensive evaluation of a compound's cross-reactivity is critical to assess its potential for off-target effects and to understand its overall safety and pharmacological profile. This is typically achieved through broad panel screening, such as the Eurofins SafetyScreen or CEREP panels, which test the compound against a wide range of receptors, ion channels, transporters, and enzymes.

While specific screening data for this compound is not publicly available, researchers should consider evaluating its activity at the following common off-target sites to build a comprehensive cross-reactivity profile.

Target ClassSpecific ExamplesRationale for Screening
Glutamate Receptors AMPA, NMDA, KainateStructural similarity to glutamate and other amino acid neurotransmitters suggests a potential for interaction.
Monoamine Receptors Dopamine (D1, D2), Serotonin (5-HT1A, 5-HT2A), Adrenergic (α1, α2, β1, β2)These receptors are common off-targets for CNS-active compounds and can mediate a wide range of physiological and behavioral effects.
Muscarinic Receptors M1, M2, M3, M4, M5Interaction with muscarinic receptors can lead to anticholinergic side effects.
Ion Channels hERG, Nav1.5, Cav1.2hERG channel blockade is a critical safety liability due to the risk of cardiac arrhythmias. Voltage-gated sodium and calcium channels are also important off-targets for CNS drugs.
Enzymes Cytochrome P450 (CYP) Isoforms (e.g., CYP2D6, CYP3A4), Monoamine Oxidase (MAO-A, MAO-B)Inhibition of CYP enzymes can lead to drug-drug interactions. Interaction with MAO can affect neurotransmitter metabolism.

III. Experimental Protocols

A. GABA-B Receptor Binding Assay

This protocol describes a radioligand displacement assay to determine the binding affinity of a test compound for the GABA-B receptor using rat brain membranes.

Materials:

  • Test Compound: this compound

  • Reference Compound: Baclofen

  • Radioligand: (R)-(-)-[³H]baclofen (specific activity ~50-90 Ci/mmol)

  • Tissue Source: Frozen rat whole brain or cortex

  • Buffers:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • Tris-HCl buffer with 2.5 mM CaCl₂

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer

  • Centrifuge

  • Scintillation Counter

Methodology:

  • Membrane Preparation:

    • Thaw frozen rat brain tissue on ice.

    • Homogenize the tissue in 10 volumes of ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation step three more times to wash the membranes and remove endogenous GABA.

    • Resuspend the final pellet in Tris-HCl buffer containing 2.5 mM CaCl₂ to a final protein concentration of 1-2 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • Set up assay tubes containing:

      • Total Binding: Tris-HCl/CaCl₂ buffer, radioligand, and membrane preparation.

      • Non-specific Binding: Tris-HCl/CaCl₂ buffer, radioligand, a high concentration of unlabeled baclofen (e.g., 100 µM), and membrane preparation.

      • Displacement: Tris-HCl/CaCl₂ buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

    • Add a fixed concentration of (R)-(-)-[³H]baclofen (typically 1-5 nM) to all tubes.

    • Add the test compound over a range of concentrations (e.g., 10⁻¹⁰ to 10⁻⁴ M).

    • Initiate the binding reaction by adding the membrane preparation (approximately 100-200 µg of protein per tube).

    • Incubate the tubes at room temperature for 20-30 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with three portions of ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

IV. Visualizations

A. Experimental Workflow for GABA-B Receptor Binding Assay

GABAb_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Rat Brain prep2 Centrifuge (Low Speed) prep1->prep2 prep3 Centrifuge Supernatant (High Speed) prep2->prep3 prep4 Wash Membranes (3x) prep3->prep4 prep5 Resuspend in Assay Buffer prep4->prep5 assay3 Add Membrane Preparation prep5->assay3 assay1 Prepare Assay Tubes (Total, Non-specific, Displacement) assay2 Add [3H]baclofen & Test Compound assay1->assay2 assay2->assay3 assay4 Incubate assay3->assay4 assay5 Filter & Wash assay4->assay5 assay6 Scintillation Counting assay5->assay6 analysis1 Calculate Specific Binding assay6->analysis1 analysis2 Plot Displacement Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Caption: Workflow for GABA-B Receptor Binding Assay.

B. Logical Flow for Cross-Reactivity Assessment

Cross_Reactivity_Assessment start Test Compound: This compound primary_target Primary Target Identification (e.g., GABA-B Receptor) start->primary_target broad_screen Broad Panel Screening (e.g., Eurofins SafetyScreen) start->broad_screen off_target_hits Identify Off-Target Hits (% Inhibition > 50% at 10 µM) broad_screen->off_target_hits dose_response Dose-Response Curves (Determine IC50/EC50 for hits) off_target_hits->dose_response Hits no_hits Low Cross-Reactivity Proceed with Primary Target Validation off_target_hits->no_hits No Significant Hits functional_assays Functional Assays (Agonist/Antagonist Mode) dose_response->functional_assays sar Structure-Activity Relationship (SAR) & Lead Optimization functional_assays->sar in_vivo In Vivo Follow-up Studies functional_assays->in_vivo hits_found High Cross-Reactivity Further Characterization Needed sar->hits_found in_vivo->hits_found

Caption: Logical Flow for Assessing Cross-Reactivity.

References

A Comparative Efficacy Analysis of 3-Amino-3-(3-thienyl)propanoic Acid and Other β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, β-amino acids have emerged as a compelling class of molecules, offering unique structural and functional properties that distinguish them from their α-amino acid counterparts. Their inherent resistance to proteolytic degradation and their ability to induce stable secondary structures make them attractive scaffolds for designing novel therapeutics with enhanced pharmacokinetic profiles. This guide provides a comparative analysis of the efficacy of 3-Amino-3-(3-thienyl)propanoic acid and its analogues against other β-amino acids, with a focus on their interaction with GABA receptors, a key target for many neurologically active compounds.

Quantitative Efficacy at the GABAB Receptor

While direct comparative studies on this compound are limited in publicly available literature, valuable insights can be drawn from the analysis of structurally similar thienyl- and furyl-substituted β-amino acids. A key study investigated the binding affinity of various 3-thienyl- and 3-furylaminobutyric acids to the GABAB receptor, a metabotropic receptor involved in mediating slow and sustained inhibitory neurotransmission in the central nervous system.

The efficacy of these compounds was quantified by their ability to displace a radiolabeled ligand, (R)-(-)-[3H]baclofen, from the GABAB receptor. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a ligand that is required to inhibit the binding of another substance by 50%. A lower IC50 value indicates a higher binding affinity.

CompoundRing SubstituentIC50 (µM)
Baclofen (reference agonist)p-chlorophenyl0.33
4-Amino-3-(5-methyl-2-thienyl)butyric acid5-methyl-2-thienyl1.34
4-Amino-3-(5-chloro-2-thienyl)butyric acid5-chloro-2-thienyl0.61

Table 1: Comparative Binding Affinities of Thienyl-Substituted β-Amino Acids and Baclofen at the GABAB Receptor.

The data indicates that thienyl-substituted β-amino acids can act as potent ligands for the GABAB receptor. Notably, 4-amino-3-(5-chloro-2-thienyl)butyric acid exhibits a strong binding affinity, with an IC50 value approaching that of the established GABAB agonist, baclofen. This suggests that the electronic properties of the substituent on the thienyl ring play a significant role in modulating the binding affinity.

Experimental Protocols

A comprehensive understanding of the efficacy of these compounds necessitates a detailed examination of the experimental methodologies employed. The following outlines a standard protocol for a GABAB receptor binding assay.

GABAB Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds to the GABAB receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Rat brain membranes (source of GABAB receptors)

  • --INVALID-LINK---Baclofen (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • CaCl2 (2.5 mM)

  • Test compounds (e.g., this compound, other β-amino acids)

  • Unlabeled GABA (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Thaw frozen rat brain tissue and homogenize in 100 volumes of ice-cold Tris-HCl buffer containing 2.5 mM CaCl2.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and repeat the wash step three more times to remove endogenous GABA.

    • Resuspend the final pellet in fresh buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In reaction tubes, combine the membrane preparation, --INVALID-LINK---baclofen (final concentration ~5 nM), and varying concentrations of the test compound.

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 100 µM).

    • Incubate the tubes at 4°C for 45 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

GABAB_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or β-Amino Acid Agonist GABAB_R GABAB Receptor (Heterodimer) GABA->GABAB_R Binds G_protein Gαi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca2+ Channel (Voltage-gated) G_protein->Ca_channel Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Effector_proteins Effector Proteins cAMP->Effector_proteins Activates K_ion K_channel->K_ion Efflux Ca_ion Ca_channel->Ca_ion Influx

Caption: GABAB Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize Tissue prep2 Centrifuge & Wash prep1->prep2 prep3 Resuspend Pellet prep2->prep3 assay1 Incubate Membranes with Radioligand & Test Compound prep3->assay1 assay2 Separate Bound & Free Ligand (Filtration) analysis1 Quantify Radioactivity (Scintillation Counting) assay2->analysis1 analysis2 Calculate Specific Binding analysis1->analysis2 analysis3 Generate Dose-Response Curve analysis2->analysis3 analysis4 Determine IC50 analysis3->analysis4

Caption: Radioligand Binding Assay Workflow.

Conclusion

The available evidence suggests that thienyl-substituted β-amino acids, structurally related to this compound, are promising ligands for the GABAB receptor. The quantitative data from binding assays indicate that modifications to the thienyl ring can significantly influence binding affinity, highlighting a potential avenue for the rational design of novel therapeutics. Further research, including direct comparative studies of this compound and a broader range of β-amino acids, is warranted to fully elucidate its pharmacological profile and therapeutic potential. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

Navigating Chirality: A Comparative Guide to Enantiomeric Purity Analysis of 3-Amino-3-(3-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is paramount. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric purity of 3-Amino-3-(3-thienyl)propanoic acid, a crucial building block in the synthesis of various pharmaceutical compounds. We present a data-driven comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), complete with detailed experimental protocols and workflow visualizations to aid in method selection and implementation.

The precise control and analysis of enantiomeric purity are critical throughout the drug development pipeline, from early-stage discovery to final quality control. The biological activity of enantiomers can differ significantly, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, robust and reliable analytical methods for enantiomeric excess determination are indispensable.

Performance Comparison of Analytical Techniques

The choice of analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of the most common techniques.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography-Mass Spectrometry (GC-MS)Chiral Capillary Electrophoresis (CE)
Resolution (Rs) > 1.5 (baseline separation is often achievable)> 2.0 (typically high resolution)> 1.5 (can achieve high efficiency and resolution)
Limit of Detection (LOD) 0.1 - 1 µg/mL (UV), lower with MS detection1 - 10 pg on column1 - 10 µM (UV), lower with LIF or MS detection
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL (UV)5 - 50 pg on column5 - 50 µM (UV)
Analysis Time 10 - 30 minutes per sample15 - 45 minutes per sample (including derivatization)10 - 25 minutes per sample
Sample Preparation Direct injection or derivatizationDerivatization to a volatile analyte is requiredDirect injection or derivatization for enhanced detection
Instrumentation Cost Moderate to HighHighModerate
Throughput HighModerateHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

Chiral High-Performance Liquid Chromatography (HPLC) - Direct Method

This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of this compound. Macrocyclic glycopeptide-based CSPs, such as those from the Chirobiotic™ series, have been shown to be effective for the separation of β-amino acids.

  • Instrumentation: A standard HPLC system equipped with a UV or Mass Spectrometric (MS) detector.

  • Column: Chirobiotic™ T or Chirobiotic™ TAG column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of methanol, water, and a small percentage of an acidic or basic modifier. A typical starting condition is Methanol/Water/Acetic Acid/Triethylamine (e.g., 80/20/0.1/0.2 v/v/v/v). The mobile phase composition should be optimized to achieve the best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm (due to the thiophene ring) or MS detection for higher sensitivity and selectivity.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) - Indirect Method

This technique involves the derivatization of the amino acid enantiomers with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral GC column.

  • Instrumentation: A GC system coupled with a Mass Spectrometer (MS).

  • Derivatization:

    • Esterification: React the carboxyl group of the amino acid with an alcohol (e.g., isopropanol) in the presence of an acid catalyst (e.g., HCl) to form the corresponding ester.

    • Acylation: React the amino group of the ester with an acylating agent (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) to form a volatile derivative.

  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes. (This program should be optimized for the specific derivatives).

  • Injector Temperature: 250 °C.

  • MS Interface Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan mode or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Sample Preparation: Perform the derivatization steps as described above on the sample. After derivatization, the sample is dissolved in a suitable solvent (e.g., ethyl acetate) for injection.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric derivatives.

Chiral Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and reagent consumption. Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte (BGE).

  • Instrumentation: A capillary electrophoresis system with a UV or Diode Array Detector (DAD).

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector.

    • Chiral Selector: Highly sulfated cyclodextrins (e.g., sulfated-β-cyclodextrin) or crown ethers (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) are commonly used for amino acid separations. The concentration of the chiral selector should be optimized (e.g., 1-10 mg/mL).

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at 230 nm.

  • Sample Preparation: Dissolve the sample in the BGE or a low-ionic-strength buffer to a concentration of 0.1-1 mg/mL.

  • Data Analysis: The enantiomeric ratio is determined from the corrected peak areas of the two enantiomers (peak area divided by migration time).

Mandatory Visualizations

The following diagrams illustrate the general workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC Chiral HPLC System Filtration->HPLC CSP Chiral Stationary Phase (e.g., Chirobiotic T) Detector UV or MS Detector HPLC->Detector Chromatogram Chromatogram with Separated Enantiomers Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Figure 1: Workflow for Direct Chiral HPLC Analysis.

GCMS_Workflow cluster_prep Sample Preparation (Derivatization) cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample This compound Sample Esterification Esterification Sample->Esterification Acylation Acylation Esterification->Acylation GCMS GC-MS System Acylation->GCMS Column Achiral GC Column MS Mass Spectrometer GCMS->MS Chromatogram Chromatogram of Diastereomers MS->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Figure 2: Workflow for Indirect Chiral GC-MS Analysis.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in BGE or Buffer Sample->Dissolution CE Capillary Electrophoresis System Dissolution->CE Selector BGE with Chiral Selector Detector UV Detector CE->Detector Electropherogram Electropherogram with Separated Enantiomers Detector->Electropherogram Integration Corrected Peak Area Integration Electropherogram->Integration Calculation Calculate Enantiomeric Ratio Integration->Calculation

Figure 3: Workflow for Chiral Capillary Electrophoresis Analysis.

Conclusion

The selection of an appropriate analytical method for the enantiomeric purity analysis of this compound is a critical decision that impacts the accuracy and reliability of results in research and drug development. Chiral HPLC offers a robust and versatile platform, with direct methods on chiral stationary phases being particularly advantageous due to their simplicity. Chiral GC-MS, while requiring derivatization, provides excellent resolution and sensitivity, making it a powerful tool for trace analysis. Chiral Capillary Electrophoresis stands out for its high efficiency and low sample consumption.

By understanding the comparative performance of these techniques and utilizing the provided experimental protocols and workflows, researchers can confidently select and implement the most suitable method for their specific analytical needs, ensuring the quality and stereochemical integrity of their chiral compounds.

A Spectroscopic Comparison of 3-Amino-3-(3-thienyl)propanoic Acid and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the non-proteinogenic amino acid, 3-Amino-3-(3-thienyl)propanoic acid, and its common precursors, 3-thiophenecarboxaldehyde and malonic acid. This analysis is essential for researchers in drug development and chemical synthesis to monitor reaction progress and confirm product identity. The comparison is supported by experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Synthesis Pathway Overview

A common synthetic route to 3-amino-3-arylpropanoic acids is the Knoevenagel condensation of an aldehyde with malonic acid, followed by a Michael addition of an amine and subsequent decarboxylation. The diagram below illustrates a generalized pathway for the synthesis of this compound.

Synthesis_Pathway precursor1 3-Thiophenecarboxaldehyde intermediate Intermediate (Unstable) precursor1->intermediate precursor2 Malonic Acid precursor2->intermediate reagent + NH3 (Ammonia) reagent->intermediate product This compound intermediate->product Decarboxylation

A generalized synthetic pathway to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Data Comparison
CompoundChemical Shift (δ) ppmMultiplicity / Coupling Constant (J) HzAssignment
3-Thiophenecarboxaldehyde 9.92sAldehyde proton (-CHO)[1]
8.13d, J=2.8Thiophene ring proton[1]
7.53d, J=5.1Thiophene ring proton[1]
7.37dd, J=5.1, 2.8Thiophene ring proton[1]
Malonic Acid 11.19sCarboxylic acid protons (-COOH)[2]
3.45sMethylene protons (-CH₂)[2]
This compound ~7.0-7.4mThiophene ring protons
~4.5tMethine proton (-CH(NH₂)-)
~2.8dMethylene protons (-CH₂)
Variablebr sAmine (-NH₂) and Carboxylic acid (-COOH) protons
Table 2: Infrared (IR) Spectroscopy Data Comparison
CompoundFrequency (cm⁻¹)Functional Group
3-Thiophenecarboxaldehyde ~1665C=O stretch (aldehyde)[3]
~2850, 2750C-H stretch (aldehyde)
~3100C-H stretch (aromatic)
Malonic Acid ~2500-3300O-H stretch (broad, carboxylic acid)[4]
~1707C=O stretch (carboxylic acid)[4]
This compound ~2500-3300O-H stretch (carboxylic acid), N-H stretch (amine)
~1700C=O stretch (carboxylic acid)
~1550-1650N-H bend (amine)
Table 3: Mass Spectrometry (MS) Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Peaks
3-Thiophenecarboxaldehyde C₅H₄OS112.15112 (M+), 111, 83[5][6]
Malonic Acid C₃H₄O₄104.06104 (M+), 86, 60, 45[7]
This compound C₇H₉NO₂S171.22171 (M+), 126 (M-COOH), 97

Experimental Protocols

The data presented in this guide are typically acquired using the following standard laboratory protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For solid samples, place a small amount of the powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact. For liquid samples, place a single drop onto the crystal.

  • Background Collection: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Spectrum Acquisition: Collect the IR spectrum of the sample, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically performs the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds like 3-thiophenecarboxaldehyde, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable. For less volatile compounds like the acids, direct infusion via an Electrospray Ionization (ESI) source is common.

  • Ionization: Ionize the sample molecules. In GC-MS, Electron Ionization (EI) is typically used. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol/water) and sprayed into the source, creating charged droplets that desolvate to produce ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the characterization of this compound and its precursors. The disappearance of the aldehyde proton signal in ¹H NMR and the aldehyde C=O stretch in the IR spectrum, coupled with the appearance of amine and methine signals, are clear indicators of the successful conversion of 3-thiophenecarboxaldehyde. Mass spectrometry confirms the change in molecular weight from the precursors to the final product. By utilizing the data and protocols in this guide, researchers can effectively monitor the synthesis and verify the identity and purity of their target compound.

References

A Researcher's Guide to In Silico Modeling and Docking Studies of 3-Amino-3-(3-thienyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Framework for a Novel GABA Analogue

3-Amino-3-(3-thienyl)propanoic acid, a structural analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), presents a compelling subject for in silico investigation in the realm of neuropharmacology. While direct experimental and computational studies on this specific molecule are not extensively documented in publicly available literature, its structural similarity to other GABA analogues suggests a potential interaction with GABA receptors, key targets for a variety of therapeutics.

This guide provides a comparative framework for researchers aiming to conduct in silico modeling and molecular docking studies on this compound. By leveraging data and methodologies from studies on closely related GABA analogues, this document outlines the expected computational approaches, potential interaction profiles, and a roadmap for virtual screening and lead optimization.

Comparative Docking Analysis of GABA Analogues

To contextualize the potential binding affinity of this compound, this section summarizes docking data for other GABA analogues against the GABA-A receptor, a primary target for such molecules. These values, extracted from existing literature, serve as a benchmark for what might be expected from computational experiments on our molecule of interest.

CompoundTargetDocking Score (kcal/mol)Key Interacting Residues (Predicted)Reference
GABAGABA-A Receptor (α+β- interface)-38.57 (Binding Energy)Glu127 (α1), Val394 (β2), Leu399 (β2)[1]
2-methyl-GABAGABA-A Receptor (α+β- interface)-40.17 (Binding Energy)Not Specified[1]
3-methyl-GABAGABA-A Receptor (α+β- interface)-40.22 (Binding Energy)Not Specified[1]
Benzimidazole Derivative (OXB2)GABA-A Receptor (α2β2γ2 isoform)-8.0Not Specified[2]

Note: The binding energies and docking scores presented are from different studies and computational methods, and therefore are not directly comparable. They are provided here to give a general sense of the expected range of values.

Experimental Protocols for In Silico Analysis

Detailed and reproducible methodologies are the cornerstone of robust computational research. The following protocols for molecular docking and in silico modeling are based on established practices in the field and can be adapted for the study of this compound.

Protocol 1: Molecular Docking of this compound against the GABA-A Receptor

Objective: To predict the binding pose and affinity of this compound within the binding site of the human GABA-A receptor.

1. Ligand Preparation:

  • Obtain the 3D structure of this compound, or build it using molecular modeling software (e.g., Avogadro, ChemDraw).
  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
  • Assign partial charges (e.g., Gasteiger charges).
  • Define the rotatable bonds of the ligand.

2. Receptor Preparation:

  • Download the crystal structure of the human GABA-A receptor from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand.
  • Remove water molecules and any non-essential co-factors or ligands from the PDB file.
  • Add polar hydrogen atoms to the protein structure.
  • Assign partial charges to the protein atoms.
  • Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking followed by analysis of potential binding pockets.

3. Molecular Docking:

  • Utilize a molecular docking program such as AutoDock Vina or Glide.
  • Set the prepared ligand and receptor files as input.
  • Configure the search algorithm parameters (e.g., number of binding modes to generate, exhaustiveness of the search).
  • Run the docking simulation.

4. Analysis of Results:

  • Analyze the predicted binding poses and their corresponding docking scores (binding affinities).
  • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses using software like PyMOL or VMD.
  • Compare the predicted interactions with those of known GABA-A receptor ligands.

Visualizing the Path to Discovery

Diagrams are essential for conceptualizing complex scientific workflows and relationships. The following visualizations, created using the DOT language, outline the key processes in the in silico analysis of a novel compound.

experimental_workflow cluster_prep Preparation Stage cluster_sim Simulation Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking receptor_prep Receptor Preparation (GABA-A Receptor) receptor_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Ligand-Receptor Interaction Analysis pose_analysis->interaction_analysis scoring Scoring & Ranking interaction_analysis->scoring

Caption: A typical workflow for a molecular docking study.

signaling_pathway GABA_analogue This compound (Hypothesized) GABA_A_Receptor GABA-A Receptor GABA_analogue->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel (Opens) GABA_A_Receptor->Chloride_Channel Activates Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Leads to

Caption: Hypothesized signaling pathway of a GABA analogue.

Conclusion

While direct computational data for this compound remains to be published, the established methodologies for in silico modeling and docking of GABA analogues provide a clear path forward for its investigation. By following the outlined protocols and using the provided comparative data as a reference, researchers can effectively predict its binding characteristics, potential efficacy, and lay the groundwork for future experimental validation. The continuous development of computational tools and the increasing availability of high-resolution protein structures will undoubtedly further empower the rational design of novel therapeutics targeting the GABAergic system.

References

A Comparative Review of 3-Amino-3-(3-thienyl)propanoic Acid and its Analogs as GABAB Receptor Ligands and Potential Agricultural Biostimulants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Amino-3-(3-thienyl)propanoic acid and its structural analogs, focusing on their application as γ-aminobutyric acid (GABA) type B (GABAB) receptor ligands. Additionally, it explores the potential utility of this class of compounds in agriculture as biostimulants, drawing on the broader understanding of amino acids in plant science. Experimental data from relevant studies are presented to offer a quantitative comparison with established compounds.

GABAB Receptor Agonist Applications in Neuroscience

This compound belongs to a class of GABA analogs that are of significant interest in neuropharmacology. The GABAB receptor, a G-protein coupled receptor, is a key target for therapeutic agents aimed at treating a range of neurological and psychiatric disorders, including spasticity, anxiety, and depression. The thienyl moiety in this compound makes it a lipophilic analog of GABA, a desirable characteristic for potential central nervous system activity.

Comparative Binding Affinity at the GABAB Receptor
CompoundIC50 (µM) for [3H]baclofen displacement
(R,S)-Baclofen0.33
4-Amino-3-(5-methyl-2-thienyl)butyric acid1.34
4-Amino-3-(5-chloro-2-thienyl)butyric acid0.61
4-Amino-3-(2-thienyl)butyric acid> 100
4-Amino-3-(3-thienyl)butyric acid> 100
4-Amino-3-(2-furyl)butyric acid> 100
4-Amino-3-(5-bromo-2-furyl)butyric acid2.50
4-Amino-3-(5-nitro-2-furyl)butyric acid1.50

Table 1: Comparative GABAB Receptor Binding Affinities. Data extracted from Berthelot et al., 1991.[1] The IC50 values represent the concentration of the compound required to inhibit 50% of the specific binding of [3H]baclofen. Lower values indicate higher binding affinity.

The data indicates that substitutions on the thienyl ring significantly influence the binding affinity to the GABAB receptor. Specifically, 4-amino-3-(5-chloro-2-thienyl)butyric acid shows a binding affinity approaching that of baclofen, suggesting that halogenation of the thiophene ring is a favorable modification for receptor interaction. While the unsubstituted 4-amino-3-(3-thienyl)butyric acid showed low affinity in this study, the potential for modifications to this compound to enhance its GABAB receptor activity is a promising area for further research.

GABAB Receptor Signaling Pathway

Activation of the GABAB receptor by an agonist initiates a cascade of intracellular events that lead to neuronal inhibition. This signaling pathway is primarily mediated by the Gαi/o family of G-proteins.[2]

GABAB_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular GABAB_R GABAB Receptor (GABAB1 + GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx (Decreased) Ca_channel->Ca_influx K_channel GIRK K+ Channel K_efflux K+ Efflux (Increased) K_channel->K_efflux Agonist GABA or Agonist (e.g., this compound) Agonist->GABAB_R Binds to G_alpha->AC Inhibits G_betagamma->Ca_channel Inhibits G_betagamma->K_channel Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_influx->Hyperpolarization K_efflux->Hyperpolarization

Figure 1: GABAB Receptor Signaling Pathway. This diagram illustrates the canonical signaling cascade following GABAB receptor activation.

Upon agonist binding, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly modulates ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing postsynaptic hyperpolarization).[2][3]

Experimental Protocols

GABAB Receptor Binding Assay (Displacement of [3H]baclofen)

This protocol is adapted from the methodology described by Berthelot et al. (1991) for assessing the binding of compounds to GABAB receptors.[1]

  • Membrane Preparation:

    • Whole rat brains are homogenized in ice-cold 0.32 M sucrose.

    • The homogenate is centrifuged at 1,000 x g for 10 minutes.

    • The supernatant is collected and centrifuged at 20,000 x g for 20 minutes.

    • The resulting pellet (crude synaptic membranes) is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and frozen at -80°C until use.

    • On the day of the assay, the membranes are thawed, washed three times by resuspension in fresh Tris-HCl buffer and centrifugation at 20,000 x g for 20 minutes. The final pellet is resuspended in the incubation buffer.

  • Binding Assay:

    • The incubation mixture contains:

      • 100 µL of the membrane suspension (approximately 0.2-0.4 mg of protein).

      • 50 µL of (R)-(-)-[3H]baclofen (final concentration ~2 nM).

      • 50 µL of the test compound at various concentrations or buffer for total binding.

      • Incubation buffer: 50 mM Tris-HCl (pH 7.4) containing 2.5 mM CaCl2.

    • Non-specific binding is determined in the presence of 10⁻⁴ M GABA.

    • The mixture is incubated at 4°C for 20 minutes.

    • The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters under vacuum.

    • The filters are washed three times with 5 mL of ice-cold incubation buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC50 values are determined from the competition curves by non-linear regression analysis.

General One-Pot Synthesis of 3-Amino-3-arylpropanoic Acids

The following is a general procedure for the synthesis of 3-amino-3-arylpropanoic acids, adapted from a one-pot synthesis method.[4][5] This method can serve as a starting point for the synthesis of this compound.

Synthesis_Workflow A Aryl Aldehyde (e.g., 3-Thiophenecarboxaldehyde) Reactants A->Reactants B Malonic Acid B->Reactants C Ammonium Acetate C->Reactants Reaction One-Pot Reaction (e.g., in Ethanol, Reflux) Reactants->Reaction Product 3-Amino-3-arylpropanoic acid (e.g., this compound) Reaction->Product

Figure 2: One-Pot Synthesis Workflow. A general schematic for the synthesis of 3-amino-3-arylpropanoic acids.

  • Reaction Setup:

    • To a round-bottom flask, add the aryl aldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents).

    • Add a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Reaction:

    • The reaction mixture is heated to reflux and stirred for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is dissolved in water, and the pH is adjusted to ~7 with a suitable base (e.g., sodium bicarbonate).

    • The aqueous solution is washed with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted aldehyde.

    • The aqueous layer is then acidified to a pH of ~3-4 with a dilute acid (e.g., HCl), which should cause the amino acid to precipitate.

    • The solid product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Agricultural Applications as a Biostimulant

Amino acids are increasingly recognized for their role as biostimulants in agriculture.[6] They can enhance plant growth, improve nutrient uptake, and increase tolerance to abiotic and biotic stresses.[7][8] While specific data on the application of this compound as a biostimulant is limited, the general benefits of amino acid application provide a basis for its potential in this area.

Potential Mechanisms of Action in Plants

Amino acids can influence plant physiology through various mechanisms:

  • Chelating Agents: Amino acids can chelate micronutrients, improving their solubility and availability for plant uptake.

  • Precursors to Hormones and Metabolites: Certain amino acids are precursors to plant hormones (e.g., tryptophan for auxin) and other important secondary metabolites.

  • Signaling Molecules: Amino acids can act as signaling molecules, regulating various aspects of plant growth and development.

  • Osmoprotectants: Under stress conditions, the accumulation of amino acids can help in osmotic adjustment, protecting cellular structures.

Comparison with Other Amino Acid-Based Biostimulants

The efficacy of an amino acid-based biostimulant depends on its composition, including the specific amino acids present and their concentrations. Commercial biostimulants often contain a mixture of different amino acids derived from protein hydrolysates.

Biostimulant ComponentGeneral Function in Plants
Glycine & Glutamic Acid Fundamental molecules in the synthesis of chlorophyll and other amino acids.
Proline & Hydroxyproline Key components in strengthening cell walls and improving stress tolerance (drought, salinity).
Tryptophan Precursor to the plant hormone auxin, which regulates cell division and elongation.
Methionine Precursor to ethylene, a hormone involved in fruit ripening and senescence.
Arginine Involved in the synthesis of polyamines, which play a role in stress responses.

Table 2: Functions of Common Amino Acids in Plant Biostimulants.

Given its structure, this compound is a non-proteinogenic amino acid. Its unique thienyl group might confer specific properties, such as enhanced stability or novel interactions with plant metabolic pathways. However, without experimental data, its performance relative to standard proteinogenic amino acids as a biostimulant remains speculative. Further research, including plant growth trials and comparative studies with existing amino acid biostimulants, is necessary to elucidate its potential in agriculture.

Conclusion

This compound and its analogs represent a promising class of compounds with potential applications in both neuropharmacology and agriculture. As GABAB receptor ligands, structural modifications, particularly on the thiophene ring, can significantly enhance binding affinity, offering a pathway for the development of novel therapeutics for neurological disorders. The established signaling pathway of the GABAB receptor provides a clear framework for understanding the mechanism of action of these compounds.

In the agricultural sector, while the direct application of this compound has not been extensively studied, the known benefits of amino acids as biostimulants suggest a potential role in enhancing crop performance. Future research should focus on obtaining direct experimental data for this compound to validate its efficacy and to understand its unique contributions compared to existing products.

The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds in their respective fields of interest, paving the way for new discoveries and applications.

References

A Comparative Guide to 3-Amino-3-(3-thienyl)propanoic Acid and its Analogs as GABA Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Amino-3-(3-thienyl)propanoic acid and its structural analogs, with a focus on their potential as ligands for Gamma-Aminobutyric Acid (GABA) receptors. While peer-reviewed studies on the specific biological activity of this compound are limited, this document leverages available data on closely related thienyl-substituted β-amino acids to provide insights into its potential pharmacological profile and to guide future research. The information presented is intended to support drug discovery and development efforts in neuropharmacology.

Introduction to this compound

This compound is a non-proteinogenic β-amino acid that has garnered interest as a versatile building block in medicinal chemistry. Its structure, featuring a thiophene ring, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the fields of neuropharmacology and anti-inflammatory therapies. The thienyl moiety can serve as a bioisostere for a phenyl ring, potentially offering improved metabolic stability or receptor interaction profiles. While often cited as a key intermediate in the synthesis of potential treatments for conditions like depression and anxiety, detailed public data on its direct biological activity remains scarce.

Comparative Analysis of GABA Receptor Binding Affinity

The primary inhibitory neurotransmitter in the central nervous system, GABA, exerts its effects through ionotropic GABA-A and metabotropic GABA-B receptors. Compounds that modulate these receptors are crucial in treating a range of neurological and psychiatric disorders. A key study by Berthelot et al. (1991) investigated the binding affinity of a series of 3-thienyl- and 3-furylaminobutyric acids to the GABA-B receptor, providing valuable structure-activity relationship (SAR) data for this class of compounds. Although this study focused on aminobutyric acid derivatives (a four-carbon backbone) rather than aminopropanoic acid derivatives (a three-carbon backbone), the findings offer the most relevant quantitative comparison currently available in peer-reviewed literature.

The study evaluated the ability of these compounds to displace the binding of a known GABA-B agonist, [³H]baclofen, from rat synaptic membranes. The results, presented as IC50 values (the concentration of the compound required to inhibit 50% of the specific binding of the radioligand), are summarized in the table below.

Table 1: Comparative GABA-B Receptor Binding Affinity of Thienyl-Substituted Aminobutyric Acids
CompoundStructureSubstitution on Thiophene RingIC50 (µM) for [³H]baclofen displacement
Baclofen (Reference) p-chlorophenylN/A0.33[1]
4-Amino-3-(2-thienyl)butyric acid 2-thienylNone> 100[1]
4-Amino-3-(5-methyl-2-thienyl)butyric acid 2-thienyl5-methyl1.34[1]
4-Amino-3-(5-chloro-2-thienyl)butyric acid 2-thienyl5-chloro0.61[1]
4-Amino-3-(3-thienyl)butyric acid 3-thienylNone> 100[1]

Data sourced from Berthelot et al., J Med Chem. 1991 Aug;34(8):2557-60.[1]

Key Observations from the Data:

  • The unsubstituted 4-amino-3-(2-thienyl)butyric acid and 4-amino-3-(3-thienyl)butyric acid showed very low affinity for the GABA-B receptor (IC50 > 100 µM).

  • Substitution on the thiophene ring significantly impacted binding affinity. Specifically, the addition of a methyl or a chloro group at the 5-position of the 2-thienyl ring dramatically increased the affinity.

  • 4-Amino-3-(5-chloro-2-thienyl)butyric acid (IC50 = 0.61 µM) demonstrated the highest affinity among the tested thienyl derivatives, approaching the affinity of the reference compound, baclofen (IC50 = 0.33 µM).[1]

Experimental Protocols

The following is a summary of the experimental methodology used in the key cited study by Berthelot et al. (1991) to determine GABA-B receptor binding affinity.

Experimental Protocol: GABA-B Receptor Binding Assay

  • Tissue Preparation: Crude synaptic membranes were prepared from the brains of male Wistar rats. The brain tissue was homogenized in a sucrose solution and centrifuged to isolate the membrane fraction.

  • Radioligand Binding Assay: The binding assays were performed in a final volume of 1 mL containing the synaptic membrane preparation, the radiolabeled ligand ([³H]baclofen), and the test compounds at various concentrations.

  • Incubation: The mixture was incubated at 4°C for 20 minutes.

  • Separation and Measurement: The bound and free radioligand were separated by filtration. The radioactivity retained on the filters, representing the bound ligand, was measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled baclofen. The IC50 values were calculated from the displacement curves using a computerized non-linear regression analysis.

Visualizing Structure-Activity Relationships and Experimental Workflow

To better understand the relationships between the compounds and the experimental process, the following diagrams are provided.

G cluster_0 Structure-Activity Relationship for GABA-B Receptor Binding Unsubstituted Unsubstituted Thienyl Ring (2-thienyl or 3-thienyl) Affinity_Low Low Affinity (IC50 > 100 µM) Unsubstituted->Affinity_Low Leads to Substituted Substituted Thienyl Ring (e.g., 5-methyl, 5-chloro) Affinity_High High Affinity (IC50 ≈ 0.6-1.3 µM) Substituted->Affinity_High Leads to

Caption: SAR of thienylaminobutyric acids at the GABA-B receptor.

G cluster_1 GABA-B Receptor Binding Assay Workflow A Rat Brain Homogenization B Synaptic Membrane Isolation (Centrifugation) A->B C Incubation with [3H]baclofen and Test Compound B->C D Separation of Bound/Free Ligand (Filtration) C->D E Radioactivity Measurement (Scintillation Counting) D->E F Data Analysis (IC50 Calculation) E->F

Caption: Workflow for the GABA-B receptor binding assay.

Implications for this compound

Based on the comparative data from its aminobutyric acid analogs, it is plausible that the unsubstituted this compound may also exhibit low intrinsic affinity for the GABA-B receptor. However, the significant increase in affinity observed with substitution on the thiophene ring suggests a promising avenue for medicinal chemistry efforts. The synthesis and evaluation of derivatives of this compound with various substituents on the thienyl moiety could lead to the discovery of potent and selective GABA-B receptor ligands.

The shorter propanoic acid backbone, as compared to the butyric acid backbone in the studied compounds, may also influence the spatial orientation of the thienyl group within the receptor's binding pocket, potentially altering the optimal substitution pattern for high affinity. Further research, including synthesis, in vitro binding assays, and functional studies, is necessary to fully elucidate the pharmacological profile of this compound and its derivatives.

Conclusion

References

Safety Operating Guide

Proper Disposal of 3-Amino-3-(3-thienyl)propanoic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the safe disposal of 3-Amino-3-(3-thienyl)propanoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is imperative to be familiar with its safety profile. This compound is a solid substance that requires careful handling to avoid accidental exposure.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.[1][2] This includes:

  • Eye Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear suitable protective gloves.[1]

  • Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

  • Respiratory Protection: In case of dust formation, use a particulate filter respirator.

Engineering Controls: Work in a well-ventilated area.[1][3][4] Use only outdoors or in a well-ventilated area.[4] Ensure that eyewash stations and safety showers are in close proximity to the workstation.

First Aid Measures: In case of accidental exposure, follow these first-aid measures:

  • After Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4] If you feel unwell, get medical help.[4]

  • After Skin Contact: Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]

  • After Eye Contact: Rinse cautiously with water for several minutes.[3] If present and easy to do, remove contact lenses.[3] Continue rinsing.[3] If eye irritation persists, get medical advice or attention.[3]

  • After Ingestion: Rinse mouth. If the person feels unwell, call a poison center or doctor.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to send it to an approved waste disposal plant.[1][3][5][6] Do not let this chemical enter the environment.[3]

1. Waste Collection:

  • Carefully sweep up the solid material, avoiding dust formation.[2]

  • Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[1][3]

2. Storage of Waste:

  • Store the waste container in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1][3][4]

  • Store locked up.[3][4]

3. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[1][3][4][5][6]

  • Consult with your institution's environmental health and safety (EHS) department for specific local and national regulations.

Quantitative Data Summary

PropertyValue
Melting Point203 °C (decomposes)[4]
Boiling Point332.7ºC at 760mmHg[4]
Flash Point155ºC[4]
Density1.345g/cm³[4]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Unused or Waste This compound assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe collect Collect Waste (Sweep solid, avoid dust) ppe->collect container Place in Labeled, Sealed Waste Container collect->container storage Store in a Cool, Dry, Well-Ventilated Area (Locked) container->storage contact_ehs Contact Institutional EHS for Pickup/Guidance storage->contact_ehs disposal Dispose via Approved Waste Disposal Facility contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Amino-3-(3-thienyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with 3-Amino-3-(3-thienyl)propanoic acid are presumed to be skin and eye irritation, and potential harm if inhaled or ingested, which are common for similar chemical structures.[1][2] A comprehensive risk assessment should be conducted before handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.[3][4] Disposable gloves should be changed frequently, especially after direct contact with the chemical.[3]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][3]To protect against dust particles and splashes. A face shield may be necessary for splash hazards.[3]
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.[3][4]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[1][5]To minimize inhalation of dust particles. If a fume hood is unavailable, a NIOSH-approved respirator with a particulate filter may be required.[1][3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for a similar compound is accessible.

  • Verify that an eyewash station and safety shower are unobstructed and functional.[1]

  • Prepare all necessary equipment (e.g., spatulas, weighing paper, glassware) within a chemical fume hood to contain any dust.[3]

2. Weighing and Transfer:

  • Handle the solid compound carefully to avoid generating dust.[6]

  • Use a micro-spatula for transferring small quantities.

  • Close the container tightly after use to prevent contamination and absorption of moisture.[1]

3. Dissolution and Reaction:

  • If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Maintain the reaction vessel within the fume hood.

4. Post-Handling:

  • Clean all equipment thoroughly after use.

  • Decontaminate the work area.

  • Remove PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, followed by eye protection).[3]

  • Wash hands thoroughly with soap and water after handling the compound.[1]

Disposal Plan: Waste Management

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

1. Contaminated Solid Waste:

  • All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered hazardous waste.[3]

  • Collect these materials in a designated, clearly labeled, and sealed hazardous waste container.[3]

2. Unused Chemical:

  • Unused or unwanted this compound must be disposed of as hazardous chemical waste.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for chemical waste disposal.[1]

3. Spills:

  • For small spills, absorb the material with an inert substance (e.g., sand or vermiculite) and place it in a sealed container for disposal as hazardous waste.[6][7]

  • Ventilate the area of the spill.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Workflow for Safe Handling

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review SDS of Analogous Compound B Verify Safety Equipment (Eyewash, Shower) A->B C Prepare Equipment in Fume Hood B->C D Weigh Compound Carefully C->D E Transfer to Reaction Vessel D->E J Collect Contaminated Solid Waste D->J F Clean Equipment E->F E->J G Decontaminate Work Area F->G H Remove PPE G->H I Wash Hands H->I K Dispose of Unused Chemical as Hazardous J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Amino-3-(3-thienyl)propanoic acid
Reactant of Route 2
3-Amino-3-(3-thienyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.